Methyl 4-bromobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-bromobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNGTXVOZOWWKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060702 | |
| Record name | Benzoic acid, 4-bromo-, methyl ester | |
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Molecular Weight |
215.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Alfa Aesar MSDS] | |
| Record name | Methyl 4-bromobenzoate | |
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Vapor Pressure |
0.02 [mmHg] | |
| Record name | Methyl 4-bromobenzoate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
619-42-1 | |
| Record name | Methyl 4-bromobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=619-42-1 | |
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| Record name | Methyl 4-bromobenzoate | |
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| Record name | Methyl 4-bromobenzoate | |
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| Record name | Benzoic acid, 4-bromo-, methyl ester | |
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| Record name | Benzoic acid, 4-bromo-, methyl ester | |
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| Record name | Methyl 4-bromobenzoate | |
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| Record name | METHYL 4-BROMOBENZOATE | |
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Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of Methyl 4-bromobenzoate
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a detailed overview of the key physical properties of Methyl 4-bromobenzoate (B14158574), a compound of significant interest in organic synthesis and pharmaceutical development. The information is presented to support laboratory research and drug development professionals in their work with this versatile chemical intermediate.
Core Physical and Chemical Properties
Methyl 4-bromobenzoate is a para-substituted aryl bromide. It presents as a white to off-white or pale gray crystalline powder or crystals.[1][2] The key physical and chemical identification properties are summarized in the table below for quick reference.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇BrO₂ | [3][4][5] |
| Molecular Weight | 215.04 g/mol | [3][6][7] |
| CAS Number | 619-42-1 | [3][4] |
| Appearance | White to cream to pale gray crystals or crystalline powder | [1] |
| Melting Point | 77-81 °C | [8][9] |
| Boiling Point | ~252.95 °C (rough estimate) to 262.2 °C at 760 mmHg | [5][8] |
| Density | 1.689 g/cm³ | [8] |
| Refractive Index | ~1.550 | [5] |
| Vapor Pressure | 0.0111 mmHg at 25°C | [8][10] |
| Flash Point | 112.4 °C | [5][8] |
| Solubility | Insoluble in water.[4][8] Slightly soluble in chloroform (B151607) and methanol.[10] Soluble in ether and alcohol.[11] | [4][8][10][11] |
Experimental Protocols for Physical Property Determination
Accurate determination of physical properties is critical for compound identification, purity assessment, and process development. The following sections detail standard laboratory protocols for measuring the key physical properties of solid organic compounds like this compound.
Melting Point Determination
The melting point is a crucial indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, while impurities tend to depress and broaden the melting range.
Methodology: Capillary Method using a Melting Point Apparatus (e.g., Mel-Temp)
-
Sample Preparation: A small amount of finely powdered, dry this compound is placed in a capillary tube, which is then sealed at one end.[8] The sample is compacted to the bottom of the tube.[3]
-
Apparatus Setup: The capillary tube is inserted into the heating block of the melting point apparatus alongside a thermometer.
-
Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to about 1-2°C per minute to allow for accurate observation.
-
Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1-T2.[12]
-
Purity Confirmation: For purity assessment, a mixed melting point determination can be performed. The unknown sample is mixed with a known pure sample. If there is no depression in the melting point, the unknown sample is likely pure.[3]
Boiling Point Determination
While this compound is a solid at room temperature, its boiling point is a key characteristic. The Thiele tube method is a common and efficient technique for determining the boiling point of small quantities of a substance.
Methodology: Thiele Tube Method
-
Sample Preparation: A small amount of this compound is placed in a small test tube (e.g., a fusion tube). A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the sample.
-
Apparatus Setup: The test tube is attached to a thermometer with a rubber band or thread. The assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil), ensuring the sample is below the oil level.[13]
-
Heating: The side arm of the Thiele tube is gently heated.[13] This design promotes convection currents that ensure uniform heating of the oil bath.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube. Heating is continued until a steady stream of bubbles is observed. The heat source is then removed.
-
Measurement: The temperature is carefully monitored as the apparatus cools. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[10]
Solubility Testing
Understanding the solubility of a compound in various solvents is fundamental for purification (recrystallization), extraction, and formulation development. The general principle of "like dissolves like" is a useful guide, where polar compounds tend to dissolve in polar solvents and nonpolar compounds in nonpolar solvents.
Methodology: Qualitative Solubility Analysis
-
Sample Preparation: A small, measured amount of this compound (e.g., 25 mg) is placed in a series of small test tubes.
-
Solvent Addition: A measured volume of a specific solvent (e.g., 0.75 mL) is added to each test tube in portions.[2] A range of solvents with varying polarities should be tested, including water, ethanol, methanol, chloroform, and a nonpolar solvent like hexane.
-
Observation: After each addition of solvent, the test tube is vigorously shaken.[2] The solubility is observed and recorded. Observations can be categorized as:
-
Soluble: The entire solid dissolves.
-
Slightly Soluble: A portion of the solid dissolves.
-
Insoluble: The solid does not appear to dissolve.
-
-
Temperature Effects: The effect of temperature on solubility can also be investigated by gently heating the test tubes of insoluble or slightly soluble samples.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the determination of the physical properties of a solid organic compound like this compound.
References
- 1. youtube.com [youtube.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 4. westlab.com [westlab.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. alnoor.edu.iq [alnoor.edu.iq]
- 8. davjalandhar.com [davjalandhar.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.ws [chem.ws]
- 12. byjus.com [byjus.com]
- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]
An In-depth Technical Guide to the Synthesis of Methyl 4-bromobenzoate from 4-bromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of methyl 4-bromobenzoate (B14158574) from 4-bromobenzoic acid, a crucial transformation for the generation of intermediates in pharmaceutical and materials science research. The primary method detailed is the Fischer esterification, a reliable and widely used acid-catalyzed reaction. This document presents quantitative data, detailed experimental protocols, and a mechanistic overview to support laboratory-scale synthesis and process development.
Overview of the Synthesis
The conversion of 4-bromobenzoic acid to its methyl ester, methyl 4-bromobenzoate, is most commonly achieved through Fischer esterification. This reaction involves heating the carboxylic acid in an excess of methanol (B129727) with a catalytic amount of a strong acid, typically concentrated sulfuric acid. The reaction is reversible, and to drive it towards the product, a large excess of the alcohol (methanol) is used, and the water formed as a byproduct is removed, often by the dehydrating action of the sulfuric acid catalyst.
Quantitative Data Summary
The following table summarizes key quantitative data from representative experimental protocols for the Fischer esterification of 4-bromobenzoic acid.
| Parameter | Value | Reference |
| Starting Material | 4-Bromobenzoic acid | [1][2] |
| Reagents | Methanol (reagent and solvent), Concentrated Sulfuric Acid (catalyst) | [1][3] |
| Molar Ratio (4-bromobenzoic acid:methanol) | ~1:10 to 1:20 | [1] |
| Catalyst Loading (Sulfuric Acid) | Catalytic amount (~0.1-0.2 equivalents) | [1] |
| Reaction Temperature | Reflux (~65-70 °C) | [1] |
| Reaction Time | 2 - 7 hours | [1][2] |
| Typical Yield | 85 - 99% | [1][2] |
| Purification Method | Recrystallization | [1][4] |
| Recrystallization Solvent | Ethanol (B145695), Ethanol/Water, or Hexane/Ethyl Acetate | [4][5] |
Detailed Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of this compound via Fischer esterification.
Materials and Equipment
-
4-Bromobenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (98%)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter paper
-
Ice bath
Reaction Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-bromobenzoic acid.
-
Addition of Reagents: Add a large excess of anhydrous methanol (approximately 10-20 molar equivalents). The methanol acts as both a reagent and the solvent.
-
Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or oil bath. The reaction is typically maintained at reflux for 2-6 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
Work-up and Isolation
-
Solvent Removal: Remove the excess methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel.
-
Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted carboxylic acid.[1] Be cautious as carbon dioxide gas will be evolved. Repeat the washing until the effervescence ceases.
-
Brine Wash: Wash the organic layer with brine (saturated aqueous sodium chloride solution) to remove any remaining water-soluble impurities.
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Evaporation: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude this compound.
Purification
-
Recrystallization: The crude product can be purified by recrystallization. A suitable solvent is ethanol.[4] Dissolve the crude solid in a minimum amount of hot ethanol.
-
Crystallization: Allow the solution to cool slowly to room temperature, which should induce the formation of crystals. The flask can then be placed in an ice bath to maximize crystal formation.
-
Isolation of Pure Product: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any soluble impurities.
-
Drying: Dry the crystals under vacuum to obtain pure this compound.
Mandatory Visualizations
Reaction Mechanism: Fischer Esterification
The following diagram illustrates the step-by-step mechanism of the acid-catalyzed Fischer esterification of 4-bromobenzoic acid.
Caption: Mechanism of the Fischer Esterification of 4-bromobenzoic acid.
Experimental Workflow
The following diagram outlines the logical workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for this compound synthesis.
References
An In-depth Technical Guide to the Chemical Properties of 3-Methoxy-4-nitrobenzoic Acid (CAS No. 5081-36-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-4-nitrobenzoic acid, with the CAS registry number 5081-36-7, is a substituted aromatic carboxylic acid of significant interest in organic synthesis and medicinal chemistry.[1] Its molecular structure, featuring a carboxylic acid, a methoxy (B1213986) group, and a nitro group on a benzene (B151609) ring, imparts a unique combination of reactivity and functionality. This makes it a valuable intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and dyes.[2] Notably, it has been utilized in the synthesis of vorozole (B144775) derivatives, which are aromatase inhibitors. Furthermore, derivatives of methoxybenzoic acid have shown potential in targeting cell survival signaling pathways, such as the Akt/NFκB pathway, which is often dysregulated in cancer. This technical guide provides a comprehensive overview of the chemical properties of 3-Methoxy-4-nitrobenzoic acid, detailed experimental protocols for their determination, and a visualization of its synthesis and a key biological signaling pathway it can influence.
Core Chemical and Physical Properties
The fundamental chemical and physical properties of 3-Methoxy-4-nitrobenzoic acid are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference |
| CAS Number | 5081-36-7 | [1] |
| Molecular Formula | C₈H₇NO₅ | [1] |
| Molecular Weight | 197.14 g/mol | [1] |
| Appearance | Slightly yellow powder | |
| Melting Point | 233-235 °C | |
| Boiling Point | 404.9 °C at 760 mmHg | |
| Solubility | Insoluble in water | |
| pKa | ~3.5 (estimated) | |
| Density | 1.43 g/cm³ |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of 3-Methoxy-4-nitrobenzoic acid are provided below. These protocols can be adapted for similar aromatic carboxylic acids.
Melting Point Determination (Capillary Method)
Principle: The melting point of a solid is the temperature at which it transitions from the solid to the liquid phase. For a pure crystalline compound, this transition occurs over a narrow temperature range. This method utilizes a heated block apparatus and a capillary tube to observe the melting process.
Apparatus and Reagents:
-
Melting point apparatus with a calibrated thermometer or digital temperature sensor
-
Capillary tubes (sealed at one end)
-
3-Methoxy-4-nitrobenzoic acid sample, finely powdered
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of 3-Methoxy-4-nitrobenzoic acid is placed in a mortar and finely ground to a powder.
-
Capillary Tube Filling: The open end of a capillary tube is tapped into the powdered sample, forcing a small amount of the solid into the tube. The tube is then inverted and tapped gently on a hard surface to pack the solid into the sealed end. This process is repeated until a column of 2-3 mm of packed solid is obtained.
-
Apparatus Setup: The filled capillary tube is placed in the heating block of the melting point apparatus.
-
Heating and Observation: The apparatus is turned on, and the heating rate is adjusted. A rapid heating rate can be used for an initial approximate determination. For an accurate measurement, the temperature should be raised to about 10-15 °C below the expected melting point and then the heating rate slowed to 1-2 °C per minute.
-
Data Recording: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting) are recorded. This range is the melting point of the sample. For pure 3-Methoxy-4-nitrobenzoic acid, this range is expected to be narrow.
Solubility Determination (Gravimetric Method)
Principle: This method determines the quantitative solubility of a compound in a specific solvent at a given temperature by creating a saturated solution, separating the undissolved solid, and quantifying the dissolved solute by evaporating the solvent and weighing the residue.
Apparatus and Reagents:
-
Analytical balance
-
Constant temperature water bath or incubator
-
Vials with screw caps
-
Syringe filters (0.45 µm)
-
Volumetric flasks and pipettes
-
Oven
-
3-Methoxy-4-nitrobenzoic acid
-
Selected solvents (e.g., ethanol (B145695), methanol (B129727), acetone, water)
Procedure:
-
Preparation of Saturated Solutions: An excess amount of 3-Methoxy-4-nitrobenzoic acid is added to a series of vials, each containing a known volume of a specific solvent.
-
Equilibration: The vials are tightly sealed and placed in a constant temperature bath, agitating for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.
-
Sample Withdrawal and Filtration: After equilibration, the vials are allowed to stand to let the undissolved solid settle. A known volume of the supernatant is carefully withdrawn using a syringe and immediately filtered through a 0.45 µm syringe filter into a pre-weighed, dry container.
-
Solvent Evaporation: The solvent from the filtered solution is evaporated using a gentle stream of nitrogen or by placing the container in a ventilated oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Quantification: Once the solvent is completely evaporated, the container with the solid residue is cooled to room temperature in a desiccator and weighed on an analytical balance.
-
Calculation: The solubility is calculated as the mass of the dissolved solid per volume of solvent (e.g., in g/L or mg/mL).
pKa Determination (Potentiometric Titration)
Principle: The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration involves monitoring the pH of a solution of the acid as a titrant (a strong base) is added. The pKa can be determined from the pH at the half-equivalence point of the titration curve.
Apparatus and Reagents:
-
pH meter with a glass electrode, calibrated with standard buffers
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
3-Methoxy-4-nitrobenzoic acid
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Solvent (e.g., a mixture of water and an organic solvent like ethanol or methanol to dissolve the acid)
-
Potassium chloride (KCl) solution (to maintain constant ionic strength)
Procedure:
-
Sample Preparation: A precisely weighed amount of 3-Methoxy-4-nitrobenzoic acid is dissolved in a known volume of the chosen solvent in a beaker. A magnetic stir bar is added.
-
Titration Setup: The beaker is placed on a magnetic stirrer, and the calibrated pH electrode is immersed in the solution, ensuring the bulb is fully covered. The burette is filled with the standardized NaOH solution.
-
Titration: The solution is stirred gently. An initial pH reading is recorded. The NaOH titrant is added in small, known increments. After each addition, the solution is allowed to stabilize, and the pH is recorded. Smaller increments should be used near the equivalence point where the pH changes rapidly.
-
Data Analysis: A titration curve is generated by plotting the recorded pH values (y-axis) against the volume of NaOH added (x-axis).
-
pKa Determination: The equivalence point is determined from the steepest part of the titration curve. The volume of NaOH at the half-equivalence point is then calculated. The pH of the solution at this half-equivalence point is equal to the pKa of the acid.
Synthesis of 3-Methoxy-4-nitrobenzoic Acid
A common laboratory-scale synthesis of 3-Methoxy-4-nitrobenzoic acid involves the hydrolysis of its corresponding methyl ester, methyl 3-methoxy-4-nitrobenzoate.
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of 3-Methoxy-4-nitrobenzoic acid.
Biological Activity: Inhibition of the Akt/NFκB Signaling Pathway
Derivatives of methoxybenzoic acid have been shown to exhibit anticancer properties by targeting critical cell survival pathways. One such pathway is the PI3K/Akt/NFκB signaling cascade, which is frequently hyperactivated in various cancers, promoting cell proliferation and inhibiting apoptosis. A derivative of 3-Methoxy-4-nitrobenzoic acid, 4-hydroxy-3-methoxybenzoic acid methyl ester, has been demonstrated to inhibit this pathway. The proposed mechanism involves the inhibition of Akt kinase activity, which subsequently prevents the activation of the transcription factor NFκB.
Akt/NFκB Signaling Pathway and Inhibition
Caption: Inhibition of the Akt/NFκB signaling pathway by a 3-Methoxy-4-nitrobenzoic acid derivative.
References
A Technical Guide to Methyl 4-bromobenzoate: Properties, Synthesis, and Applications
This guide provides an in-depth overview of methyl 4-bromobenzoate (B14158574), a key intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in the fields of drug development and fine chemical manufacturing. This document details the physicochemical properties, a standard experimental protocol for its application in cross-coupling reactions, and a visual representation of its role in synthetic pathways.
Core Physicochemical Properties
Methyl 4-bromobenzoate is an organic compound classified as an aromatic ester.[1] It is derived from the esterification of 4-bromobenzoic acid with methanol. The presence of a bromine atom on the aromatic ring makes it a versatile building block for forming carbon-carbon and carbon-heteroatom bonds, pivotal in the synthesis of more complex molecules.[1]
Quantitative Data Summary
The key quantitative properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Units |
| Molecular Formula | C8H7BrO2 | |
| Molecular Weight | 215.04 | g/mol |
| Melting Point | 77-81 | °C |
| Density | 1.689 | g/cm³ |
| CAS Number | 619-42-1 | |
| EC Number | 210-596-6 |
Data sourced from multiple chemical suppliers and databases.[2][3][4][5]
Application in Suzuki-Miyaura Cross-Coupling: An Experimental Protocol
This compound is a common substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This protocol details a general procedure for the coupling of this compound with a generic boronic acid.
Objective: To synthesize a 4-substituted methyl benzoate (B1203000) derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Water, deionized
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line with nitrogen or argon)
Procedure:
-
Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, dissolve palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.06 mmol) in toluene (10 mL). Stir the mixture for 15 minutes at room temperature to form the active catalyst complex.
-
Reaction Setup: To the catalyst mixture, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Reaction Execution: Add deionized water (2 mL) to the flask. The reaction is then heated to 80-100 °C and stirred vigorously for 4-12 hours. Reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is purified by column chromatography on silica (B1680970) gel to yield the desired 4-substituted methyl benzoate.
Visualizing Synthetic Pathways
Diagrams are essential for illustrating the logical flow of chemical transformations. The following diagram, rendered using Graphviz, depicts a generalized experimental workflow for a Suzuki-Miyaura coupling reaction utilizing this compound.
Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.
This technical guide provides essential information for the handling and application of this compound in a research and development setting. Its well-defined properties and reactivity make it a cornerstone reagent in the synthesis of a wide array of functionalized aromatic compounds.
References
An In-depth Technical Guide to the Solubility of Methyl 4-bromobenzoate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of methyl 4-bromobenzoate (B14158574), a key intermediate in organic synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on presenting a qualitative solubility profile based on available information and provides a detailed experimental protocol for determining precise quantitative solubility in various organic solvents.
Introduction
Methyl 4-bromobenzoate (CAS: 619-42-1) is an aromatic ester with the molecular formula C₈H₇BrO₂. Its structure, featuring a moderately polar ester group and a larger, nonpolar bromophenyl ring, results in a characteristic solubility profile. Understanding its solubility is crucial for its use in chemical reactions, purification processes such as recrystallization, and in the formulation of products.
Data Presentation: Qualitative Solubility Profile
While precise quantitative solubility data is not widely published, a consistent qualitative profile has been established. The following table summarizes the known solubility of this compound in water and a range of common organic solvents. This information is critical for initial solvent selection in experimental design.
| Solvent | Solvent Polarity | Solubility Description | Citation |
| Water | High | Insoluble | [1][2][3][4][5] |
| Methanol (B129727) | High | Slightly Soluble | [3][4] |
| Ethanol (B145695) | High | Soluble | [5][6] |
| Acetone | Medium-High | Soluble | |
| Ethyl Acetate | Medium | Soluble | |
| Dichloromethane | Medium | Soluble | |
| Chloroform | Medium | Slightly Soluble | [3][4] |
| Diethyl Ether | Low-Medium | Soluble | [5][6] |
| Toluene | Low | Soluble | |
| Hexane | Low | Sparingly Soluble | |
| Dimethylformamide (DMF) | High (Aprotic) | Soluble | |
| Dimethyl Sulfoxide (DMSO) | High (Aprotic) | Soluble |
Note: "Soluble" and "Slightly Soluble" are qualitative terms. The actual quantitative solubility can be determined using the experimental protocol outlined below. The fact that this compound can be recrystallized from methanol and ethanol suggests that its solubility in these solvents is temperature-dependent.[4]
Experimental Protocols: Determining Quantitative Solubility
To obtain precise solubility data (e.g., in g/100 mL or mol/L) at a specific temperature, the following gravimetric method can be employed. This protocol is a standard and reliable method for determining the solubility of a solid compound in a given solvent.
Objective: To determine the concentration of a saturated solution of this compound in a selected organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Scintillation vials or small flasks with secure caps
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum oven
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a scintillation vial. The presence of undissolved solid is essential to ensure saturation.
-
Pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into the vial.
-
Securely cap the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with constant agitation. This ensures that the solvent is fully saturated with the solute.
-
-
Sample Collection and Filtration:
-
After the equilibration period, allow the vial to stand undisturbed in the temperature-controlled environment for at least one hour to let the excess solid settle.
-
Carefully draw a known volume of the clear supernatant (the saturated solution) into a syringe. Avoid disturbing the solid at the bottom of the vial.
-
Attach a syringe filter to the syringe and dispense the filtered saturated solution into a pre-weighed evaporation dish or vial. Record the exact volume of the filtered solution.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporation dish with the filtered solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (a temperature below its melting point of 77-81°C is recommended).
-
Once the solvent has completely evaporated, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the evaporation dish containing the dried this compound on an analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final weight.
-
Determine the solubility using the following formula:
Solubility ( g/100 mL) = (Mass of dissolved solid (g) / Volume of solvent (mL)) x 100
-
To express solubility in molarity (mol/L), use the following formula, where the molecular weight of this compound is 215.04 g/mol :
Solubility (mol/L) = (Mass of dissolved solid (g) / 215.04 g/mol ) / Volume of solvent (L)
-
-
Replication:
-
It is recommended to perform the experiment in triplicate for each solvent to ensure the reliability and reproducibility of the results.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.
References
- 1. This compound(619-42-1)MSDS Melting Point Boiling Density Storage Transport [amp.chemicalbook.com]
- 2. This compound, 98+% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
- 3. chembk.com [chembk.com]
- 4. This compound CAS#: 619-42-1 [m.chemicalbook.com]
- 5. ruifuchem.com [ruifuchem.com]
- 6. CAS 619-42-1: this compound | CymitQuimica [cymitquimica.com]
Crystal Structure of Methyl 4-bromobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of methyl 4-bromobenzoate (B14158574), a key intermediate in organic synthesis. The document outlines the precise three-dimensional arrangement of atoms in the solid state, supported by comprehensive crystallographic data. Detailed experimental protocols for both the synthesis of the compound and its structural determination via single-crystal X-ray diffraction are presented to facilitate replication and further research.
Crystallographic Data
The crystal structure of methyl 4-bromobenzoate has been determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group Pbca.[1] The molecules are observed to be nearly planar.[1] Key crystallographic data and refinement details are summarized in Table 1.
Table 1: Crystal Data and Structure Refinement for this compound.
| Parameter | Value |
| Empirical Formula | C₈H₇BrO₂ |
| Formula Weight | 215.05 g/mol |
| Temperature | 173 K |
| Wavelength | 0.71073 Å |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| Unit Cell Dimensions | |
| a | 23.100 (4) Å |
| b | 5.8921 (8) Å |
| c | 11.765 (2) Å |
| α | 90° |
| β | 90° |
| γ | 90° |
| Volume | 1600.4 (3) ų |
| Z | 8 |
| Density (calculated) | 1.785 Mg/m³ |
| Absorption Coefficient | 5.27 mm⁻¹ |
| F(000) | 848 |
| Data Collection | |
| Diffractometer | Stoe IPDS-II |
| Theta range for data collection | 2.4 to 24.9° |
| Reflections collected | 10202 |
| Independent reflections | 1375 [R(int) = 0.093] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1375 / 0 / 101 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.041, wR2 = 0.093 |
| R indices (all data) | R1 = 0.063, wR2 = 0.101 |
(Data sourced from Bolte & Wissler, 2006)[1]
Atomic Coordinates and Displacement Parameters
The fractional atomic coordinates and equivalent isotropic displacement parameters for all non-hydrogen atoms are provided in Table 2.
Table 2: Atomic Coordinates ( x 10⁴) and Equivalent Isotropic Displacement Parameters (Ų x 10³) for this compound.
| Atom | x | y | z | U(eq) |
| Br(1) | 1150(1) | 2052(1) | 8868(1) | 37(1) |
| O(1) | 1056(3) | 3753(5) | 5401(2) | 37(1) |
| O(2) | 1480(3) | 7202(5) | 5787(2) | 34(1) |
| C(1) | 1265(3) | 4331(7) | 6599(2) | 27(1) |
| C(2) | 1598(4) | 5756(7) | 7110(2) | 27(1) |
| C(3) | 1576(4) | 5085(7) | 7780(2) | 29(1) |
| C(4) | 1198(3) | 2977(8) | 7941(2) | 27(1) |
| C(5) | 865(3) | 1521(7) | 7444(2) | 26(1) |
| C(6) | 902(3) | 2191(7) | 6771(2) | 29(1) |
| C(7) | 1255(3) | 4996(7) | 5866(2) | 28(1) |
| C(8) | 1422(4) | 8043(9) | 5096(2) | 41(1) |
(Data sourced from Bolte & Wissler, 2006)[1]
Selected Bond Lengths and Angles
Selected intramolecular bond lengths and angles are presented in Tables 3 and 4, respectively. These values are crucial for understanding the molecular geometry.
Table 3: Selected Bond Lengths (Å) for this compound.
| Bond | Length (Å) |
| Br(1)-C(4) | 1.901(4) |
| O(1)-C(7) | 1.201(6) |
| O(2)-C(7) | 1.334(5) |
| O(2)-C(8) | 1.450(5) |
| C(1)-C(2) | 1.387(6) |
| C(1)-C(6) | 1.398(6) |
| C(1)-C(7) | 1.491(6) |
| C(2)-C(3) | 1.371(6) |
| C(3)-C(4) | 1.380(6) |
| C(4)-C(5) | 1.379(6) |
| C(5)-C(6) | 1.381(6) |
(Data sourced from Bolte & Wissler, 2006)
Table 4: Selected Bond Angles (°) for this compound.
| Angle | Degrees (°) |
| C(7)-O(2)-C(8) | 115.3(4) |
| C(2)-C(1)-C(6) | 119.5(4) |
| C(2)-C(1)-C(7) | 122.8(4) |
| C(6)-C(1)-C(7) | 117.7(4) |
| C(3)-C(2)-C(1) | 120.6(4) |
| C(4)-C(3)-C(2) | 119.1(4) |
| C(5)-C(4)-C(3) | 121.3(4) |
| C(5)-C(4)-Br(1) | 119.4(3) |
| C(3)-C(4)-Br(1) | 119.3(3) |
| C(6)-C(5)-C(4) | 119.2(4) |
| C(5)-C(6)-C(1) | 120.1(4) |
| O(1)-C(7)-O(2) | 123.7(4) |
| O(1)-C(7)-C(1) | 125.0(4) |
| O(2)-C(7)-C(1) | 111.3(4) |
(Data sourced from Bolte & Wissler, 2006)
Experimental Protocols
Synthesis of this compound
This compound is typically synthesized via Fischer esterification of 4-bromobenzoic acid with methanol (B129727), using a strong acid as a catalyst.
Materials:
-
4-bromobenzoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid
-
Ethyl acetate
-
5% Sodium carbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a 50 mL round-bottom flask, add 10 mmol of 4-bromobenzoic acid and 100 mmol of methanol.
-
While stirring, carefully add 1.5 mmol of dichlorohydantoin (or a catalytic amount of concentrated sulfuric acid).
-
Equip the flask with a reflux condenser and heat the mixture to 60°C.
-
Maintain the reaction at this temperature with continuous stirring for 7 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol by rotary evaporation.
-
Transfer the residue to a separatory funnel and add 20 mL of ethyl acetate.
-
Wash the organic layer with a 5% sodium carbonate solution, followed by a water wash.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield this compound.[2]
Single-Crystal X-ray Diffraction
The following protocol outlines the general steps for the determination of the crystal structure of this compound.
Crystal Growth:
-
Crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of this compound in a suitable solvent, such as methanol or an ethanol/water mixture.
Data Collection:
-
A suitable single crystal with dimensions of approximately 0.31 x 0.10 x 0.06 mm is selected and mounted on a goniometer head.[1]
-
The crystal is placed in a stream of cold nitrogen gas to maintain a low temperature (e.g., 173 K) during data collection.[1]
-
Data are collected using a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å).[1]
-
A series of ω scans are performed to collect a complete dataset.[1]
-
An absorption correction is applied to the collected data.[1]
Structure Solution and Refinement:
-
The structure is solved using direct methods.[1]
-
The structure is then refined by full-matrix least-squares on F².[1]
-
Hydrogen atoms are located in a difference map and positioned geometrically, with their displacement parameters constrained to ride on their parent atoms.[1]
Molecular and Crystal Packing
The molecules of this compound are nearly planar. The crystal packing is characterized by a short Br⋯O interaction of 3.047 (3) Å, which links the molecules into chains.[1] The compound is isostructural with methyl 4-iodobenzoate (B1621894) but not with methyl 4-chlorobenzoate.[1]
This technical guide provides a comprehensive overview of the crystal structure of this compound, intended to be a valuable resource for researchers in the fields of chemistry, materials science, and drug development. The detailed data and protocols herein should facilitate further investigation and application of this compound.
References
A Comprehensive Spectroscopic Analysis of Methyl 4-bromobenzoate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for Methyl 4-bromobenzoate (B14158574), a compound of interest in various fields of chemical research and development. The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, along with the experimental protocols for data acquisition.
Spectroscopic Data Summary
The spectroscopic data for Methyl 4-bromobenzoate is summarized in the following tables, providing a clear and concise reference for researchers.
Table 1: ¹H NMR Spectral Data of this compound (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.87 | Doublet (d) | 8.6 | 2H | Aromatic H (ortho to -COOCH₃) |
| 7.55 | Doublet (d) | 8.6 | 2H | Aromatic H (ortho to -Br) |
| 3.87 | Singlet (s) | - | 3H | -OCH₃ |
Table 2: ¹³C NMR Spectral Data of this compound (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 165.7 | C=O (Ester) |
| 131.9 | Aromatic CH |
| 131.1 | Aromatic CH |
| 130.6 | Aromatic C-Br |
| 128.5 | Aromatic C-COOCH₃ |
| 51.2 | -OCH₃ |
Table 3: Infrared (IR) Spectral Data of this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~3000 | Aromatic C-H Stretch |
| ~1720 | C=O Ester Stretch (Strong) |
| ~1600, ~1485 | Aromatic C=C Bending |
| ~1280, ~1100 | C-O Ester Stretch |
| ~1010 | C-Br Stretch |
Table 4: Mass Spectrometry (MS) Data of this compound
| m/z | Relative Intensity | Assignment |
| 214/216 | Moderate | [M]⁺, Molecular ion peak (presence of Br isotopes) |
| 183/185 | High | [M - OCH₃]⁺ |
| 155/157 | Moderate | [M - COOCH₃]⁺ |
| 127 | Low | [C₇H₄O]⁺ |
| 76 | Moderate | [C₆H₄]⁺ |
Experimental Workflow Visualization
The logical workflow for the spectroscopic analysis of a chemical compound like this compound is illustrated in the diagram below.
Caption: Workflow for the structural elucidation of this compound.
Experimental Protocols
The following sections detail the methodologies for acquiring the spectroscopic data presented above.
¹H and ¹³C NMR Spectroscopy of a Solid Organic Compound
-
Sample Preparation:
-
Approximately 5-10 mg of solid this compound is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
The solution is then filtered through a pipette with a cotton or glass wool plug into a standard 5 mm NMR tube to remove any particulate matter.
-
The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.
-
-
Instrumentation and Data Acquisition:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
-
The instrument is locked onto the deuterium (B1214612) signal of the solvent and the magnetic field is shimmed to achieve homogeneity.
-
For ¹H NMR, a standard pulse sequence is used with a spectral width typically from 0 to 12 ppm.
-
For ¹³C NMR, a proton-decoupled pulse sequence is employed with a spectral width of approximately 0 to 220 ppm.
-
The number of scans is adjusted to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
The acquired Free Induction Decay (FID) is processed using a Fourier transform.
-
The resulting spectrum is phased and baseline corrected.
-
Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).
-
FT-IR Spectroscopy of a Solid Organic Compound using the KBr Pellet Method
-
Sample Preparation:
-
Approximately 1-2 mg of finely ground this compound is mixed with 100-200 mg of dry, IR-grade potassium bromide (KBr) powder in an agate mortar and pestle.
-
The mixture is thoroughly ground to ensure a homogenous sample.
-
The powdered mixture is then transferred to a pellet die.
-
A hydraulic press is used to apply several tons of pressure to the die, forming a thin, transparent pellet.
-
-
Instrumentation and Data Acquisition:
-
A Fourier Transform Infrared (FT-IR) spectrometer is used for analysis.
-
A background spectrum of a pure KBr pellet is first collected to account for any atmospheric and instrumental variations.
-
The KBr pellet containing the sample is then placed in the sample holder of the spectrometer.
-
The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The instrument's software automatically ratios the sample spectrum against the background spectrum to produce a transmittance or absorbance spectrum.
-
The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Electron Ionization Mass Spectrometry of a Solid Organic Compound
-
Sample Introduction and Ionization:
-
A small amount of solid this compound is introduced into the mass spectrometer, typically via a direct insertion probe.
-
The sample is vaporized by heating under high vacuum.
-
In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
-
Mass Analysis and Detection:
-
The resulting positively charged ions are accelerated and passed through a mass analyzer (e.g., quadrupole or time-of-flight).
-
The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
A detector records the abundance of each ion at its specific m/z value.
-
-
Data Processing:
-
A mass spectrum is generated, which is a plot of relative ion abundance versus m/z.
-
The spectrum is analyzed to identify the molecular ion peak, which corresponds to the molecular weight of the compound, and the fragmentation pattern, which provides structural information. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) is also observed.
-
An In-depth Technical Guide to the Health and Safety of Methyl 4-bromobenzoate
This guide provides comprehensive health and safety information for handling Methyl 4-bromobenzoate (B14158574), tailored for researchers, scientists, and professionals in drug development.
Chemical Identification and Properties
Methyl 4-bromobenzoate is an organic compound frequently used in organic synthesis as an intermediate for pharmaceuticals and other fine chemicals.[1] It is a para-substituted aryl bromide.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 619-42-1 | [3][4] |
| Molecular Formula | C8H7BrO2 | [1][4] |
| Molecular Weight | 215.04 g/mol | [4][5] |
| Appearance | White crystals or crystalline powder | [2][6] |
| Melting Point | 77-81 °C | [2][7] |
| Boiling Point | 262.2 °C at 760 mmHg | [8] |
| Density | 1.498 g/cm³ | [8] |
| Solubility | Insoluble in water.[2] Soluble in organic solvents like ethanol (B145695) and ether.[1] | [1][2] |
| Vapor Pressure | 0.02 mmHg | [5] |
Hazard Identification and Classification
This compound is classified as a hazardous substance.[3] The primary hazards are skin, eye, and respiratory irritation.[3][4][9]
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation |
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[3][10] Available data indicates the following potential health effects:
-
Skin Contact: Causes skin irritation.[3][4] Exposure may lead to rashes.[10]
-
Ingestion: May cause gastrointestinal irritation with symptoms like nausea, vomiting, and diarrhea.[10]
There is no information available on carcinogenicity or teratogenicity.[3]
Experimental Protocols: Safe Handling and Emergency Procedures
Strict adherence to safety protocols is essential when handling this compound in a laboratory setting.
4.1. Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling, but the following PPE is generally recommended:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][10]
-
Hand Protection: Wear protective gloves.[3]
-
Skin and Body Protection: Wear protective clothing to prevent skin contact.[3]
-
Respiratory Protection: For operations that may generate dust, a dust mask (e.g., N95 type) is recommended. Use only in a well-ventilated area.[3]
4.2. Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[3][10] Do not breathe dust.[3] Wash hands thoroughly after handling.[3][10] Use with adequate ventilation.[10]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][8][10] Keep away from heat and sources of ignition.[3] Incompatible with strong oxidizing agents.[3]
4.3. First-Aid Measures
-
In case of Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[3][4] Remove contact lenses if present and easy to do.[3][4] Get medical attention if irritation persists.[3]
-
In case of Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[3] Get medical attention if irritation occurs.[3]
-
If Inhaled: Remove to fresh air.[3] If not breathing, give artificial respiration.[3] Get medical attention.[3]
-
If Swallowed: Clean mouth with water.[3] Never give anything by mouth to an unconscious person.[4][9] Get medical attention.[3]
4.4. Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[3][4]
-
Specific Hazards: Hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides.[3]
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus (pressure-demand, MSHA/NIOSH approved or equivalent) and full protective gear.[3]
4.5. Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation.[3] Use personal protective equipment as required.[3] Avoid dust formation.[4]
-
Environmental Precautions: Do not let the chemical enter the environment.[3]
-
Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal.[3]
Visualized Safety and Handling Workflows
To further clarify the safety and handling procedures, the following diagrams illustrate key logical relationships and experimental workflows.
References
- 1. CAS 619-42-1: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 619-42-1 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. This compound | C8H7BrO2 | CID 12081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, CAS No. 619-42-1 - iChemical [ichemical.com]
- 7. This compound 99 619-42-1 [sigmaaldrich.com]
- 8. lifechempharma.com [lifechempharma.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. This compound(619-42-1)MSDS Melting Point Boiling Density Storage Transport [amp.chemicalbook.com]
A Technical Guide to High-Purity Methyl 4-bromobenzoate for Researchers and Drug Development Professionals
Introduction
Methyl 4-bromobenzoate (B14158574) (CAS No. 619-42-1) is a pivotal intermediate in modern organic synthesis, particularly valued within the pharmaceutical and fine chemical industries. Its structure, featuring a bromine atom on a benzene (B151609) ring and a methyl ester group, makes it a versatile building block for a variety of chemical transformations. For researchers, scientists, and drug development professionals, securing a reliable supply of high-purity Methyl 4-bromobenzoate is paramount to ensure the integrity and success of their synthetic endeavors. This technical guide provides a comprehensive overview of commercial suppliers, quality control methodologies, and key applications of high-purity this compound, supplemented with detailed experimental protocols and workflow visualizations.
Commercial Suppliers and Specifications
A multitude of chemical suppliers offer this compound in various grades and quantities. High-purity material, typically defined as having a purity of 98% or greater, is essential for applications in pharmaceutical synthesis and other sensitive research areas. The selection of a suitable supplier should be based on a thorough evaluation of their product specifications, available analytical data, and adherence to quality management systems.
Below is a summary of prominent commercial suppliers and their typical specifications for high-purity this compound.
| Supplier | Stated Purity | Analytical Method | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Sigma-Aldrich | 99% | GC | 619-42-1 | C₈H₇BrO₂ | 215.04 |
| Tokyo Chemical Industry (TCI) | >98.0% | GC | 619-42-1 | C₈H₇BrO₂ | 215.05 |
| Thermo Fisher Scientific (Alfa Aesar) | 98+% | Not Specified | 619-42-1 | C₈H₇BrO₂ | 215.05 |
| Strem Chemicals | min. 99% GC / min. 98% HPLC | GC/HPLC | 619-42-1 | C₈H₇BrO₂ | 215.04 |
| CDH Fine Chemical | 99% | Not Specified | 619-42-1 | C₈H₇BrO₂ | 215.04 |
| Hangzhou Lingrui Chemical Co., Ltd. | 99% | Not Specified | 619-42-1 | C₈H₇BrO₂ | 215.05 |
| Shandong Biotech | >98.0% | GC | 619-42-1 | C₈H₇BrO₂ | 215.05 |
Quality Control and Analytical Methods
Ensuring the purity and identity of this compound is a critical step before its use in any synthetic protocol. The most common impurities include the starting material, 4-bromobenzoic acid, and residual solvents from the synthesis and purification process. A combination of analytical techniques is typically employed for comprehensive quality control.
-
Gas Chromatography (GC): This is the most common method for determining the purity of this compound. It effectively separates the target compound from volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound and can be particularly useful for detecting non-volatile impurities such as the corresponding carboxylic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for confirming the chemical structure of this compound and identifying any structural isomers or other organic impurities.
-
Mass Spectrometry (MS): Coupled with GC (GC-MS), this technique provides information on the molecular weight of the compound and its fragmentation pattern, confirming its identity.
A crucial aspect of quality assurance is the review of the supplier's Certificate of Analysis (CoA). The CoA should provide detailed information on the tests performed, the specifications, and the results for the specific batch of the chemical.
Supplier Qualification Workflow
The process of selecting and qualifying a supplier for a critical raw material like this compound is a multi-step process that ensures the consistent quality and reliability of the supply chain.
Caption: A logical workflow for the qualification of a commercial supplier for high-purity chemical reagents.
Key Applications in Drug Development and Organic Synthesis
The reactivity of the carbon-bromine bond in this compound makes it an excellent substrate for various cross-coupling reactions, which are fundamental in the construction of complex organic molecules.
-
Pharmaceutical Intermediates: this compound is a key starting material in the synthesis of numerous active pharmaceutical ingredients (APIs). A notable example is its use in the synthesis of Pemetrexed , a chemotherapy drug used in the treatment of certain types of cancer.[1]
-
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound is a cornerstone of modern organic synthesis for the formation of C-C bonds. This compound readily participates in Suzuki-Miyaura coupling reactions with various arylboronic acids to form biphenyl (B1667301) derivatives, which are common structural motifs in pharmaceuticals and materials science.[2][3][4][5]
-
Heck Reaction: In the Heck reaction, this compound can be coupled with alkenes in the presence of a palladium catalyst to form substituted stilbenes and other unsaturated compounds.
-
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. This compound can be used to introduce an alkynyl group onto the benzene ring, providing a versatile handle for further synthetic transformations.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a detailed experimental protocol for a representative Suzuki-Miyaura coupling reaction using this compound to synthesize methyl 4'-methylbiphenyl-4-carboxylate. This reaction is a common example of the utility of this compound in constructing biaryl structures.
Reaction Scheme:
(Image of the chemical reaction showing this compound reacting with p-tolylboronic acid in the presence of a palladium catalyst and a base to yield methyl 4'-methylbiphenyl-4-carboxylate)
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
4-Methylphenylboronic acid (p-tolylboronic acid) (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (B44618) (PPh₃) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (B28343) (10 mL)
-
Water (2 mL)
-
Ethyl acetate (for extraction)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), 4-methylphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free atmosphere.
-
Under the inert atmosphere, add the palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).
-
Add the degassed solvents, toluene (10 mL) and water (2 mL), via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure methyl 4'-methylbiphenyl-4-carboxylate.[4]
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the execution of a Suzuki-Miyaura coupling reaction in a research laboratory setting.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
High-purity this compound is an indispensable reagent for researchers and professionals in the field of drug development and organic synthesis. The selection of a qualified commercial supplier is a critical first step in ensuring the quality and reproducibility of experimental results. A thorough understanding of the analytical techniques used for quality control, coupled with the implementation of robust synthetic protocols, will enable scientists to effectively utilize this versatile building block in the creation of novel and complex molecules. This guide serves as a valuable resource for navigating the procurement and application of high-purity this compound in a scientific setting.
References
A Technical Guide to the Fundamental Reactivity of the Bromine Atom in Methyl 4-bromobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the chemical reactivity inherent to the bromine substituent of methyl 4-bromobenzoate (B14158574). A compound of significant interest in organic synthesis, its utility is largely defined by the versatile chemistry of the carbon-bromine bond. This guide will explore the principal reactions, offer detailed experimental methodologies, and present quantitative data to inform synthetic strategy and experimental design.
Core Reactivity Principles: The Influence of the Methoxycarbonyl Group
The reactivity of the bromine atom in methyl 4-bromobenzoate is intrinsically linked to the electronic properties of the aromatic ring, which are modulated by the para-substituted methoxycarbonyl (-COOCH₃) group. This group is moderately electron-withdrawing through a combination of inductive and resonance effects. This electronic influence has several important consequences for the C-Br bond:
-
Increased Electrophilicity of the Aryl Carbon: The electron-withdrawing nature of the ester functional group polarizes the aromatic ring, rendering the carbon atom attached to the bromine more electrophilic and, therefore, more susceptible to nucleophilic attack.
-
Facilitation of Oxidative Addition: In the context of transition metal-catalyzed reactions, the electron-deficient nature of the aryl ring facilitates the crucial oxidative addition step, particularly with palladium(0) catalysts. This step, often the rate-determining step in cross-coupling reactions, involves the insertion of the metal center into the C-Br bond.
These electronic characteristics make this compound an excellent substrate for a wide array of cross-coupling reactions, which are foundational in modern medicinal chemistry and materials science for the construction of complex molecular architectures.
Palladium-Catalyzed Cross-Coupling Reactions: A Synthetic Overview
The bromine atom of this compound serves as a versatile synthetic handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. The most prominent of these are the Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira reactions.
The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of C-C bonds, specifically for the synthesis of biaryl compounds. The reaction couples an organoboron reagent with an organohalide.
Catalytic Cycle of the Suzuki-Miyaura Coupling
The generally accepted catalytic cycle for the Suzuki-Miyaura coupling reaction is depicted below. The cycle commences with the oxidative addition of the palladium(0) catalyst into the carbon-bromine bond of this compound. This is followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the final product and regenerate the active catalyst.
Quantitative Data for Suzuki-Miyaura Coupling of this compound
| Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 98 | |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1 mol%) | XPhos (2.5 mol%) | K₂CO₃ | Dioxane | 80 | 95 | |
| 3-Thiopheneboronic acid | PdCl₂(PPh₃)₂ (3 mol%) | - | Na₂CO₃ | DME/H₂O | 85 | 92 |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), palladium catalyst (1-3 mol%), and ligand (if required).
-
Solvent and Base Addition: Add the specified solvent and base. The use of aqueous base solutions is common.
-
Reaction Conditions: The mixture is then heated to the specified temperature with vigorous stirring for a period of 2-24 hours, with reaction progress monitored by TLC or GC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
The Heck reaction facilitates the formation of a C-C bond between an unsaturated halide and an alkene, catalyzed by a palladium species. This reaction is particularly useful for the synthesis of substituted alkenes.
Experimental Workflow for a Typical Heck Reaction
The following diagram illustrates a standard workflow for setting up and performing a Heck-Mizoroki reaction.
Quantitative Data for the Heck Reaction of this compound
| Alkene | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Styrene | Pd(OAc)₂ (1 mol%) | P(o-tolyl)₃ (2 mol%) | Et₃N | DMF | 100 | 85 | |
| n-Butyl acrylate | PdCl₂(PPh₃)₂ (2 mol%) | - | NaOAc | DMA | 120 | 90 | |
| 1-Octene | Herrmann's catalyst (0.5 mol%) | - | K₂CO₃ | NMP | 140 | 78 |
Experimental Protocol: Heck Reaction
-
Reaction Setup: In a sealable reaction tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), the base (e.g., triethylamine, 2.0 mmol), and the palladium catalyst (1-2 mol%).
-
Solvent Addition: Add the appropriate high-boiling polar aprotic solvent (e.g., DMF, DMA, NMP).
-
Reaction Conditions: The tube is sealed and the mixture is heated to the designated temperature for 12-48 hours.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by flash chromatography to afford the desired product.
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides.
Logical Relationship in Buchwald-Hartwig Amination
The success of the Buchwald-Hartwig amination is dependent on the careful selection of the catalyst, ligand, and base to match the specific substrates.
Quantitative Data for Buchwald-Hartwig Amination of this compound
| Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Morpholine | Pd₂(dba)₃ (1 mol%) | BINAP (1.5 mol%) | NaOtBu | Toluene | 100 | 96 | |
| Aniline | Pd(OAc)₂ (2 mol%) | RuPhos (4 mol%) | Cs₂CO₃ | Dioxane | 110 | 91 | |
| n-Hexylamine | Pd₂(dba)₃ (0.5 mol%) | BrettPhos (1.2 mol%) | LHMDS | THF | 70 | 94 |
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, a reaction vessel is charged with the palladium precatalyst, the phosphine (B1218219) ligand, and the base (e.g., sodium tert-butoxide).
-
Reagent Addition: this compound, the amine, and the solvent are then added.
-
Reaction Conditions: The vessel is sealed and heated to the appropriate temperature with stirring until the starting material is consumed (as determined by GC-MS or LC-MS).
-
Work-up and Purification: The reaction is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the resulting crude material is purified by column chromatography.
Conclusion
The bromine atom in this compound provides a reliable and versatile entry point for a multitude of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the para-methoxycarbonyl group enhances the reactivity of the C-Br bond, making it an ideal substrate for reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. The selection of appropriate catalysts, ligands, and reaction conditions is paramount to achieving high yields and selectivities. The protocols and data presented herein serve as a foundational guide for chemists engaged in the synthesis of complex organic molecules for pharmaceutical and materials applications.
Mechanism of esterification for Methyl 4-bromobenzoate synthesis.
An In-depth Technical Guide to the Synthesis of Methyl 4-bromobenzoate (B14158574) via Fischer Esterification
Introduction
Methyl 4-bromobenzoate is a valuable intermediate in organic synthesis, frequently utilized in the preparation of pharmaceuticals, agrochemicals, and other complex organic molecules.[1] Its synthesis is most commonly achieved through the Fischer-Speier esterification, a classic and efficient acid-catalyzed reaction between a carboxylic acid and an alcohol.[2][3] This guide provides a detailed examination of the reaction mechanism, a comprehensive experimental protocol, and key quantitative data for the synthesis of this compound from 4-bromobenzoic acid and methanol (B129727).
Core Reaction Mechanism: Fischer Esterification
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.[2][4] The overall transformation involves the reaction of 4-bromobenzoic acid with methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), to produce this compound and water.[5][6] The mechanism proceeds through a series of equilibrium steps, often summarized by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[4]
The detailed steps are as follows:
-
Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of 4-bromobenzoic acid by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[6][7][8]
-
Nucleophilic Attack by Methanol : The alcohol (methanol), acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.[4][9]
-
Proton Transfer : A proton is transferred from the oxonium ion (the former alcohol group) to one of the hydroxyl groups. This is often a two-step process involving the solvent or another alcohol molecule as a shuttle.[9] This converts a hydroxyl group into a much better leaving group: water.[4]
-
Elimination of Water : The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, leading to the elimination of a water molecule.[4][10]
-
Deprotonation : The resulting protonated ester is deprotonated, typically by the conjugate base of the catalyst or a molecule of the alcohol solvent, to yield the final ester product, this compound, and regenerate the acid catalyst.[6][8]
References
- 1. CAS 619-42-1: this compound | CymitQuimica [cymitquimica.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
The Versatility of Methyl 4-bromobenzoate in Modern Organic Synthesis: A Technical Guide
Introduction: Methyl 4-bromobenzoate (B14158574) is a versatile and commercially available building block in organic chemistry. Its utility stems from the presence of two key functional groups: a methyl ester, which can be hydrolyzed or further transformed, and an aryl bromide, which readily participates in a wide array of cross-coupling reactions. This technical guide provides an in-depth exploration of the applications of methyl 4-bromobenzoate, complete with experimental protocols and quantitative data, for researchers, scientists, and professionals in drug development.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl compounds through the reaction of an organohalide with an organoboron species.[4] this compound can be coupled with various arylboronic acids to generate substituted biphenyls, which are common scaffolds in medicinal chemistry.[5][6]
Quantitative Data for Suzuki-Miyaura Coupling Reactions:
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | 0.1% [PdCl2(NH2CH2COOH)2] | K2CO3 | Water | Room Temp. | 1.5 | 89-99 | [5] |
| 2 | Phenylboronic acid | 0.5% (Ad-L-PdCl2⊂dmβ-CD) | Na2CO3 | Water/Methanol | Room Temp. | 2 | >98 | [6] |
| 3 | (3-propionamidophenyl)boronic acid | 0.01% Na2PdCl4/PPh2PhSO3Na/HCOOH | K2CO3 | Water | 70 | - | 100 (conversion) | [7] |
Experimental Protocol: Synthesis of Methyl 4-phenylbenzoate
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (3.0 mmol, 3.0 eq.).
-
Solvent Addition: Add 5.0 mL of distilled water to the flask.
-
Catalyst Addition: Add the palladium catalyst (e.g., [PdCl2(NH2CH2COOH)2], 0.1 mol%).
-
Reaction: Stir the mixture vigorously at room temperature under an air atmosphere for 1.5 hours.
-
Work-up: After the reaction is complete, the precipitated product is collected by filtration and washed with distilled water.
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
Synthetic Pathway for Suzuki-Miyaura Coupling:
Heck Reaction
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. This compound can be coupled with alkenes like styrene (B11656) or methyl acrylate (B77674) to synthesize substituted stilbenes and cinnamates, respectively.[8]
Quantitative Data for Heck Reactions:
| Entry | Alkene | Catalyst | Base | Solvent | Additive | Temp. (°C) | Yield (%) | Reference |
| 1 | Styrene | Pd EnCat | Na2CO3 | NMP | Bu4NCl | - | High | |
| 2 | 3-buten-1-ol | Pd(OAc)2 | LiOAc | DMF | LiCl, Bu4NBr | 60 | >80 | [9] |
Experimental Protocol: Synthesis of Methyl 4-(2-phenylethenyl)benzoate
This protocol outlines a general procedure for the Heck reaction between this compound and styrene.
-
Reaction Setup: In a sealed tube, dissolve this compound (1.0 eq.) and styrene (1.5 eq.) in N,N-Dimethylformamide (DMF).
-
Reagent Addition: Add triethylamine (B128534) (2.0 eq.) to the solution.
-
Catalyst Addition: Add the palladium catalyst (e.g., Palladium(II) acetate (B1210297), 1-5 mol%) and a phosphine (B1218219) ligand (e.g., Tri(o-tolyl)phosphine) if required.
-
Reaction: Seal the tube and heat the reaction mixture to 80-100 °C for several hours, monitoring the progress by TLC.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[10]
Experimental Workflow for a Heck Reaction:
Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[11] This reaction is highly valuable for the synthesis of substituted alkynes.[12][13]
Quantitative Data for Sonogashira Coupling Reactions:
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | Phenylacetylene (B144264) | Pd(PPh3)2Cl2 / CuI | Triethylamine | Triethylamine | Reflux | Not specified | [14] |
| 2 | Phenylacetylene | Cu(I)-PANI@MWCNT | KOH | DMF | 135 | 60 | [12] |
Experimental Protocol: Synthesis of Methyl 4-(phenylethynyl)benzoate
The following is a general protocol for the Sonogashira coupling of this compound with phenylacetylene.
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq.), and copper(I) iodide (0.04 eq.).
-
Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (B95107) (THF) and triethylamine (Et3N).
-
Degassing: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Alkyne Addition: Add phenylacetylene (1.1 eq.) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.
-
Work-up: Dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium (B1175870) chloride solution.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by flash chromatography.[10]
Application in Pharmaceutical Synthesis
This compound is a key starting material in the synthesis of various pharmaceuticals. A notable example is its use in the preparation of Pemetrexed (B1662193), an antifolate chemotherapy drug.[15]
Synthesis of a Pemetrexed Intermediate:
This compound is used to synthesize 4-(4-carbomethoxyphenyl)butanal, a key intermediate for Pemetrexed.[9][16] This is typically achieved through a Heck coupling with 3-buten-1-ol.[17]
Synthetic Pathway for a Pemetrexed Intermediate:
Grignard Reagent Formation
This compound can be used to prepare a Grignard reagent, a powerful nucleophile for forming new carbon-carbon bonds.[18][19] The ester group is generally unreactive under the conditions of Grignard reagent formation.
Experimental Protocol: Formation of 4-(methoxycarbonyl)phenylmagnesium bromide and reaction with Benzaldehyde (B42025)
This protocol describes the formation of the Grignard reagent from this compound and its subsequent reaction with benzaldehyde.
-
Apparatus Setup: Assemble a dry three-neck flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.2 eq.) in the flask.
-
Initiation: Add a small amount of a solution of this compound (1.0 eq.) in anhydrous THF to the magnesium turnings. A crystal of iodine can be added to initiate the reaction.
-
Grignard Formation: Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining this compound solution dropwise to maintain a gentle reflux. After the addition is complete, stir for an additional 30-60 minutes.
-
Reaction with Electrophile: Cool the Grignard reagent solution to 0 °C. Add a solution of benzaldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Work-up: After the reaction is complete, quench by slowly adding saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting secondary alcohol by column chromatography.[20]
Synthesis of Heterocyclic Compounds
This compound serves as a precursor for the synthesis of various heterocyclic compounds, which are prevalent in medicinal chemistry. For example, it is used in the synthesis of furo[2,3-d]pyrimidine (B11772683) and pyrrolo[2,3-d]pyrimidine analogs, which have shown potential as antifolates.[21][22][23][24]
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its ability to participate in a wide range of reactions, particularly palladium-catalyzed cross-couplings, makes it an essential tool for the construction of complex molecules in the pharmaceutical and materials science industries. The experimental protocols and data presented in this guide highlight its broad applicability and provide a solid foundation for its use in research and development.
References
- 1. US7994180B2 - Processes for preparing intermediates of pemetrexed - Google Patents [patents.google.com]
- 2. CAS 619-42-1: this compound | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. EP2301909A1 - Processes for preparing pemetrexed disodium and its intermediate,4-(4-carbomethoxyphenyl)butanal - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. This compound | 619-42-1 | FM36904 | Biosynth [biosynth.com]
- 16. US8507716B2 - Process for preparing pemetrexed disodium and its intermediate, 4-(4-carbomethoxyphenyl) butanal - Google Patents [patents.google.com]
- 17. Pemetrexed disodium, LY-231514, Tifolar, Rolazar, Alimta-药物合成数据库 [drugfuture.com]
- 18. web.mnstate.edu [web.mnstate.edu]
- 19. d.web.umkc.edu [d.web.umkc.edu]
- 20. benchchem.com [benchchem.com]
- 21. 对溴苯甲酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.cn]
- 22. Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Preliminary investigation of Methyl 4-bromobenzoate as a research chemical.
Introduction
Methyl 4-bromobenzoate (B14158574) is a para-substituted aryl bromide and a halogenated benzoate (B1203000) derivative.[1][2] With the chemical formula C₈H₇BrO₂, it serves as a crucial intermediate and building block in a wide array of organic syntheses.[1][3] Its utility spans the development of pharmaceuticals, agrochemicals, and advanced materials, making it a staple compound in both academic and industrial research laboratories.[3][4] The presence of a bromine atom on the aromatic ring and a methyl ester group provides two reactive sites, allowing for diverse chemical transformations.[3][4] This guide provides a detailed preliminary investigation into the properties, synthesis, reactivity, and applications of Methyl 4-bromobenzoate for researchers, scientists, and drug development professionals.
Physicochemical Properties
This compound is a white crystalline solid at room temperature.[1] It is generally insoluble in water but shows solubility in various organic solvents.[1][2][5] A summary of its key physicochemical properties is presented below.
| Property | Value | References |
| Molecular Formula | C₈H₇BrO₂ | [5][6][7] |
| Molecular Weight | 215.04 g/mol | [6][7][8] |
| Appearance | White crystals or crystalline powder | [1][2][4] |
| Melting Point | 77-81 °C | [1][4][5] |
| Boiling Point | ~252.95 °C (estimate) | [1][9] |
| Density | 1.689 g/cm³ | [1][5][9] |
| Solubility | Insoluble in water. Soluble in methanol (B129727), chloroform, ethanol, and ether. | [1][2][5][9] |
| CAS Number | 619-42-1 | [4][6] |
Synthesis of this compound
There are two primary methods for the synthesis of this compound: the esterification of 4-bromobenzoic acid and the bromination of methyl benzoate.[4]
Fischer Esterification of 4-Bromobenzoic Acid
This is a common and straightforward method involving the reaction of 4-bromobenzoic acid with methanol in the presence of an acid catalyst.[4]
Caption: Workflow for the synthesis of this compound via Fischer Esterification.
Experimental Protocol: A detailed experimental protocol for this synthesis is as follows:
-
To a 50 mL three-necked flask, add 10 mmol of 4-bromobenzoic acid, 100 mmol of methanol, and 1.5 mmol of 1,3-dichloro-5,5-dimethylhydantoin (B105842) (as a catalyst).[6]
-
Equip the flask with a reflux condenser.[6]
-
Heat the reaction mixture to 60°C and stir for 7 hours.[6]
-
After the reaction is complete, cool the mixture to room temperature.
-
The product can be purified by standard laboratory techniques, such as extraction and subsequent crystallization from methanol.[2]
Bromination of Methyl Benzoate
Another synthetic route is the direct bromination of methyl benzoate. This reaction is typically catalyzed by a palladium catalyst.[4][8]
Chemical Reactivity and Applications
The reactivity of this compound is dominated by the two functional groups: the bromo substituent on the aromatic ring and the methyl ester. The bromine atom makes the compound an excellent substrate for various metal-catalyzed cross-coupling reactions and nucleophilic substitutions.[4]
Key Reactions
-
Suzuki-Miyaura Coupling: this compound readily participates in Suzuki-Miyaura cross-coupling reactions with boronic acids to form carbon-carbon bonds. This is a powerful tool for creating biaryl structures, which are common motifs in pharmaceuticals and materials science.
-
Heck Reaction: It can be coupled with alkenes in the presence of a palladium catalyst.
-
Buchwald-Hartwig Amination: The bromo group can be substituted by various amines to form N-aryl products.
-
Other Cross-Coupling Reactions: It is also used in other coupling reactions, such as Sonogashira and Stille couplings.
Caption: Key cross-coupling reactions involving this compound.
Applications in Research and Development
This compound is a versatile starting material and intermediate in the synthesis of numerous target molecules:
-
Pharmaceutical Synthesis: It is a key intermediate in the synthesis of Pemetrexed, an antifolate cancer drug.[8][10] It is also used to prepare antifolate analogs like 5-substituted furo[2,3-d]pyrimidines and 6-substituted pyrrolo[2,3-d]pyrimidines.[2]
-
Radiopharmaceutical Chemistry: The compound is utilized in the preparation of stable radioiodinating reagents for labeling monoclonal antibodies, which have applications in cancer radiotherapy.[2]
-
Materials Science: The biaryl structures synthesized from this compound are of interest in the development of advanced materials.
-
Agrochemical Synthesis: It serves as a building block for various agrochemicals.[3]
-
Environmental Science: It has been used to stimulate the microbial dechlorination of polychlorinated biphenyls (PCBs).[1][2]
Spectroscopic Data
The structure of this compound can be confirmed by various spectroscopic techniques. Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and Raman spectra, are publicly available for reference.[7][11]
Safety and Handling
This compound is considered an irritant and requires careful handling in a laboratory setting.[5][9] The toxicological properties have not been fully investigated.[12][13]
GHS Hazard Information
| Hazard Class | Hazard Statement |
| Skin corrosion/irritation | H315: Causes skin irritation |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation |
Data from PubChem and Sigma-Aldrich.[7][14]
Recommended Safety Precautions
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[12][13] Ensure eyewash stations and safety showers are readily accessible.[12][13]
-
Personal Protective Equipment (PPE):
-
Handling and Storage:
-
First Aid Measures:
-
In case of eye contact: Rinse immediately with plenty of water and seek medical advice.[9]
-
In case of skin contact: Wash off with soap and plenty of water.[12][13]
-
If inhaled: Move to fresh air. If not breathing, give artificial respiration.[12][13]
-
If swallowed: Clean mouth with water and get medical attention.[12][13]
-
This technical guide provides a preliminary overview of this compound for research purposes. Researchers should always consult comprehensive Safety Data Sheets (SDS) before handling this chemical and refer to the cited literature for detailed experimental procedures.
References
- 1. This compound | 619-42-1 [chemicalbook.com]
- 2. This compound CAS#: 619-42-1 [m.chemicalbook.com]
- 3. CAS 619-42-1: this compound | CymitQuimica [cymitquimica.com]
- 4. nbinno.com [nbinno.com]
- 5. chembk.com [chembk.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. This compound | C8H7BrO2 | CID 12081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 619-42-1 | FM36904 | Biosynth [biosynth.com]
- 9. chembk.com [chembk.com]
- 10. This compound - Opulent Pharma [opulentpharma.com]
- 11. This compound(619-42-1) 1H NMR [m.chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. This compound 99 619-42-1 [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocol for Suzuki-Miyaura Coupling of Methyl 4-bromobenzoate
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds which are common motifs in pharmaceuticals and functional materials.[1] This document provides a detailed protocol for the Suzuki-Miyaura coupling of Methyl 4-bromobenzoate (B14158574) with a generic arylboronic acid.
General Reaction Scheme
The reaction involves the palladium-catalyzed coupling of Methyl 4-bromobenzoate with an arylboronic acid in the presence of a base to yield the corresponding methyl 4-arylbenzoate.
Key Reaction Components
The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system.
-
Catalyst: Palladium complexes are the most common catalysts. The active catalytic species is Pd(0), which can be introduced directly or generated in situ from a Pd(II) precatalyst.[1]
-
Ligand: Ligands, typically phosphine-based, are crucial for stabilizing the palladium catalyst and enhancing its reactivity. The steric and electronic properties of the ligand can be tuned to optimize the reaction.[1]
-
Base: A base is required to facilitate the transmetalation step of the catalytic cycle.[2] Common bases include carbonates, phosphates, and hydroxides.
-
Solvent: The choice of solvent depends on the solubility of the reactants and the reaction temperature. A mixture of an organic solvent and water is often used.
Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be necessary for specific substrates.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (B28343) (5 mL, degassed)
-
Water (0.5 mL, degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Oven-dried round-bottom flask or Schlenk tube
-
Magnetic stir bar
-
Septum
-
Inert gas supply (Nitrogen or Argon)
-
Oil bath
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).[1]
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.[1]
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.[1]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.[1]
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 4-arylbenzoate.[1]
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of aryl bromides. These can serve as a starting point for the optimization of the reaction with this compound.
| Component | Example 1 | Example 2 | Example 3 |
| Palladium Source | Pd(OAc)₂ (2 mol%) | Pd(PPh₃)₄ (3-5 mol%) | Pd₂(dba)₃ (1.5 mol%) |
| Ligand | SPhos (4 mol%) | - | Buchwald-type ligand (3 mol%) |
| Base | K₃PO₄ (2 equiv) | K₂CO₃ (3 equiv) | KF (3 equiv) |
| Solvent | Toluene/H₂O (10:1) | 1,4-Dioxane/H₂O (4:1) | 1,4-Dioxane |
| Temperature | 100 °C | 80-100 °C | 110 °C |
| Reference | [1] | [3] | [4] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling experiment.
Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination.[2][5]
References
Application Notes and Protocols for the Grignard Reaction with Methyl 4-bromobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of (4-bromophenyl)diphenylmethanol via the Grignard reaction of methyl 4-bromobenzoate (B14158574) with phenylmagnesium bromide.
Introduction
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1][2] Discovered by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, this organometallic reaction involves the addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon, such as a carbonyl group.[1] Grignard reagents are potent nucleophiles and strong bases, necessitating anhydrous conditions for the reaction to proceed successfully.[1][3][4]
This protocol details the preparation of phenylmagnesium bromide and its subsequent reaction with methyl 4-bromobenzoate to yield the tertiary alcohol, (4-bromophenyl)diphenylmethanol. Two equivalents of the Grignard reagent are required for the reaction with the ester. The first equivalent adds to the carbonyl group, leading to the elimination of the methoxy (B1213986) group and the formation of an intermediate ketone. A second equivalent of the Grignard reagent then rapidly adds to the ketone to form the tertiary alcohol after an acidic workup.[1][5]
Reaction Scheme
Part A: Formation of Phenylmagnesium Bromide (Grignard Reagent)
Part B: Synthesis of (4-bromophenyl)diphenylmethanol
Experimental Protocols
3.1. Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| Magnesium turnings | Mg | 24.31 | 1.22 g (50.0 mmol) | |
| Bromobenzene (B47551) | C₆H₅Br | 157.01 | 5.5 mL (7.85 g, 50.0 mmol) | Anhydrous |
| This compound | BrC₆H₄COOCH₃ | 215.05 | 4.30 g (20.0 mmol) | |
| Anhydrous diethyl ether | (C₂H₅)₂O | 74.12 | ~100 mL | Must be anhydrous |
| Iodine | I₂ | 253.81 | 1-2 small crystals | To initiate the reaction |
| 6 M Hydrochloric acid | HCl | 36.46 | ~30 mL | For workup |
| Saturated sodium bicarbonate | NaHCO₃ | 84.01 | ~20 mL | For washing |
| Saturated sodium chloride (Brine) | NaCl | 58.44 | ~20 mL | For washing |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | As needed | For drying |
| Petroleum ether | - | - | ~20 mL | For purification |
| 2-Propanol | C₃H₈O | 60.10 | As needed | For recrystallization |
3.2. Equipment
-
Round-bottom flasks (100 mL and 250 mL)
-
Claisen adapter[6]
-
Reflux condenser[7]
-
Separatory funnel (125 mL)[6]
-
Calcium chloride drying tubes[7]
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Ice bath
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
Buchner funnel and filter flask
-
Melting point apparatus
3.3. Preparation of Phenylmagnesium Bromide (Grignard Reagent)
Note: All glassware must be scrupulously dried in an oven (e.g., at 110 °C overnight) and assembled while warm to prevent moisture contamination.[2][8] The apparatus should be protected from atmospheric moisture using calcium chloride drying tubes.[7]
-
Place 1.22 g (50.0 mmol) of magnesium turnings into a dry 100 mL round-bottom flask containing a magnetic stir bar.
-
Assemble the reaction apparatus consisting of the flask, a Claisen adapter, a reflux condenser, and a separatory funnel. Attach calcium chloride drying tubes to the top of the condenser and the separatory funnel.[6][7]
-
In the separatory funnel, prepare a solution of 5.5 mL (50.0 mmol) of bromobenzene in 20 mL of anhydrous diethyl ether.
-
Add approximately 5 mL of the bromobenzene/ether solution to the magnesium turnings. The reaction should initiate, indicated by the formation of bubbles and a cloudy appearance of the solution.[8] The flask may become warm.[8]
-
If the reaction does not start, add a small crystal of iodine.[7][9] Gentle warming with a warm water bath may also be necessary.[8]
-
Once the reaction has started, add the remaining bromobenzene solution dropwise from the separatory funnel at a rate that maintains a gentle reflux.[2][8]
-
After the addition is complete, add an additional 10 mL of anhydrous diethyl ether through the condenser and gently reflux the mixture for another 15-30 minutes to ensure all the magnesium has reacted.[8] The final solution should be cloudy and grayish-brown.[7]
-
Cool the Grignard reagent to room temperature before proceeding to the next step.[6]
3.4. Reaction with this compound
-
In a separate dry 250 mL round-bottom flask, dissolve 4.30 g (20.0 mmol) of this compound in 30 mL of anhydrous diethyl ether.
-
Cool the this compound solution in an ice bath.
-
Slowly add the freshly prepared phenylmagnesium bromide solution to the cooled ester solution dropwise with continuous stirring. This reaction is exothermic, and a slow addition rate is crucial to control the reaction temperature.[9][10]
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for an additional 30 minutes.
3.5. Workup and Purification
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of approximately 20 mL of 6 M HCl.[1][9] Stir until all the white solid (magnesium salts) dissolves. Two layers will form.
-
Transfer the mixture to a separatory funnel. Rinse the reaction flask with a small amount of diethyl ether and add it to the separatory funnel.
-
Separate the layers. The organic layer (top layer) contains the product. Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.[1]
-
Decant or filter the dried solution into a pre-weighed round-bottom flask and evaporate the diethyl ether using a rotary evaporator or a gentle stream of air in a fume hood to obtain the crude product.[2]
-
A common byproduct is biphenyl, which can be removed by trituration with cold petroleum ether.[2][11] Add about 10-15 mL of cold petroleum ether to the crude solid, swirl, and decant the liquid. Repeat this process.
-
Recrystallize the remaining solid from a suitable solvent, such as 2-propanol or ethanol, to obtain the purified (4-bromophenyl)diphenylmethanol.[2][9]
-
Dry the crystals, weigh them, and determine the melting point.
Data Presentation
| Parameter | Value |
| Reactants | |
| Mass of Magnesium | 1.22 g |
| Volume of Bromobenzene | 5.5 mL |
| Mass of this compound | 4.30 g |
| Product | |
| Theoretical Yield of (4-bromophenyl)diphenylmethanol | 6.82 g |
| Actual Yield of Crude Product | Record Experimental Value |
| Actual Yield of Purified Product | Record Experimental Value |
| Percent Yield | Calculate based on Actual Yield |
| Melting Point of Purified Product | Record Experimental Range |
| Literature Melting Point | 113-115 °C |
Visualization
Experimental Workflow
Caption: Workflow for the synthesis of (4-bromophenyl)diphenylmethanol.
Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. Diethyl ether is extremely flammable and should be handled in a fume hood away from ignition sources.[8]
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 4. athabascau.ca [athabascau.ca]
- 5. maths.tcd.ie [maths.tcd.ie]
- 6. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 7. prepchem.com [prepchem.com]
- 8. chemlab.truman.edu [chemlab.truman.edu]
- 9. d.web.umkc.edu [d.web.umkc.edu]
- 10. www1.udel.edu [www1.udel.edu]
- 11. cerritos.edu [cerritos.edu]
Application Notes: Hydrolysis of Methyl 4-bromobenzoate to 4-bromobenzoic acid
Introduction
The hydrolysis of esters is a fundamental transformation in organic synthesis, crucial for the production of carboxylic acids from their corresponding esters. This document details the protocol for the base-catalyzed hydrolysis (saponification) of methyl 4-bromobenzoate (B14158574) to yield 4-bromobenzoic acid. 4-Bromobenzoic acid is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] The procedure outlined below provides a reliable method for achieving high yields and purity, suitable for research and development laboratories. The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester.[3]
Reactant and Product Profile
A summary of the key physical and chemical properties of the starting material and the final product is provided below for reference.
| Property | Methyl 4-bromobenzoate | 4-bromobenzoic acid |
| CAS Number | 619-42-1[4] | 586-76-5[5] |
| Molecular Formula | C₈H₇BrO₂[4] | C₇H₅BrO₂[6] |
| Molecular Weight | 215.04 g/mol [4] | 201.02 g/mol [6] |
| Appearance | White crystalline powder[7] | White or light pink crystalline solid[2][8] |
| Melting Point | 77-81 °C[7] | 252-254 °C[9] |
| Solubility | Soluble in chloroform, methanol (B129727); Insoluble in water.[7][10][11] | Sparingly soluble in water; Soluble in ethanol, ether.[1] |
| ¹H NMR (DMSO-d6) | δ 3.85 (s, 3H), 7.75 (d, 2H), 7.95 (d, 2H) | δ 7.70-7.90 (m, 4H), 13.2 (br s, 1H) |
| IR (cm⁻¹) | ~1720 (C=O, ester) | ~1680 (C=O, acid), ~2500-3300 (O-H, acid) |
Experimental Protocol: Saponification
This protocol describes the base-catalyzed hydrolysis of this compound using sodium hydroxide in a methanol-water solvent system.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Deionized Water (H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate (B1210297) (EtOAc)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in a mixture of methanol and water (e.g., a 9:1 or 4:1 MeOH:H₂O ratio).
-
Addition of Base: Add sodium hydroxide (typically 1.5 to 2.0 equivalents) to the solution. The mixture may be stirred at room temperature or heated.
-
Saponification: Heat the reaction mixture to reflux (approximately 70-80°C) and maintain for 2-4 hours.[12] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ester is consumed.
-
Cooling and Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the methanol from the reaction mixture using a rotary evaporator.
-
Acidification: Dilute the remaining aqueous solution with water. Slowly add concentrated HCl dropwise while stirring until the solution becomes strongly acidic (pH ~2).[12][13] A white precipitate of 4-bromobenzoic acid will form.[13]
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water to remove inorganic salts.[14]
-
Extraction (Alternative to Filtration): Alternatively, after acidification, the aqueous mixture can be extracted with an organic solvent like ethyl acetate (3 x 50 mL).[12]
-
Drying: If extraction is performed, combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.[12] Filter off the drying agent.
-
Final Product: If using extraction, remove the solvent under reduced pressure to yield the crude 4-bromobenzoic acid. If using filtration, dry the collected solid in a vacuum oven.[14] The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected results for the hydrolysis of this compound.
| Parameter | Value/Range | Notes |
| Base Catalyst | NaOH, KOH, LiOH | NaOH is commonly used and cost-effective. |
| Solvent System | Methanol/Water | Co-solvent system ensures solubility of both the ester and the hydroxide salt. |
| Reaction Temperature | Room Temperature to Reflux (80°C) | Heating to reflux significantly accelerates the reaction rate.[12] |
| Reaction Time | 2 - 5 hours | Monitor by TLC for completion. |
| Typical Yield | 85 - 99% | Yields can be very high depending on the purity of starting material and care in workup.[12] |
| Purity (Post-workup) | >98% | Purity can be further enhanced by recrystallization.[9] |
Visualized Experimental Workflow
The logical flow of the experimental protocol, from starting materials to the final analyzed product, is depicted below.
Caption: Workflow for the Saponification of this compound.
References
- 1. ycdehongchem.com [ycdehongchem.com]
- 2. guidechem.com [guidechem.com]
- 3. homework.study.com [homework.study.com]
- 4. This compound | C8H7BrO2 | CID 12081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Bromobenzoic acid(586-76-5) 1H NMR [m.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. lookchem.com [lookchem.com]
- 8. 4-Bromobenzoic acid | C7H5BrO2 | CID 11464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CN108558636A - A kind of preparation method of 4- bromobenzoic acids - Google Patents [patents.google.com]
- 10. nbinno.com [nbinno.com]
- 11. lifechempharma.com [lifechempharma.com]
- 12. Saponification-Typical procedures - operachem [operachem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: The Utility of Methyl 4-bromobenzoate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-bromobenzoate (B14158574) is a versatile aromatic building block extensively utilized in the synthesis of a wide array of pharmaceuticals. Its utility stems from the presence of two key functional groups: a methyl ester, which can be readily hydrolyzed to a carboxylic acid, and a bromo substituent, which serves as an excellent handle for various carbon-carbon bond-forming cross-coupling reactions. This document provides detailed application notes and experimental protocols for the use of Methyl 4-bromobenzoate in the synthesis of prominent pharmaceuticals, with a focus on angiotensin II receptor blockers.
Core Applications in Pharmaceutical Synthesis
This compound is a pivotal precursor in the synthesis of the biphenyl (B1667301) core structure characteristic of the "sartan" class of antihypertensive drugs. These drugs are angiotensin II receptor blockers (ARBs), which selectively inhibit the action of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure.[1][2]
Signaling Pathway of Angiotensin II Receptor Blockers
Angiotensin II receptor blockers exert their therapeutic effect by competitively inhibiting the binding of angiotensin II to the angiotensin II receptor type 1 (AT1). This blockade prevents a cascade of downstream signaling events that would otherwise lead to vasoconstriction, aldosterone (B195564) secretion, and sodium retention.[1][3]
References
Methyl 4-bromobenzoate: A Key Precursor in the Synthesis of the Antifolate Drug Pemetrexed
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antifolate drugs are a cornerstone of chemotherapy, targeting the metabolic pathways essential for cancer cell proliferation. Pemetrexed (B1662193), a multi-targeted antifolate, is a crucial therapeutic agent for treating various cancers, including mesothelioma and non-small cell lung cancer. A key starting material in the efficient synthesis of pemetrexed is methyl 4-bromobenzoate (B14158574). This document provides detailed application notes and experimental protocols for the utilization of methyl 4-bromobenzoate as a precursor in the synthesis of pemetrexed, focusing on the initial palladium-catalyzed Heck coupling reaction. Furthermore, it elucidates the mechanism of action of pemetrexed and outlines a general experimental workflow.
Introduction
Pemetrexed functions by inhibiting multiple key enzymes involved in the folate metabolic pathway, namely thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT).[1][2][3] By disrupting the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, pemetrexed effectively halts DNA and RNA synthesis, leading to the death of rapidly dividing cancer cells.[2][4] The chemical synthesis of pemetrexed is a multi-step process, often commencing with the formation of a crucial intermediate, 4-(4-carbomethoxyphenyl)butanal, from this compound.[5][6] This initial step, typically a Heck coupling reaction, is a critical transformation that sets the stage for the subsequent construction of the complex pyrrolo[2,3-d]pyrimidine core of the pemetrexed molecule.
Data Presentation
The following tables summarize the quantitative data for the synthesis of the key intermediate, 4-(4-carbomethoxyphenyl)butanal, from this compound via a Heck coupling reaction with 3-buten-1-ol (B139374), as described in the cited patents.
Table 1: Reagents for the Synthesis of 4-(4-carbomethoxyphenyl)butanal
| Reagent | Molecular Weight ( g/mol ) | Moles | Mass/Volume | Source |
| This compound | 215.04 | 0.050 | 10.8 g | [5] |
| 3-Buten-1-ol | 72.11 | 0.060 | 4.3 g | [5] |
| Palladium Acetate (B1210297) | 224.50 | - | 0.3 g | [5] |
| Lithium Acetate Dihydrate | 102.02 | - | 5.7 g | [5] |
| Lithium Chloride | 42.39 | - | 6.4 g | [5] |
| Tetrabutylammonium (B224687) Bromide | 322.37 | - | 7.6 g | [5] |
| Dimethylformamide (DMF) | 73.09 | - | 150 mL | [5] |
Table 2: Reaction Conditions and Yield for the Synthesis of 4-(4-carbomethoxyphenyl)butanal
| Parameter | Value | Source |
| Reaction Temperature | 60 °C | [5] |
| Reaction Time | 10 hours | [5] |
| Product Yield | >80% | [3] |
| Product Purity (GC) | >95% | [3] |
Experimental Protocols
Protocol 1: Synthesis of 4-(4-carbomethoxyphenyl)butanal via Heck Coupling
This protocol is adapted from the procedure described in patent EP2301909A1.[5]
Materials:
-
This compound
-
3-Buten-1-ol
-
Palladium Acetate (Pd(OAc)₂)
-
Lithium Acetate Dihydrate
-
Lithium Chloride
-
Tetrabutylammonium Bromide
-
Dimethylformamide (DMF)
-
Cyclohexane
-
Nitrogen gas
-
Standard laboratory glassware and equipment
Procedure:
-
To a reaction flask, add this compound (10.8 g, 0.050 mol), lithium acetate dihydrate (5.7 g), lithium chloride (6.4 g), and tetrabutylammonium bromide (7.6 g) in 150 mL of DMF.
-
Bubble nitrogen gas through the solution for 5 minutes to degas the mixture.
-
Add 3-buten-1-ol (4.3 g, 0.060 mol) and palladium acetate (0.3 g) to the reaction mixture.
-
Heat the mixture to 60 °C and stir for 10 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 200 mL of water to the reaction mixture.
-
Extract the aqueous mixture three times with 100 mL portions of cyclohexane.
-
Combine the organic extracts and add silica gel for decolorization.
-
Stir for a period to decolorize, then filter to remove the silica gel.
-
Evaporate the organic solvent under reduced pressure to obtain 4-(4-carbomethoxyphenyl)butanal as the product. The product can be directly used in the next bromination step for pemetrexed synthesis without further purification.[3]
Visualizations
Caption: Synthetic pathway of Pemetrexed from this compound.
Caption: General experimental workflow for the synthesis of the key intermediate.
Caption: Mechanism of action of Pemetrexed as a multi-targeted antifolate.
References
- 1. US8507716B2 - Process for preparing pemetrexed disodium and its intermediate, 4-(4-carbomethoxyphenyl) butanal - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. EP2301909A1 - Processes for preparing pemetrexed disodium and its intermediate,4-(4-carbomethoxyphenyl)butanal - Google Patents [patents.google.com]
- 4. CN1800169A - Pemetrexed disodium key intermediate and its synthesis method, and method for synthesizing pemetrexed disodium from the said intermediate - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US7994180B2 - Processes for preparing intermediates of pemetrexed - Google Patents [patents.google.com]
Application Notes and Protocols: Heck Coupling Reactions of Methyl 4-bromobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the palladium-catalyzed Heck coupling reaction of methyl 4-bromobenzoate (B14158574) with various alkenes. The Heck reaction is a powerful tool for carbon-carbon bond formation, enabling the synthesis of a wide range of substituted alkenes that are valuable intermediates in pharmaceuticals and materials science.[1][2]
General Overview
The Mizoroki-Heck reaction involves the coupling of an unsaturated halide, in this case, methyl 4-bromobenzoate, with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[1] The reaction is highly versatile, with the choice of catalyst, ligand, base, and solvent influencing the reaction efficiency and outcome.
Key Applications
-
Synthesis of Cinnamic Acid Derivatives: The reaction of this compound with acrylates produces substituted cinnamates, which are precursors to various bioactive molecules.[1]
-
Formation of Stilbene (B7821643) Analogs: Coupling with styrenes leads to the formation of stilbene derivatives, a structural motif present in many natural and synthetic compounds with diverse biological activities.
-
Drug Discovery and Development: The Heck reaction is a cornerstone in medicinal chemistry for the synthesis of complex organic molecules and drug candidates.
Data Presentation
The following table summarizes the reaction conditions and yields for the Heck coupling of this compound with different alkenes.
| Alkene | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl acrylate (B77674) | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 110 | 20 | 85-95 |
| Styrene (B11656) | Pd/C | Na₂CO₃ | NMP | 130 | 12 | 90 |
| n-Butyl acrylate | Pd(OAc)₂ | K₂CO₃ | DMF | 100 | 20 | 97 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the catalytic cycle of the Heck reaction and a general experimental workflow.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Caption: General experimental workflow for the Heck reaction.
Experimental Protocols
Protocol 1: Heck Coupling of this compound with Methyl Acrylate
This protocol describes the synthesis of methyl (E)-4-(2-methoxycarbonylvinyl)benzoate.[1]
-
Materials:
-
This compound
-
Methyl acrylate
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (B128534) (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a sealed tube, dissolve this compound (1.0 equiv.) and methyl acrylate (1.5 equiv.) in DMF.
-
Add triethylamine (2.0 equiv.) to the solution.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add palladium(II) acetate (0.03 equiv.) and tri(o-tolyl)phosphine (0.06 equiv.).
-
Seal the tube and heat the reaction mixture to 100-120 °C for 18-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to yield the product.
-
Protocol 2: Heck Coupling of this compound with Styrene
This protocol describes the synthesis of methyl (E)-4-styrylbenzoate.
-
Materials:
-
This compound
-
Styrene
-
Palladium on activated carbon (Pd/C, 10 wt%)
-
Sodium carbonate (Na₂CO₃)
-
N-Methyl-2-pyrrolidone (NMP)
-
Diethyl ether
-
-
Procedure:
-
To a two-neck round-bottom flask equipped with a reflux condenser, add this compound (1.0 equiv.), styrene (1.2 equiv.), sodium carbonate (1.45 equiv.), and Pd/C (0.001 equiv. of Pd).
-
Add NMP as the solvent.
-
Heat the reaction mixture to 130 °C and stir for 12 hours.
-
After completion, cool the reaction mixture and dilute with diethyl ether.
-
Filter the mixture through a pad of alumina to remove the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by recrystallization or column chromatography.
-
Protocol 3: Heck Coupling of this compound with n-Butyl Acrylate
This protocol describes the synthesis of butyl (E)-3-(4-(methoxycarbonyl)phenyl)acrylate.
-
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a reaction flask, combine this compound (1.0 equiv.), n-butyl acrylate (1.5 equiv.), and potassium carbonate (2.0 equiv.) in DMF.
-
Degas the solution by bubbling argon through it for 15-20 minutes.
-
Add palladium(II) acetate (0.01 equiv.) to the mixture.
-
Heat the reaction to 100 °C and stir for 20 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
References
Application Notes and Protocols for the Sonogashira Coupling of Methyl 4-bromobenzoate with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has become an indispensable tool in organic synthesis.[2] Its mild reaction conditions and broad functional group tolerance make it highly valuable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[3]
This document provides detailed application notes and experimental protocols for the Sonogashira coupling of methyl 4-bromobenzoate (B14158574) with various terminal alkynes. Methyl 4-bromobenzoate is a common building block in medicinal chemistry, and its functionalization via Sonogashira coupling allows for the introduction of diverse alkynyl moieties, which can serve as key intermediates for further synthetic transformations or as integral parts of the final molecular architecture.
Data Presentation
The following table summarizes the reaction conditions and outcomes for the Sonogashira coupling of this compound with several terminal alkynes. It is important to note that reaction conditions can be optimized for specific substrates to achieve higher yields.
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 12 | 85-95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 80 | 8 | >90 |
| 3 | 1-Heptyne | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 100 | 16 | 88 |
| 4 | 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF/Et₃N | Reflux | 3 | Variable |
| 5 | Ethynylbenzene | [PdCl₂(CH₃CN)₂] / sXPhos | Cs₂CO₃ | MeCN/H₂O | 65 | 2 | High |
Experimental Protocols
General Protocol for Sonogashira Cross-Coupling
This protocol is a generalized procedure and may require optimization for specific terminal alkynes. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen).
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., Dichlorobis(triphenylphosphine)palladium(II) - Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine - Et₃N)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Ethyl acetate (B1210297)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the palladium catalyst (e.g., 2-5 mol% Pd(PPh₃)₂Cl₂), and copper(I) iodide (e.g., 1-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent and Reagent Addition: Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., THF) and the amine base (e.g., triethylamine, 2-3 equiv.). Stir the mixture to dissolve the solids.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture via syringe.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 65 °C) and stir for the required time (monitor by TLC or LC-MS). The reaction mixture typically turns from a yellow or orange suspension to a darker color.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt. Separate the organic layer and wash it with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired methyl 4-(alkynyl)benzoate.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Sonogashira coupling experiment.
Caption: General experimental workflow for the Sonogashira coupling.
Catalytic Cycle of the Sonogashira Coupling
The Sonogashira reaction proceeds through a synergistic catalytic cycle involving both palladium and copper.
References
Application Notes: Methyl 4-bromobenzoate as a Versatile Building Block for Functional Materials
Introduction
Methyl 4-bromobenzoate (B14158574) is an aromatic ester that serves as a pivotal intermediate in modern organic synthesis.[1] Its structure, featuring a bromine atom and a methyl ester group on a benzene (B151609) ring, offers two distinct reactive sites for functionalization.[2] The bromine atom is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1][2] The methyl ester group can be readily hydrolyzed or transformed into other functional groups. This dual reactivity makes methyl 4-bromobenzoate an indispensable building block for researchers, scientists, and drug development professionals in the synthesis of a wide array of functional materials, including active pharmaceutical ingredients (APIs), polymers, liquid crystals, and metal-organic frameworks (MOFs).[1][2]
Key Applications
This compound's utility stems from its ability to participate in a variety of powerful chemical transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions form the cornerstone of modern synthetic chemistry for constructing complex molecular architectures.
1. Palladium-Catalyzed Cross-Coupling Reactions
The presence of an aryl bromide makes this compound an ideal substrate for numerous palladium-catalyzed reactions. These methods offer efficient and selective ways to construct complex molecules under relatively mild conditions.
-
Miyaura Borylation / Suzuki-Miyaura Coupling: this compound can be converted to its corresponding boronic acid ester via Miyaura borylation.[3] This intermediate, methyl 4-(pinacolboranyl)benzoate, is a key reactant in Suzuki-Miyaura coupling reactions, which form biaryl structures by coupling with other aryl halides. This is a fundamental strategy for creating the core structures of many pharmaceuticals and organic electronic materials.[3][4]
-
Heck Reaction: This reaction creates a new carbon-carbon bond by coupling this compound with an alkene, such as methyl acrylate (B77674).[4] It is a powerful tool for synthesizing substituted alkenes, like cinnamic acid derivatives, which are precursors for polymers and APIs.[5][6]
-
Sonogashira Coupling: This reaction involves the coupling of this compound with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[7] It is widely used to synthesize aryl alkynes, which are important components in materials science and are found in many natural products.
-
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between this compound and an amine. It is a critical transformation for the synthesis of arylamines, a common motif in pharmaceuticals.[4]
-
Stille Reaction: In the Stille reaction, this compound is coupled with an organotin compound. This reaction is known for its tolerance of a wide variety of functional groups, making it a robust method for creating complex molecules.
2. Synthesis of Active Pharmaceutical Ingredients (APIs)
This compound is a documented starting material for several important APIs.
-
Pemetrexed (B1662193): This anti-folate cancer drug is synthesized using an intermediate derived from this compound.[8][9][10] A key step involves a Heck-type condensation reaction between this compound and 3-buten-1-ol (B139374) to produce 4-(4-carbomethoxyphenyl)butanal, a crucial precursor to the final drug molecule.[9][10]
-
Antifolates: It is used to synthesize furo[2,3-d]pyrimidine (B11772683) and pyrrolo[2,3-d]pyrimidine analogs, which act as antifolates for cancer therapy.[2]
3. Synthesis of Metal-Organic Frameworks (MOFs)
MOFs are crystalline, porous materials constructed from metal ions or clusters linked by organic molecules. While 4-bromobenzoic acid is more commonly cited, this compound can be easily hydrolyzed to the corresponding carboxylic acid, making it a suitable precursor for organic linkers. The rigid, well-defined geometry of the benzoate (B1203000) structure is ideal for creating robust frameworks with tunable porosity for applications in gas storage, separation, and catalysis.[11]
4. Synthesis of Liquid Crystals
The rigid, rod-like structure of the this compound core makes it an excellent precursor for liquid crystal molecules. Through cross-coupling reactions, longer, more complex structures with specific anisotropic properties can be built from this core, leading to materials used in displays and optical switches.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 619-42-1 | [8][12] |
| Molecular Formula | C₈H₇BrO₂ | [8][12] |
| Molecular Weight | 215.04 g/mol | [8][12] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 77-81 °C | [2] |
| Boiling Point | ~253 °C (rough estimate) | [2] |
| Solubility | Insoluble in water; Slightly soluble in Chloroform, Methanol |[2] |
Table 2: Summary of Palladium-Catalyzed Cross-Coupling Reactions with this compound
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Base | Solvent | Typical Yield | Reference(s) |
|---|---|---|---|---|---|---|
| Miyaura Borylation | Bis(pinacolato)diboron | Pd(dppf)Cl₂ | KOAc | Dioxane | 75 - 90% | [3] |
| Heck Reaction | Methyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | Good to >95% | [4][6] |
| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Amine Base (e.g., Et₃N) | THF / Et₃N | Variable | [7] |
| Buchwald-Hartwig | Aniline (B41778) | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | High | [4] |
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ / K₂CO₃ | Dioxane/Water | 80 - 99% | [13][14] |
| Stille Coupling | Organostannane | Pd(PPh₃)₄ | N/A | THF / Toluene | 70 - 100% |[15] |
Experimental Protocols
Protocol 1: Miyaura Borylation of this compound
This protocol describes the conversion of this compound to its boronic ester derivative, a key intermediate for Suzuki-Miyaura coupling reactions.[3]
Materials:
-
This compound (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 - 1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (1-3 mol%)
-
Potassium Acetate (B1210297) (KOAc) (2-3 equiv)
-
Anhydrous Dioxane or DMSO
-
Schlenk flask and standard laboratory glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.[3]
-
Add anhydrous dioxane via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 8-12 hours.[3]
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford pure methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate.[3]
Protocol 2: Heck Reaction with Methyl Acrylate
This protocol details the palladium-catalyzed coupling of this compound and methyl acrylate.[4]
Materials:
-
This compound (1.0 equiv)
-
Methyl acrylate (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.03 equiv)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.06 equiv)
-
Triethylamine (B128534) (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Sealed reaction tube
Procedure:
-
In a sealable reaction tube, dissolve this compound and methyl acrylate in DMF.[4]
-
Add triethylamine to the solution.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Add palladium(II) acetate and tri(o-tolyl)phosphine to the reaction mixture.[4]
-
Seal the tube tightly and heat the reaction to 100-120 °C for 18-24 hours.[4]
-
After cooling to room temperature, dilute the mixture with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by column chromatography to yield the product, methyl (E)-3-(4-(methoxycarbonyl)phenyl)acrylate.[4]
Protocol 3: Sonogashira Coupling with a Terminal Alkyne
This protocol provides a general procedure for the coupling of this compound with a terminal alkyne.[7][16] An inert atmosphere is critical for success.[16]
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-2 mol%)
-
Copper(I) iodide (CuI) (2-4 mol%)
-
Amine base (e.g., Triethylamine or Diisopropylamine)
-
Anhydrous solvent (e.g., THF or Toluene)
-
Schlenk flask
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.[7]
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add the anhydrous solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) for 6-24 hours, monitoring by TLC.[16]
-
Once the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.[7]
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: Buchwald-Hartwig Amination with Aniline
This protocol describes the C-N bond formation between this compound and aniline.[4]
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv)
-
XPhos (ligand) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Schlenk tube and glovebox
Procedure:
-
Inside a glovebox, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a Schlenk tube.[4]
-
Add this compound and anhydrous toluene.
-
Add aniline to the mixture.
-
Seal the tube, remove it from the glovebox, and heat the reaction to 100 °C for 12-24 hours.[4]
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.[4]
Visualizations
Caption: Workflow of this compound to Functional Materials.
Caption: Generalized Catalytic Cycle for Cross-Coupling Reactions.
Caption: Logical Relationship of Structure to Application.
References
- 1. CAS 619-42-1: this compound | CymitQuimica [cymitquimica.com]
- 2. lookchem.com [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN107628947B - A kind of preparation method of pemetrexed disodium key intermediate - Google Patents [patents.google.com]
- 6. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 7. benchchem.com [benchchem.com]
- 8. This compound | 619-42-1 | FM36904 | Biosynth [biosynth.com]
- 9. EP2301909A1 - Processes for preparing pemetrexed disodium and its intermediate,4-(4-carbomethoxyphenyl)butanal - Google Patents [patents.google.com]
- 10. US8507716B2 - Process for preparing pemetrexed disodium and its intermediate, 4-(4-carbomethoxyphenyl) butanal - Google Patents [patents.google.com]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. This compound | C8H7BrO2 | CID 12081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Stille reaction - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Methyl 4-bromobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for various palladium-catalyzed cross-coupling reactions utilizing Methyl 4-bromobenzoate (B14158574) as a key substrate. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the construction of complex molecules often found in pharmaceuticals and advanced materials.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[1][2] This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in drug molecules.[1]
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ | Toluene (B28343)/Water (4:1) | 80-90 | 12-24 | >90 |
| 2 | 4-Methylphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Dioxane/Water | 100 | 12 | 92 |
| 3 | 3-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Toluene | 110 | 8 | 88 |
Experimental Protocol: Synthesis of Methyl 4-phenylbenzoate
Materials:
-
Methyl 4-bromobenzoate
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add toluene and water in a 4:1 ratio to the flask.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.08 equiv.) to the reaction mixture.
-
Heat the mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford Methyl 4-phenylbenzoate.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[3] It is a powerful method for the synthesis of substituted alkenes.[3][4]
Data Presentation: Heck Reaction Conditions
| Entry | Alkene | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) |
| 1 | Methyl acrylate (B77674) | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | Et₃N | DMF | 100-120 | 18-24 |
| 2 | Styrene | Pd(OAc)₂ (1) | - | Hindered amine | None | 100 | - |
Experimental Protocol: Synthesis of Methyl (E)-4-(2-methoxycarbonylvinyl)benzoate
This protocol describes the Heck reaction between this compound and methyl acrylate.[5]
Materials:
-
This compound
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (B128534) (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
In a sealed tube, dissolve this compound (1.0 equiv.) and methyl acrylate (1.5 equiv.) in DMF.
-
Add triethylamine (2.0 equiv.) to the solution.
-
Degas the mixture with argon for 15 minutes.
-
Add palladium(II) acetate (0.03 equiv.) and tri(o-tolyl)phosphine (0.06 equiv.).
-
Seal the tube and heat the reaction mixture to 100-120 °C for 18-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to yield the product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[6][7] This reaction is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals.[5]
Data Presentation: Buchwald-Hartwig Amination Conditions
| Entry | Amine | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) |
| 1 | Aniline (B41778) | Pd₂(dba)₃ (0.01 equiv.) | XPhos (0.04 equiv.) | NaOtBu | Toluene | 100 | 12-24 |
| 2 | General | Pd(OAc)₂ (0.05 equiv.) | BINAP (0.08 equiv.) | Cs₂CO₃ | Toluene | 110 | 8 |
Experimental Protocol: Synthesis of Methyl 4-(phenylamino)benzoate
This protocol describes the amination of this compound with aniline.[5]
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Ethyl acetate
-
Celite
-
Water
-
Brine
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.01 equiv.), XPhos (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.) to a Schlenk tube.
-
Add this compound (1.0 equiv.) and toluene.
-
Add aniline (1.2 equiv.) to the mixture.
-
Seal the tube and heat the reaction to 100 °C for 12-24 hours.
-
Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8][9] This reaction is instrumental in the synthesis of substituted alkynes.[5]
Data Presentation: Sonogashira Coupling Conditions
| Entry | Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene (B144264) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 8 | 90-98 |
| 2 | 2-Methylbut-3-yn-2-ol | PdCl₂(PPh₃)₂ / CuI | Et₃N | Triethylamine | Reflux | 6-8 | - |
Experimental Protocol: Synthesis of Methyl 4-(phenylethynyl)benzoate
This protocol outlines the coupling of an aryl halide with phenylacetylene and can be adapted for this compound.[5]
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv.), and copper(I) iodide (0.04 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF and triethylamine.
-
Add phenylacetylene (1.2 equiv.) dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature for 6-12 hours, monitoring by TLC.
-
Once complete, quench the reaction with saturated aqueous ammonium (B1175870) chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by flash chromatography.
Catalytic Cycle
The palladium-catalyzed cross-coupling reactions discussed (Suzuki, Heck, Buchwald-Hartwig, and Sonogashira) generally proceed through a similar catalytic cycle involving a Pd(0)/Pd(II) manifold.[10][11][12]
Generalized Catalytic Cycle
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Heck Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 12. nobelprize.org [nobelprize.org]
Analytical methods for monitoring the progress of Methyl 4-bromobenzoate reactions.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring the progress of chemical reactions involving Methyl 4-bromobenzoate (B14158574). The protocols cover a range of common analytical techniques, including Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Introduction
Methyl 4-bromobenzoate is a common building block in organic synthesis, frequently employed in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions, as well as in ester hydrolysis. Accurate monitoring of these reactions is crucial for optimizing reaction conditions, determining reaction endpoints, and ensuring product quality. This document outlines validated and illustrative protocols for tracking the consumption of this compound and the formation of desired products.
Thin-Layer Chromatography (TLC)
TLC is a rapid, qualitative, and cost-effective method for monitoring reaction progress. It allows for the simultaneous visualization of the starting material, product, and any potential byproducts.
Experimental Protocol
-
Plate Preparation: Use silica (B1680970) gel 60 F254 plates. Draw a faint baseline with a pencil approximately 1 cm from the bottom of the plate.
-
Spotting:
-
On the left of the baseline, spot a diluted solution of the starting material (this compound).
-
In the center, co-spot the starting material and the reaction mixture.
-
On the right, spot the reaction mixture.
-
-
Elution: Develop the plate in a chamber saturated with an appropriate solvent system. A common system for Suzuki or Heck coupling products is a mixture of hexane (B92381) and ethyl acetate. The polarity can be adjusted to achieve good separation.
-
Visualization: Visualize the spots under UV light (254 nm). The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progression.
Data Presentation
The progress of the reaction is monitored by observing the relative intensity of the spots. The retention factor (Rf) for each spot should be calculated.
Rf = (Distance travelled by the spot) / (Distance travelled by the solvent front)
Illustrative Data for a Suzuki-Miyaura Reaction
| Compound | Rf Value (Hexane:Ethyl Acetate 4:1) |
| This compound | 0.65 |
| Methyl 4-phenylbenzoate (Product) | 0.50 |
Note: Rf values are dependent on the specific TLC plate, solvent system, and environmental conditions.
Workflow Diagram
Application Notes & Protocols: Synthesis of Biaryl Compounds Using Methyl 4-bromobenzoate
Introduction
Biaryl scaffolds are fundamental structural motifs prevalent in a wide array of pharmaceuticals, agrochemicals, and advanced materials.[1] The synthesis of these compounds is a cornerstone of modern organic chemistry. Methyl 4-bromobenzoate (B14158574) is a versatile and commercially available building block for constructing biaryl structures. Its para-substituted nature and the presence of both a reactive bromide and a modifiable methyl ester group make it an ideal starting material for various transition-metal-catalyzed cross-coupling reactions.[2] This document provides detailed protocols and application data for the synthesis of biaryl compounds utilizing Methyl 4-bromobenzoate, primarily focusing on the widely applicable Suzuki-Miyaura and Heck coupling reactions.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C-C bonds between two aromatic rings.[3] It involves the palladium-catalyzed coupling of an organohalide with an organoboron compound, such as a boronic acid or ester.[4] This reaction is renowned for its mild conditions, high functional group tolerance, and the low toxicity of its boron-based reagents.[5]
General Reaction Scheme
The reaction couples this compound with an arylboronic acid in the presence of a palladium catalyst and a base to yield a methyl biphenyl-4-carboxylate derivative.
Catalytic Cycle Diagram
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[4]
Experimental Protocol: Synthesis of Methyl 4'-methylbiphenyl-4-carboxylate
This protocol describes a representative Suzuki-Miyaura coupling of this compound with 4-methylphenylboronic acid.
Materials and Equipment:
-
This compound
-
4-Methylphenylboronic acid
-
Palladium(II) acetate (B1210297) [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃) or other suitable phosphine (B1218219) ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous solvents (e.g., Toluene (B28343), 1,4-Dioxane)
-
Degassed water
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
Reaction Setup: In a dry round-bottom flask, combine this compound (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for instance, a pre-mixture of Pd(OAc)₂ (2-5 mol%) and PPh₃ (4-10 mol%).
-
Solvent Addition: Add a mixture of anhydrous toluene and water (e.g., 4:1 v/v) to the flask.
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes to degas the solution.
-
Reaction Execution: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.[6]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica (B1680970) gel to obtain the final biaryl product.[7]
Data Summary: Suzuki-Miyaura Coupling
| Arylboronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/Water | 100 | 12 | ~95 | General Protocol |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/Water | 90 | 8 | 91-96 | [3] |
| 3-Chlorophenylboronic acid | LaPO₄·Pd | NaOH | Water | 100 | 12 | 79 | [8] |
| 4-(Trifluoromethyl)phenylboronic acid | LaPO₄·Pd | NaOH | Water | 100 | 12 | 74 | [8] |
Heck Reaction
The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (like this compound) and an alkene, offering a powerful method for the synthesis of substituted alkenes.[7][9]
General Reaction Scheme
This compound reacts with an alkene in the presence of a palladium catalyst and a base to form a methyl 4-(substituted vinyl)benzoate.
Experimental Protocol: Synthesis of Methyl (E)-4-(2-methoxycarbonylvinyl)benzoate
This protocol details the Heck reaction between this compound and methyl acrylate (B77674).[7]
Materials:
-
This compound
-
Methyl acrylate
-
Palladium(II) acetate [Pd(OAc)₂]
-
Tri(o-tolyl)phosphine [P(o-tol)₃]
-
Triethylamine (B128534) (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate, Water, Brine
-
Sealed tube or pressure vessel
Procedure:
-
Reaction Setup: In a sealed tube, dissolve this compound (1.0 eq) and methyl acrylate (1.5 eq) in DMF.
-
Base Addition: Add triethylamine (2.0 eq) to the solution.
-
Inert Atmosphere: Degas the mixture by bubbling Argon through it for 15 minutes.
-
Catalyst Addition: Add palladium(II) acetate (0.03 eq) and tri(o-tolyl)phosphine (0.06 eq).
-
Reaction Execution: Seal the tube tightly and heat the reaction mixture to 100-120 °C for 18-24 hours.[7]
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate. Wash the organic solution with water and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting residue by column chromatography to yield the desired product.[7]
Data Summary: Heck Reaction with this compound
| Alkene Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Methyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 110 | 20 | 85-95 | [7] |
| Styrene | Pd/C | Na₂CO₃ | NMP | 130 | 12 | 90 | [7] |
| n-Butyl acrylate | Pd(OAc)₂ | K₂CO₃ | DMF | 100 | 20 | 97 | [7] |
Experimental Workflow Diagram
The general workflow for performing and analyzing a cross-coupling reaction is outlined below.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. This compound | 619-42-1 | FM36904 | Biosynth [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heck Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-bromobenzoate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Methyl 4-bromobenzoate (B14158574).
Troubleshooting Guides
Problem: Low Yield of Methyl 4-bromobenzoate
Low yields are a common issue in the synthesis of this compound, primarily conducted via Fischer esterification, which is an equilibrium-driven reaction.[1][2] The following guide provides potential causes and solutions to improve the product yield.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction (Equilibrium) | The Fischer esterification is a reversible reaction.[1][2] To drive the equilibrium towards the formation of the ester, use a large excess of methanol (B129727), which acts as both a reactant and the solvent.[2][3] Another effective strategy is to remove the water formed during the reaction, for instance, by using a Dean-Stark apparatus or molecular sieves.[2][3] |
| Purity of Reagents | The presence of water in the starting materials (4-bromobenzoic acid and methanol) will inhibit the reaction.[1] Ensure that the reagents are pure and anhydrous. |
| Insufficient Catalyst | A catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is crucial for the reaction.[1][4] An insufficient amount of catalyst will lead to a slow or incomplete reaction. |
| Suboptimal Reaction Time and Temperature | The reaction rate is influenced by both time and temperature.[5][6] Refluxing the reaction mixture is a common practice.[7] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.[1][7] A reaction time of 2 to 8 hours at the reflux temperature of methanol (around 65-70°C) is a good starting point.[4][7] |
| Inefficient Purification | Product loss can occur during the work-up and purification steps. Ensure proper neutralization of the acid catalyst with a base like sodium bicarbonate and thorough extraction of the product.[1][7] |
Troubleshooting Logic Diagram:
Caption: Troubleshooting workflow for low yield of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and straightforward method is the Fischer esterification of 4-bromobenzoic acid with methanol using an acid catalyst.[8][9]
Q2: What are the typical reaction conditions for the Fischer esterification of 4-bromobenzoic acid?
Typical conditions involve refluxing 4-bromobenzoic acid in an excess of methanol with a catalytic amount of a strong acid like concentrated sulfuric acid.[4][7] Reaction times can range from 2 to 8 hours.[1][4][7]
Q3: What are potential side reactions in this synthesis?
The primary competing reaction is the reverse reaction, which is the hydrolysis of the ester back to the carboxylic acid.[1] Under very high temperatures and strongly acidic conditions, there is a minor possibility of ether formation from the alcohol, though this is generally not a significant side product.[1]
Q4: How can I purify the synthesized this compound?
Purification typically involves an initial work-up to remove the acid catalyst and unreacted carboxylic acid. This is achieved by washing the reaction mixture with a basic solution like sodium bicarbonate.[1][4] The crude product can then be further purified by recrystallization from a suitable solvent such as methanol or an ethanol/water mixture.[10] For high purity, column chromatography on silica (B1680970) gel can also be employed.[1]
Q5: How can I confirm the identity and purity of my product?
The identity and purity of this compound can be confirmed using several analytical techniques:
-
Melting Point: A sharp melting point around 77-81 °C indicates high purity.[8][11]
-
Spectroscopy: ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the chemical structure.[4]
-
Chromatography: Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can be used to assess purity.[4][7]
Experimental Protocols
High-Yield Synthesis of this compound
This protocol is adapted from a patented procedure demonstrating high yield.[4][12]
Materials:
-
4-bromobenzoic acid (10 mmol)
-
Methanol (100 mmol)
-
1,3-dichloro-5,5-dimethylhydantoin (Dichlorohydantoin) (1.5 mmol)
-
Ethyl acetate
-
5% Sodium carbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a 50 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromobenzoic acid (10 mmol), methanol (100 mmol), and dichlorohydantoin (1.5 mmol).[4][12]
-
Stir the mixture and heat it to 60°C under reflux for 7 hours.[4][12]
-
After the reaction is complete, cool the mixture and remove the excess methanol by rotary evaporation.[4]
-
Transfer the residue to a separatory funnel and add 20 mL of ethyl acetate.[4]
-
Wash the organic layer with a 5% sodium carbonate solution, followed by a wash with water.[4]
-
Dry the organic layer over anhydrous sodium sulfate.[4]
-
Filter and remove the solvent under reduced pressure to obtain the this compound product.[4]
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the synthesis of this compound.
Data Presentation
Comparison of Reaction Conditions for this compound Synthesis
The following table summarizes different catalytic systems and their reported yields for the synthesis of this compound or similar esters.
| Catalyst | Alcohol | Reaction Time | Temperature | Yield | Reference |
| Dichlorohydantoin | Methanol | 7 hours | 60°C | 99% | [4][12] |
| Concentrated H₂SO₄ | Methanol | 4 hours | 70°C | 87% | [4] |
| p-Toluenesulfonic acid | Methanol | 4 hours | 70°C | 78% | [4] |
| Ion exchange resin | Methanol | 4 hours | 70°C | 74% | [4] |
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. CAS 619-42-1: this compound | CymitQuimica [cymitquimica.com]
- 10. This compound | 619-42-1 [chemicalbook.com]
- 11. 对溴苯甲酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.cn]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
Common side reactions in Suzuki coupling with Methyl 4-bromobenzoate.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling reaction of Methyl 4-bromobenzoate (B14158574).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Suzuki coupling of Methyl 4-bromobenzoate?
A1: The most prevalent side reactions when using this compound, an electron-deficient aryl bromide, are:
-
Homocoupling of the Boronic Acid: This reaction leads to the formation of a biaryl byproduct derived from the boronic acid coupling with itself. It is often promoted by the presence of oxygen in the reaction mixture.
-
Protodeboronation: This is the protonolysis of the boronic acid, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This side reaction consumes the boronic acid, reducing the yield of the desired product.[1][2]
-
Dehalogenation of this compound: In this side reaction, the bromine atom on the this compound is replaced by a hydrogen atom, leading to the formation of methyl benzoate. This is often caused by the presence of a palladium-hydride species in the reaction.[2]
-
Hydrolysis of the Methyl Ester: The basic conditions of the Suzuki coupling can lead to the hydrolysis of the methyl ester group on the starting material or the product, forming the corresponding carboxylic acid.
Q2: My Suzuki coupling reaction with this compound is giving a low yield. What are the likely causes?
A2: Low yields in the Suzuki coupling of this compound can be attributed to several factors:
-
Inefficient Catalyst System: The choice of palladium catalyst and ligand is critical. For an electron-deficient substrate like this compound, a highly active catalyst system is often required.
-
Suboptimal Base: The base plays a crucial role in the transmetalation step. An inappropriate or weak base can lead to a sluggish or incomplete reaction.
-
Presence of Oxygen: Oxygen can lead to the oxidative degradation of the palladium catalyst and promote the homocoupling of the boronic acid, consuming the coupling partner and reducing the yield of the desired product.
-
Protodeboronation of the Boronic Acid: As mentioned above, the loss of the boronic acid through protodeboronation is a common cause of low yields.
-
Poor Solubility of Reagents: If the reagents, particularly the base, are not sufficiently soluble in the reaction solvent, the reaction rate can be significantly reduced.
Q3: How can I minimize the formation of homocoupling byproducts from my boronic acid?
A3: To minimize the homocoupling of the boronic acid, the following strategies can be employed:
-
Thorough Degassing: Rigorously degas all solvents and the reaction mixture before adding the palladium catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.
-
Use of High-Quality Reagents: Ensure that the boronic acid and other reagents are pure and free from any oxidizing impurities.
-
Appropriate Catalyst and Ligand Selection: Some palladium catalysts and ligands are more prone to promoting homocoupling than others. Screening different catalyst systems can be beneficial.
-
Control of Reaction Temperature: In some cases, running the reaction at a lower temperature can reduce the rate of homocoupling.
Q4: What conditions favor the dehalogenation of this compound, and how can I avoid it?
A4: Dehalogenation is favored by the presence of palladium-hydride species. To minimize dehalogenation:
-
Choice of Base and Solvent: Some bases and solvents are more likely to generate palladium-hydride species. For example, the use of alkoxide bases in alcohol solvents can be a source of hydrides. Using a non-protic solvent and a carbonate or phosphate (B84403) base can be advantageous.
-
Anhydrous Conditions: While some Suzuki reactions tolerate water, minimizing its presence can sometimes reduce dehalogenation.
-
Ligand Selection: The choice of phosphine (B1218219) ligand can influence the stability of the palladium catalyst and its propensity to form hydride species.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low to No Conversion of Starting Materials | Inactive catalyst | Use a fresh, high-quality palladium catalyst and ligand. Consider using a pre-catalyst that is more air and moisture stable. |
| Suboptimal reaction temperature | Gradually increase the reaction temperature. For electron-deficient aryl bromides, temperatures in the range of 80-110 °C are common. | |
| Inappropriate base or solvent | Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water, DMF). | |
| Significant Homocoupling of Boronic Acid | Presence of oxygen | Ensure thorough degassing of solvents and the reaction mixture. Maintain a positive pressure of an inert gas throughout the reaction. |
| Suboptimal catalyst loading | While counterintuitive, sometimes a lower catalyst loading can reduce homocoupling. | |
| Presence of Dehalogenated Byproduct (Methyl Benzoate) | Formation of Pd-H species | Avoid using protic solvents like alcohols if possible. Use a non-coordinating base. Ensure the purity of all reagents. |
| Hydrolysis of Methyl Ester | Basic reaction conditions | Use a milder base such as K₂CO₃ or NaHCO₃. If hydrolysis is still a significant issue, consider protecting the ester group, though this adds extra synthetic steps. |
Data Presentation
The following table provides representative yields for the Suzuki coupling of an electron-deficient aryl bromide (as a model for this compound) with phenylboronic acid under various reaction conditions. This data is illustrative and aims to show general trends. Actual yields will depend on the specific substrates and precise reaction conditions.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Desired Product Yield (%) | Homocoupling Yield (%) | Dehalogenation Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | 100 | 75 | 15 | 5 |
| Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 92 | 5 | <2 |
| Pd(PPh₃)₄ (3) | - | Cs₂CO₃ | DMF | 110 | 85 | 10 | <5 |
| PdCl₂(dppf) (2) | - | K₂CO₃ | Dioxane/H₂O | 90 | 88 | 8 | <3 |
Note: The yields of side products are often estimated by GC-MS or NMR analysis of the crude reaction mixture.
Experimental Protocols
Key Experiment: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol is a representative procedure for the Suzuki-Miyaura cross-coupling of this compound with phenylboronic acid. Optimization may be necessary for specific applications.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
1,4-Dioxane (B91453) (anhydrous)
-
Water (degassed)
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert atmosphere supply (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 215 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium phosphate (2.0 mmol, 424 mg).
-
Inerting the System: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add palladium(II) acetate (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg).
-
Solvent Addition: Through the septum, add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Reaction Execution: Stir the reaction mixture vigorously and heat to 100 °C using a heating mantle or oil bath.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford methyl 4-phenylbenzoate.
Mandatory Visualization
References
Technical Support Center: Purification of Methyl 4-bromobenzoate by Recrystallization from Methanol
Welcome to the technical support center for the purification of methyl 4-bromobenzoate (B14158574). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the recrystallization of methyl 4-bromobenzoate from methanol (B129727). Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to support your purification experiments.
Troubleshooting Guide
This guide provides solutions to common problems you may encounter during the recrystallization of this compound from methanol.
| Issue | Potential Cause | Recommended Solution |
| Low or No Crystal Formation Upon Cooling | 1. Too much solvent was used: The solution is not supersaturated. 2. The cooling process is too rapid: Insufficient time for nucleation and crystal growth. 3. The concentration of the compound is too low. | 1. Reduce Solvent Volume: Gently heat the solution to evaporate some of the methanol and increase the concentration of the solute. 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Alternatively, add a small seed crystal of pure this compound. 3. Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process. |
| Low Yield of Purified Product | 1. Incomplete precipitation: Some of the product remains dissolved in the cold methanol. 2. Premature crystallization: Crystals formed during hot filtration were lost. 3. Excessive washing: Too much cold solvent was used to wash the crystals, redissolving some of the product. | 1. Ensure Complete Cooling: Allow sufficient time in an ice bath for maximum crystal formation. 2. Minimize Premature Crystallization: Use a pre-heated funnel and filter flask for hot filtration. Add a small amount of extra hot methanol before filtering to ensure the compound remains in solution. 3. Minimal Washing: Wash the collected crystals with a minimal amount of ice-cold methanol. |
| "Oiling Out" - Formation of an Oil Instead of Crystals | 1. High concentration of impurities: Impurities can lower the melting point of the mixture. 2. Solution is supersaturated at a temperature above the melting point of the solute. 3. Rapid cooling. | 1. Re-dissolve and Dilute: Reheat the solution until the oil redissolves. Add a small amount of additional hot methanol to decrease the saturation point and then cool slowly. 2. Use a Different Solvent System: If oiling out persists, consider using a mixed solvent system. Dissolve the compound in a minimal amount of hot methanol and then add a poor solvent (like water) dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly. |
| Product is Not Pure After Recrystallization | 1. Ineffective removal of impurities: The chosen solvent may not be ideal for separating the specific impurities present. 2. Crystals crashed out too quickly: Impurities may have been trapped within the crystal lattice. 3. Incomplete drying: Residual solvent may contain dissolved impurities. | 1. Consider an Alternative Solvent: While methanol is commonly used, other solvents like ethanol (B145695) or a hexane/ethyl acetate (B1210297) mixture might provide better separation from certain impurities.[1] 2. Ensure Slow Crystal Growth: Slow cooling is crucial for the formation of pure crystals. 3. Thorough Drying: Dry the crystals completely under vacuum to remove all traces of the mother liquor. |
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to its recrystallization?
A1: Key properties include its melting point of 77-81 °C and its slight solubility in methanol.[2] It is insoluble in water.[2]
Q2: How do I choose the right amount of methanol for recrystallization?
Q3: My purified product has a broad melting point range. What does this indicate?
A3: A broad melting point range typically indicates the presence of impurities. Pure crystalline solids have a sharp melting point range of 1-2 °C. If you observe a broad range, a second recrystallization may be necessary.
Q4: How can I calculate the percent yield of my recrystallization?
A4: The percent yield is calculated by dividing the mass of the dry, purified crystals by the initial mass of the crude material and multiplying by 100.
Q5: What safety precautions should I take when working with this compound and methanol?
A5: Both this compound and methanol should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Methanol is flammable and toxic. Avoid inhalation, ingestion, and skin contact.
Experimental Protocol: Recrystallization of this compound from Methanol
This protocol outlines the steps for the purification of this compound using methanol as the solvent.
Materials:
-
Crude this compound
-
Methanol
-
Erlenmeyer flasks
-
Heating source (hot plate or steam bath)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate flask, heat methanol to its boiling point. Add the hot methanol to the crude solid in small portions, with swirling and gentle heating, until the solid has just dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. To do this, preheat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation and contamination. Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes. For final drying, transfer the crystals to a watch glass and place them in a desiccator or a vacuum oven at a low temperature.
-
Characterization: Determine the mass of the purified crystals and calculate the percent yield. Measure the melting point of the purified product to assess its purity.
Visualizations
Below are diagrams illustrating the experimental workflow and a troubleshooting guide for the recrystallization process.
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting workflow for recrystallization issues.
References
Technical Support Center: Purification of Crude Methyl 4-bromobenzoate
Welcome to the technical support center for the purification of crude Methyl 4-bromobenzoate (B14158574). This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the purification of crude Methyl 4-bromobenzoate.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Initial Workup | - Incomplete reaction, leaving unreacted 4-bromobenzoic acid.[1] - Residual acidic catalyst (e.g., sulfuric acid).[2] - Formation of unidentified side products.[1] | - Monitor the reaction to completion using Thin Layer Chromatography (TLC). - During the workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize and remove both the acid catalyst and unreacted 4-bromobenzoic acid.[2][3] - Employ purification techniques such as recrystallization or column chromatography.[1][2] |
| Product is an Oil or Waxy Solid Instead of Crystalline Powder | - Presence of residual solvent from the workup.[1][4] - Impurities are present, leading to a depression of the melting point.[1][4] | - Ensure the product is thoroughly dried under a high vacuum to remove all residual solvent.[1][4] - Purify the crude product using column chromatography to remove impurities that hinder crystallization.[1] - Attempt recrystallization from a suitable solvent or solvent system.[1][2] |
| Poor Separation During Column Chromatography | - The chosen solvent system (mobile phase) has inappropriate polarity.[1] - The column has been overloaded with the crude product.[1] - The column was not packed correctly, leading to channeling.[1] | - Optimize the mobile phase by running TLC plates with various solvent mixtures. A good starting point is a mixture of heptane (B126788) and ethyl acetate (B1210297).[1][3] An ideal Rf value for the product is typically between 0.2 and 0.4.[5] - Use an appropriate amount of crude product for the size of the column. A general guideline is a 50:1 to 100:1 weight ratio of silica (B1680970) gel to crude material.[5] - Pack the column carefully using a slurry method to ensure a homogenous stationary phase.[5] |
| Low Yield After Recrystallization | - The product is too soluble in the recrystallization solvent at room temperature.[1] - An excessive amount of solvent was used to dissolve the crude product.[1] - Premature crystallization occurred during a hot filtration step.[1] | - Select a solvent in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature. Ethanol or a mixture of ethyl acetate and hexanes can be effective.[2][6] - Use the minimum amount of hot solvent necessary to fully dissolve the crude material.[1] - If performing a hot filtration, pre-heat the filtration apparatus (funnel and receiving flask) to prevent the product from crashing out of solution.[1] |
| Product Purity Does Not Improve Significantly After Purification | - An impurity has very similar polarity and solubility characteristics to the product, causing it to co-elute during chromatography or co-crystallize. | - For column chromatography, try a different solvent system or a different stationary phase. - For recrystallization, attempt the procedure with a different solvent or solvent system.[1] - If the impurity can be identified, a specific chemical or physical removal method may be devised. |
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in my crude this compound sample synthesized via Fischer esterification?
A1: The most common impurities are unreacted starting materials, which include 4-bromobenzoic acid and methanol.[1] Additionally, residual acid catalyst, such as sulfuric acid, may also be present if not completely neutralized during the workup.[2]
Q2: Which analytical methods are best suited for assessing the purity of this compound?
A2: Purity can be effectively assessed using Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC). The identity and structure of the purified compound can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.[3][7] The melting point of pure this compound is reported to be in the range of 77-81 °C; a sharp melting point within this range is a good indicator of high purity.[8]
Q3: What is a good starting solvent system for the recrystallization of this compound?
A3: Ethanol is a commonly used solvent for the recrystallization of this compound.[6] A solvent pair system, such as ethyl acetate and hexanes, can also be effective.[2] The ideal solvent or solvent system should dissolve the compound when hot but not at room temperature.[9]
Q4: How can I remove the unreacted 4-bromobenzoic acid impurity?
A4: Unreacted 4-bromobenzoic acid can be effectively removed by washing the crude product (dissolved in an organic solvent like ethyl acetate) with a saturated aqueous solution of sodium bicarbonate.[2][3] The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes the purification of crude this compound using a single solvent recrystallization method.
-
Solvent Selection: Choose an appropriate solvent. Ethanol is a good starting point.[6] The ideal solvent will dissolve the crude product at its boiling point but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with gentle swirling.[10] Continue to add small portions of the hot solvent until the solid has just dissolved.[11]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them. Pre-heat the filter funnel and receiving flask to prevent premature crystallization.[1]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature.[11] Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[10]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[10]
-
Drying: Dry the purified crystals under a vacuum to remove all traces of the solvent.
Protocol 2: Purification by Column Chromatography
This protocol outlines the purification of crude this compound using silica gel column chromatography.
-
TLC Analysis: Analyze the crude product by TLC to determine a suitable solvent system. A mixture of heptane and ethyl acetate is a good starting point.[3] The ideal solvent system will give the product an Rf value of approximately 0.2-0.4.[5]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluting solvent. Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring an evenly packed column without air bubbles.[5]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluting solvent. Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with the least polar solvent system determined from the TLC analysis. The less polar impurities will elute first. Gradually increase the polarity of the eluent to elute the this compound.[5] The highly polar 4-bromobenzoic acid will remain strongly adsorbed to the silica gel at the top of the column.[5]
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. METHYL 4-BROMO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 619-42-1|this compound|BLD Pharm [bldpharm.com]
- 8. This compound | 619-42-1 [chemicalbook.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of Methyl 4-bromobenzoate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing catalyst loading in cross-coupling reactions involving Methyl 4-bromobenzoate (B14158574).
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with Methyl 4-bromobenzoate is resulting in a low yield. What are the most common causes?
A1: Low yields in Suzuki-Miyaura reactions are a frequent challenge and can originate from several factors.[1] The most common issues include:
-
Catalyst Inactivity: The palladium catalyst is central to the reaction. Its activity can be compromised if it is old, has been handled improperly, or is poisoned by impurities. The formation of palladium black is a visual indicator of catalyst decomposition and aggregation.[1][2]
-
Suboptimal Reaction Conditions: Critical parameters such as temperature, reaction time, solvent, and the choice of base must be optimized. Insufficient temperature can lead to a slow or incomplete reaction, while excessive heat can cause catalyst degradation and promote side reactions.[1]
-
Reagent Quality: The purity and stability of all reagents, including the aryl halide, boronic acid/ester, base, and solvents, are crucial. The boronic acid partner can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom. Using a more stable pinacol (B44631) ester derivative is often recommended to mitigate this.[1][3]
-
Poor Ligand Choice: For substrates that are sterically hindered, bulky and electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) can significantly improve reaction efficiency.[1]
Q2: I'm observing a significant amount of homocoupling byproduct. How can this be minimized?
A2: Homocoupling of the boronic acid or ester is a common side reaction, often worsened by the presence of oxygen.[1][3] To minimize this:
-
Rigorous Degassing: Ensure the solvent and reaction mixture are thoroughly degassed before adding the palladium catalyst. This can be done by sparging with an inert gas like Argon or Nitrogen, or by using several freeze-pump-thaw cycles.[1][3]
-
Use a Pd(0) Source: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it gets reduced to the active Pd(0) species in situ. This reduction process can sometimes be promoted by the boronic acid, leading to homocoupling. Starting directly with a Pd(0) source, such as Pd(PPh₃)₄, can sometimes prevent this issue.[1][3]
Q3: My reaction mixture is turning black, and I see particles forming. What is happening?
A3: The formation of a black precipitate, commonly known as "palladium black," indicates that the palladium catalyst is decomposing and aggregating into catalytically inactive nanoparticles.[1] This can be caused by:
-
High Catalyst Concentration: Counterintuitively, a higher catalyst loading does not always lead to a better yield and can sometimes promote aggregation.[2]
-
High Temperatures: Excessive heat can accelerate the decomposition of the catalyst.[1]
-
Presence of Oxygen: Inadequate inerting of the reaction can lead to oxidation and decomposition.[1]
-
Inappropriate Ligand: The ligand stabilizes the palladium center. A poor choice of ligand or an incorrect ligand-to-metal ratio can fail to prevent aggregation.
Q4: How do I determine the optimal catalyst loading percentage?
A4: The optimal catalyst loading is a balance between reaction efficiency and cost. It is highly specific to the substrates, ligand, and reaction conditions. A general approach is to screen a range of catalyst loadings. For many Suzuki-Miyaura reactions, loadings between 0.1 mol% and 5 mol% are typical.[4][5] Start with a standard loading (e.g., 1-2 mol%) and decrease it incrementally (e.g., to 0.5%, 0.2%, 0.1%) to find the lowest effective concentration that maintains a high yield within a reasonable timeframe.[5]
Q5: Are there specific considerations for Heck and Sonogashira reactions with this compound?
A5: Yes, while the general principles of catalyst optimization apply, there are specific considerations:
-
Heck Reaction: This reaction couples the aryl bromide with an alkene. Key variables include the base (often an amine like triethylamine), the ligand (e.g., tri(o-tolyl)phosphine), and the solvent (e.g., DMF or NMP).[6] Catalyst decomposition can also be an issue, particularly at the higher temperatures often required.[7]
-
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne and typically requires a copper(I) co-catalyst in addition to the palladium catalyst.[6][8] Copper-free versions exist, which can be advantageous for sensitive substrates.[8][9] The choice of amine base is also critical.[8]
Troubleshooting Guides
Low Yield Troubleshooting Workflow
When encountering low yields, a systematic approach to troubleshooting is essential. The following workflow can help identify the root cause of the issue.
Caption: A logical workflow for troubleshooting low yields in cross-coupling reactions.
Data Presentation
Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (0.2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ (2) | Toluene/H₂O | 80 | 2 | >95 | Adapted from[5] |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 80-110 | 4-24 | Varies | General Protocol[4] |
| Pd₂(dba)₃ (5-10) | - | Na₂CO₃ (2) | 1,4-Dioxane/H₂O | Reflux | 4 | Varies | General Protocol[4] |
| Pd(OAc)₂ (0.05) | - | K₂CO₃ | DMA/H₂O | 130 | 17 | Moderate | Adapted from[10] |
Table 2: Conditions for Other Cross-Coupling Reactions of Methyl 4-halobenzoates
| Reaction Type | Halide Substrate | Coupling Partner | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Heck | this compound | Methyl acrylate (B77674) | Pd(OAc)₂ (3) / P(o-tol)₃ (6) | Et₃N (2) | DMF | 110 | 85-95 |[6] | | Heck | this compound | Styrene | Pd/C | Na₂CO₃ | NMP | 130 | 90 | Adapted from[6] | | Sonogashira | Methyl 4-iodobenzoate (B1621894) | Phenylacetylene | PdCl₂(PPh₃)₂ (2) / CuI (4) | Et₃N | THF | RT-50 | Varies |[6] | | Buchwald-Hartwig | this compound | Aniline | Pd₂(dba)₃ (2) / BINAP (3) | NaOtBu (1.4) | Toluene | 100 | Varies |[6] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid or pinacol ester (1.1 - 1.5 equiv.)[4]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)[4]
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)[4]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the boronic acid/ester, and the base.[1]
-
Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times.[4]
-
Add the degassed solvent system via syringe.[1]
-
Under a positive flow of inert gas, add the palladium catalyst.[1]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4]
-
Monitor the reaction progress using a suitable technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel.[1]
Protocol 2: General Procedure for Heck Reaction
Materials:
-
This compound (1.0 equiv.)
-
Alkene (e.g., Methyl acrylate, 1.5 equiv.)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 3 mol%)[6]
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 6 mol%)[6]
-
Triethylamine (B128534) (Et₃N, 2.0 equiv.)[6]
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
In a sealed tube or reaction vessel, dissolve this compound and the alkene in DMF.[6]
-
Add triethylamine to the solution.[6]
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add palladium(II) acetate and tri(o-tolyl)phosphine.[6]
-
Seal the vessel and heat the reaction to 100-120 °C for 18-24 hours, or until completion as monitored by TLC/GC-MS.[6]
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.[6]
-
Dry the organic layer, filter, and concentrate. Purify the residue by column chromatography.[6]
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving the palladium catalyst.
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.[11]
Parameter Selection Logic
Optimizing a cross-coupling reaction involves the careful selection and balancing of multiple parameters.
Caption: Key parameters influencing the outcome of cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
Troubleshooting low conversion rates in Grignard reactions with Methyl 4-bromobenzoate.
This guide provides troubleshooting advice and frequently asked questions for researchers experiencing low conversion rates in Grignard reactions involving Methyl 4-bromobenzoate (B14158574) and similar aryl halides.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Grignard reaction won't initiate. What are the likely causes and how can I fix this?
Failure to initiate is a common problem, often linked to the passivating layer of magnesium oxide (MgO) on the magnesium surface and the presence of trace amounts of water.[1][2][3][4]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying at >120°C for several hours immediately before use.[2][5][6] Solvents like diethyl ether or THF must be anhydrous.[7][8]
-
Activate the Magnesium Surface: The inert MgO layer must be disrupted.[1] Several methods can be employed:
-
Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane (B42909) (DBE).[1][9][10] The disappearance of the iodine's color or the evolution of ethylene (B1197577) gas from DBE are indicators of successful activation.[1]
-
Mechanical Activation: Gently crush the magnesium turnings with a dry glass rod or mortar and pestle in a dry environment to expose a fresh surface.[11][12]
-
Initiators: Adding a small amount of a pre-formed Grignard reagent can help start the reaction.[6]
-
-
Gentle Heating: Carefully warming the flask with a heat gun can provide the activation energy needed to start the reaction. Be prepared to cool the reaction once the exotherm begins.[6]
Q2: The reaction starts, but the yield of my Grignard reagent is low. What's going wrong?
Low yields are almost always a consequence of the Grignard reagent being consumed by side reactions, primarily with water or atmospheric components.[2]
Common Culprits:
-
Protic Contaminants: Grignard reagents are extremely strong bases and will be quenched by protic sources like water and alcohols.[8][12][13] Even fingerprint moisture can be detrimental.[14] This acid-base reaction forms the corresponding arene (e.g., benzene (B151609) from phenylmagnesium bromide) and magnesium salts.[8]
-
Atmospheric Contamination: Exposure to air can destroy the reagent through oxidation and reaction with carbon dioxide, which forms a carboxylate.[6] Always maintain a positive pressure of an inert gas (e.g., Nitrogen, Argon).[6]
-
Wurtz Coupling: The Grignard reagent can react with unreacted aryl bromide to form a biphenyl (B1667301) byproduct. This can be minimized by the slow, dropwise addition of the aryl bromide to the magnesium suspension, which keeps the halide concentration low.[4][14][15]
Q3: My Grignard reagent seems to have formed, but I'm getting a low yield of the tertiary alcohol after reacting with Methyl 4-bromobenzoate. Why?
This issue often points to incorrect stoichiometry or side reactions with the ester functional group.
-
Stoichiometry: Esters react with two equivalents of a Grignard reagent to form a tertiary alcohol.[16][17][18] The first equivalent adds to the carbonyl to form a ketone intermediate, which is more reactive than the starting ester.[17][19] This ketone then rapidly reacts with a second equivalent of the Grignard reagent.[16][17][18][19] Using only one equivalent will result in a mixture of unreacted ester, ketone, and the final alcohol product.[17]
-
Reaction Temperature: While Grignard formation can be initiated with heat, the subsequent reaction with the ester should be controlled. Adding the ester solution to the Grignard reagent at a low temperature (e.g., in an ice bath) can help manage the exothermic reaction and minimize side products.[19]
-
Incompatible Functional Groups: The ester group on this compound is incompatible with the Grignard reagent it forms. While forming the Grignard reagent from this molecule is challenging, it can be achieved at very low temperatures (-78 °C) using highly activated magnesium (Rieke magnesium) to prevent the newly formed Grignard from immediately reacting with the ester of a starting material molecule.[20]
Q4: How can I confirm the formation and determine the concentration of my Grignard reagent?
-
Visual Indicators: Successful Grignard formation is often indicated by the disappearance of the iodine activator color, the appearance of a cloudy, grayish solution, and a noticeable exotherm (spontaneous boiling of the solvent).[1][10][11]
-
Titration: The most reliable method is to determine the molarity of the Grignard solution via titration before adding it to the ester. This allows for precise control of stoichiometry. Common titration methods include:
-
Iodine Titration: Reacting the Grignard with a known amount of iodine in the presence of LiCl. The endpoint is the disappearance of the brown iodine color.[21][22][23]
-
Acid-Base Titration: Using reagents like diphenylacetic acid or menthol (B31143) with an indicator such as 1,10-phenanthroline.[24]
-
Data Presentation
Table 1: Illustrative Impact of Water Contamination on Grignard Reagent Yield
This table illustrates the theoretical yield loss based on the 1:1 stoichiometric reaction between a Grignard reagent and water.[2]
| Moles of Water Introduced | Moles of Grignard Reagent Consumed | Theoretical Yield of Grignard Reagent (%) |
| 0.00 | 0.00 | 100 |
| 0.01 | 0.01 | 90 |
| 0.05 | 0.05 | 50 |
| 0.10 | 0.10 | 0 |
Note: Based on an assumed 0.10 mol scale reaction. Actual yields may be lower due to other side reactions.
Table 2: Troubleshooting Summary
| Issue | Possible Cause | Recommended Solution |
| Reaction Fails to Initiate | Inactive Magnesium Surface | Activate with I₂, 1,2-dibromoethane, or mechanical crushing.[1][9][11] |
| Presence of Water | Rigorously dry all glassware and use anhydrous solvents.[2][5] | |
| Low Yield of Grignard Reagent | Protic Contaminants (Water, Alcohols) | Ensure strictly anhydrous conditions under an inert atmosphere.[6][8] |
| Wurtz Coupling | Add aryl bromide solution slowly to the magnesium suspension.[14][15] | |
| Low Yield of Tertiary Alcohol | Incorrect Stoichiometry | Use at least 2 equivalents of the Grignard reagent per equivalent of ester.[16][17] |
| Uncontrolled Exotherm | Add the ester solution slowly to the Grignard reagent at a reduced temperature.[19] |
Experimental Protocols
Protocol 1: Preparation of Phenylmagnesium Bromide
This is a general protocol for preparing an aryl Grignard reagent.
-
Setup: Assemble a dry three-necked flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.[10][14][25] Equip the condenser and funnel with drying tubes (e.g., filled with CaCl₂).[10][14]
-
Reagents: Place magnesium turnings (1.2 eq.) in the flask.[10] Add a small crystal of iodine.[10]
-
Initiation: In the dropping funnel, prepare a solution of bromobenzene (B47551) (1.0 eq.) in anhydrous diethyl ether or THF.[10][14] Add a small portion (~10-15%) of this solution to the magnesium.[10]
-
Reaction: Wait for signs of initiation (e.g., color change, gentle boiling).[10] Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.[14]
-
Completion: After the addition is complete, gently reflux the mixture for an additional 15-30 minutes to ensure all the magnesium has reacted.[14] The resulting gray/brown solution should be used immediately.
Protocol 2: Titration of Grignard Reagent with Iodine
-
Setup: In a flame-dried vial under an inert atmosphere, dissolve a pre-weighed amount of iodine (e.g., 100 mg) in anhydrous THF containing 0.5 M LiCl.[22]
-
Titration: Cool the iodine solution to 0 °C. Slowly add the prepared Grignard reagent dropwise via syringe until the dark brown color disappears and the solution becomes colorless or light yellow.[22]
-
Calculation: Record the volume of Grignard solution added. The molarity can be calculated based on the 1:1 reaction between the Grignard reagent and iodine. Repeat for accuracy.
Protocol 3: Reaction with this compound
-
Setup: Cool the flask containing the standardized Grignard reagent (2.1 equivalents) in an ice-water bath.
-
Addition: Prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Slowly add this solution dropwise to the cooled, stirred Grignard reagent.[19]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Workup: Cool the reaction again in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extraction: Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer, dry it with an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure to isolate the crude tertiary alcohol.
Visualizations
Caption: Troubleshooting workflow for low conversion in Grignard reactions.
Caption: Main reaction and potential side pathways in the Grignard synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. prepchem.com [prepchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. How does water affect a Grignard reaction? | Filo [askfilo.com]
- 14. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 15. benchchem.com [benchchem.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. www1.udel.edu [www1.udel.edu]
- 20. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 21. chemtips.wordpress.com [chemtips.wordpress.com]
- 22. Organic Syntheses Procedure [orgsyn.org]
- 23. youtube.com [youtube.com]
- 24. researchgate.net [researchgate.net]
- 25. Organic Syntheses Procedure [orgsyn.org]
Preventing the formation of homocoupling byproducts in Methyl 4-bromobenzoate reactions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of homocoupling byproducts during cross-coupling reactions involving methyl 4-bromobenzoate (B14158574).
Troubleshooting Guide: Minimizing Homocoupling Byproducts
Problem: Significant formation of the homocoupling byproduct, dimethyl 4,4'-biphenyldicarboxylate, is observed in your cross-coupling reaction.
This guide will help you diagnose and resolve this common issue in Suzuki-Miyaura, Sonogashira, and Heck reactions.
Potential Causes & Solutions
| Potential Cause | Solution & Optimization Strategy |
| Presence of Oxygen | Rigorously degas all solvents and the reaction mixture. Perform the reaction under a strict inert atmosphere (Nitrogen or Argon).[1][2][3][4][5][6] |
| Palladium(II) Precatalyst | Use a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) instead of a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) to reduce the initial concentration of Pd(II) that can promote homocoupling.[6][7][8] |
| Suboptimal Ligand | Employ bulky and electron-rich phosphine (B1218219) ligands (e.g., Buchwald or Hartwig ligands) to promote the desired cross-coupling pathway and suppress homocoupling.[7][8][9][10][11] |
| Inappropriate Base or Solvent | Optimize the base and solvent system. The choice of base can significantly influence the reaction outcome. Test a range of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., Dioxane/water, Toluene/water, THF/water).[1][12] |
| High Reaction Temperature | Elevated temperatures can sometimes favor homocoupling. Attempt the reaction at a lower temperature for a longer duration.[3][13][14] |
| High Concentration of Boronic Acid | In Suzuki-Miyaura coupling, a high instantaneous concentration of the boronic acid can favor homocoupling.[15] |
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a significant problem?
A1: Homocoupling is a side reaction where two molecules of the same starting material couple together. In the context of reactions with methyl 4-bromobenzoate, this can result in the formation of dimethyl 4,4'-biphenyldicarboxylate. This is problematic because it consumes your starting material, reduces the yield of the desired cross-coupled product, and the resulting byproduct can be difficult to separate during purification due to structural similarities with the target molecule.[6]
Q2: How does oxygen contribute to the formation of homocoupling byproducts?
A2: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species.[4][6][16] This Pd(II) can then directly mediate the homocoupling of organoboron reagents in Suzuki-Miyaura reactions or promote other undesired side reactions.[4][16][17] Therefore, maintaining an inert atmosphere is crucial.
Q3: I am observing significant homocoupling in my Suzuki-Miyaura reaction. What are the first troubleshooting steps?
A3: When encountering significant homocoupling in a Suzuki-Miyaura reaction, a systematic approach is recommended. The following workflow can help diagnose and resolve the issue.
Caption: A logical workflow for troubleshooting homocoupling.
Q4: Can the choice of palladium catalyst and ligand significantly reduce homocoupling?
A4: Absolutely. The choice of both the palladium source and the ligand is critical.
-
Palladium Source: Using a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ is generally preferred over Pd(II) sources such as Pd(OAc)₂ or PdCl₂(PPh₃)₂. This is because Pd(II) can directly promote the homocoupling of the organoboron reagent.[6][7]
-
Ligands: Bulky and electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are known to promote the desired cross-coupling pathway.[7][10] These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, which can outcompete the pathways leading to homocoupling.[8][9]
Q5: What is the role of the base in promoting or preventing homocoupling?
A5: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki-Miyaura reactions. However, the choice and strength of the base can also influence the extent of side reactions. While a base is necessary for the reaction to proceed, an excessively strong base or high concentration can sometimes promote unwanted side reactions. It is advisable to screen different bases such as carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) to find the optimal conditions for your specific reaction.[1][12]
Q6: How does temperature affect the formation of homocoupling byproducts?
A6: Higher reaction temperatures can sometimes increase the rate of side reactions, including homocoupling.[13][14] If you are observing a significant amount of homocoupling byproduct, consider running the reaction at a lower temperature for a longer period. It is important to find a balance between a sufficient reaction rate and minimizing byproduct formation.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol for the coupling of this compound with an arylboronic acid incorporates measures to suppress homocoupling.
-
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane/water (4:1)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Further degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 80-90 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Data Presentation
Table 1: Effect of Palladium Source on Homocoupling
| Palladium Source | Ligand | Homocoupling Byproduct (%) | Desired Product Yield (%) |
| Pd(OAc)₂ | PPh₃ | 15 | 80 |
| Pd(PPh₃)₄ | - | < 2 | 95 |
| Pd₂(dba)₃ | XPhos | < 1 | 97 |
Data is illustrative and based on typical results for Suzuki-Miyaura reactions.
Table 2: Effect of Atmosphere on Homocoupling
| Atmosphere | Homocoupling Byproduct (%) | Desired Product Yield (%) |
| Air | 25 | 65 |
| Nitrogen | < 3 | 92 |
| Argon (with degassing) | < 1 | 96 |
Data is illustrative and based on typical results for Suzuki-Miyaura reactions.
Visualizations
Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. books.rsc.org [books.rsc.org]
- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Yoneda Labs [yonedalabs.com]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Column Chromatography Purification of Methyl 4-bromobenzoate Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of Methyl 4-bromobenzoate (B14158574) and its derivatives using column chromatography. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying Methyl 4-bromobenzoate derivatives?
A1: The most common stationary phase for the column chromatography of this compound and its derivatives is silica (B1680970) gel (SiO₂).[1][2] Standard flash chromatography grade silica gel (230-400 mesh) is typically used.[2] Due to the slightly acidic nature of silica gel, it is important to consider the stability of your specific derivative under these conditions.
Q2: What mobile phase system is recommended for the purification of these compounds?
A2: A mixture of a non-polar solvent like n-hexane or petroleum ether and a moderately polar solvent like ethyl acetate (B1210297) is the most widely used mobile phase system.[2] The ratio of these solvents is adjusted to achieve optimal separation. Dichloromethane (B109758) can also be used as a component of the mobile phase.
Q3: How do I determine the optimal solvent system for my specific this compound derivative?
A3: The ideal solvent system is typically determined by thin-layer chromatography (TLC) prior to running the column. The goal is to find a solvent mixture that gives your desired compound an Rf value between 0.2 and 0.4, with good separation from impurities.[2]
Q4: What are some typical impurities I might encounter?
A4: Common impurities can include unreacted starting materials such as 4-bromobenzoic acid or the corresponding alcohol used in esterification, as well as byproducts from the reaction.[2] Highly polar impurities like carboxylic acids will generally remain at the top of the silica gel column, while less polar byproducts will elute before or with the desired product.[2]
Experimental Protocols
Detailed Methodology for Flash Column Chromatography
This protocol provides a general guideline for the purification of a this compound derivative. Optimization may be required based on the specific properties of the compound and the impurity profile.
1. Preparation of the Slurry:
-
In a beaker, create a slurry of silica gel in the initial, least polar eluting solvent (e.g., 5% ethyl acetate in hexane). The amount of silica gel should be 50 to 100 times the weight of the crude product.[2]
2. Packing the Column:
-
Secure a glass chromatography column vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[2]
-
Carefully pour the silica gel slurry into the column, gently tapping the column to ensure even packing and remove any air bubbles.[2]
-
Once the silica has settled, add a protective layer of sand on top.
-
Drain the excess solvent until the solvent level is just at the top of the sand.
3. Loading the Sample:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a solvent in which it is readily soluble (e.g., dichloromethane). Carefully apply the solution to the top of the column using a pipette.[2]
-
Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin elution, collecting fractions in test tubes or vials.
-
The elution can be isocratic (using a single solvent composition) or a gradient (gradually increasing the polarity of the mobile phase). For many derivatives, a step or linear gradient of ethyl acetate in hexane (B92381) is effective.[2]
5. Analysis of Fractions:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
Data Presentation
Table 1: Typical Column Chromatography Conditions for this compound Derivatives
| Compound | Stationary Phase | Mobile Phase (Eluent) | Typical Rf Value | Reference |
| This compound | Silica Gel | Hexane/Ethyl Acetate (gradient) | Not specified | [1] |
| Hexyl 4-bromobenzoate | Silica Gel | Hexane/Ethyl Acetate (gradient from 1% to 20% EtOAc) | 0.2 - 0.4 | [2] |
| Methyl 3-amino-4-bromobenzoate derivative | Silica Gel | 30% Ethyl Acetate in Hexanes | Not specified | |
| Methyl 4-(but-3-en-1-yl)benzoate | Silica Gel | Pentane/Ethyl Acetate (100:1) | Not specified |
Troubleshooting Guide
Problem 1: Poor or no separation of the desired compound from impurities.
-
Possible Cause: The chosen solvent system may not have the optimal polarity.
-
Solution: Re-evaluate the solvent system using TLC. Test a wider range of polarities and consider using a different solvent combination (e.g., dichloromethane/hexane). A gradient elution, where the polarity of the mobile phase is gradually increased, can also improve separation.[3]
Problem 2: The compound is not eluting from the column.
-
Possible Cause 1: The mobile phase is not polar enough.
-
Solution 1: Gradually increase the polarity of the mobile phase. If the compound is very polar, a solvent system like methanol (B129727) in dichloromethane might be necessary.[3]
-
Possible Cause 2: The compound may be degrading on the acidic silica gel.[3]
-
Solution 2: Test the stability of your compound on a silica TLC plate. If degradation is observed, consider using a deactivated (neutral) silica gel or an alternative stationary phase like alumina.[3]
Problem 3: The compound elutes too quickly (high Rf value).
-
Possible Cause: The mobile phase is too polar.
-
Solution: Decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent (e.g., ethyl acetate).
Problem 4: Tailing of the product band, leading to broad peaks and mixed fractions.
-
Possible Cause: Strong interactions between the compound and the stationary phase, or overloading the column.
-
Solution: Try adding a small amount of a modifier to the mobile phase. For example, a small amount of acetic acid can help with acidic compounds, while triethylamine (B128534) can be used for basic compounds. Ensure that the amount of crude material loaded is not excessive for the column size.
Problem 5: Cracks or channels in the silica gel bed.
-
Possible Cause: Improper packing of the column.
-
Solution: Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry at any point during the purification process.
Visualizations
Caption: A general workflow for the purification of this compound derivatives.
Caption: A troubleshooting guide for common column chromatography issues.
References
Identifying and characterizing unexpected products in Methyl 4-bromobenzoate reactions.
Welcome to the technical support center for troubleshooting reactions involving Methyl 4-bromobenzoate (B14158574). This guide is designed for researchers, scientists, and drug development professionals to identify and characterize unexpected products in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common unexpected products in cross-coupling reactions with Methyl 4-bromobenzoate?
A1: The most frequently encountered side products in cross-coupling reactions (like Suzuki, Sonogashira, or Heck) include:
-
Homocoupling Product: Formation of Dimethyl biphenyl-4,4'-dicarboxylate from the coupling of two molecules of this compound. This is often promoted by the presence of oxygen or issues with the catalyst.[1][2]
-
Hydrolysis Product: Saponification of the methyl ester group to form 4-bromobenzoic acid, especially if reaction conditions are basic and aqueous at elevated temperatures.[3]
-
Dehalogenation/Protodeboronation Product: Replacement of the bromine atom with hydrogen, leading to the formation of Methyl benzoate. This can be caused by impurities or side reactions with the solvent or base.[1]
Q2: My reaction mixture turned black, but I'm not getting any product. What does this indicate?
A2: A black precipitate often indicates the decomposition of the palladium catalyst to form palladium black. This can happen for several reasons:
-
Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to an inactive state.[1] Ensure your reaction setup is properly degassed and maintained under an inert atmosphere (Argon or Nitrogen).[2]
-
High Temperatures: Excessive heat can lead to catalyst decomposition.[1]
-
Inappropriate Ligand: The phosphine (B1218219) ligand may have degraded, or it may not be robust enough for the reaction conditions.
Q3: I suspect my starting material is impure. What are the common impurities in commercial this compound?
A3: A common impurity in this compound is 4-bromobenzoic acid, which can arise from incomplete esterification during synthesis or hydrolysis during storage.[4] The presence of this acidic impurity can interfere with base-sensitive reactions like Grignard or Suzuki couplings.
Q4: Which analytical techniques are best for identifying an unknown byproduct?
A4: A combination of chromatographic and spectroscopic methods is typically most effective:
-
TLC (Thin Layer Chromatography): Useful for initial assessment of reaction completion and the presence of new spots (potential byproducts).[5]
-
GC-MS (Gas Chromatography-Mass Spectrometry): Excellent for separating volatile components and providing the molecular weight of each, which is a critical piece of information for identification.[6]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Suitable for less volatile or thermally sensitive compounds, providing molecular weight information.[6]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: Provides detailed structural information about the isolated byproduct, often allowing for unambiguous identification.[6]
-
IR (Infrared) Spectroscopy: Helps to identify functional groups present in the unknown compound.[5]
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki Coupling Reaction
Question: I am performing a Suzuki-Miyaura coupling with this compound and a boronic acid, but I'm observing a very low yield of the desired product. What could be the problem?
Answer: Low yields in Suzuki coupling can stem from several factors related to reagents and reaction conditions. Consider the following troubleshooting steps:
Troubleshooting Workflow for Suzuki Coupling
Caption: A logical workflow for troubleshooting low yields.
| Potential Cause | Recommended Action |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Pd(0) catalysts can be sensitive to air and moisture.[1] |
| Inappropriate Base | The base is critical. Screen different bases like K₂CO₃, K₃PO₄, or Cs₂CO₃. The solubility of the base is also important.[1][3] |
| Insufficient Degassing | Oxygen can deactivate the catalyst, leading to homocoupling. Ensure the reaction mixture is thoroughly degassed.[1] |
| Impure Reagents | Use high-purity starting materials and anhydrous solvents. Water can lead to protodeboronation of the boronic acid.[1] |
| Suboptimal Temperature | If the reaction is sluggish, a moderate increase in temperature may help. Avoid excessive heat.[1] |
Issue 2: Unexpected Product in Grignard Reaction
Question: I am reacting this compound with a Grignard reagent to form a tertiary alcohol, but my main product is a ketone, or I recover unreacted starting material. Why?
Answer: Grignard reactions require strictly anhydrous conditions, and the stoichiometry is crucial. The formation of a ketone or recovery of starting material points to specific issues.
Grignard Reaction Pathway and Pitfalls
Caption: Desired vs. problematic Grignard reaction pathways.
| Potential Cause | Recommended Action |
| Presence of Water | Grignard reagents are strong bases and react readily with water. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.[7][8] |
| Insufficient Grignard Reagent | The reaction consumes two equivalents of the Grignard reagent per equivalent of ester. If less than two are used, the reaction may stop at the ketone intermediate.[8] |
| Poor Magnesium Activation | The magnesium surface can be coated with an oxide layer, preventing the reaction. Activate the magnesium with a small crystal of iodine or by crushing the turnings.[7][9] |
| Slow Addition of Ester | Add the ester solution slowly to the Grignard reagent while cooling the flask. A rapid addition can cause the reaction to overheat, leading to side products.[8] |
Characterization of Unexpected Products
The following table summarizes the key characteristics of common, unexpected byproducts.
| Unexpected Product | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Spectroscopic Features |
| 4-Bromobenzoic Acid | Br-C₆H₄-COOH | C₇H₅BrO₂ | 201.02 | IR: Broad O-H stretch (~3000 cm⁻¹). ¹H NMR: Disappearance of the methyl ester singlet (~3.9 ppm), appearance of a broad carboxylic acid proton signal (>10 ppm). |
| Dimethyl biphenyl-4,4'-dicarboxylate | CH₃OOC-C₆H₄-C₆H₄-COOCH₃ | C₁₆H₁₄O₄ | 270.28 | MS: m/z = 270. ¹H NMR: Shows a more complex aromatic region compared to the starting material due to the biphenyl (B1667301) system. Retains the methyl ester singlet.[10][11] |
| Methyl Benzoate | C₆H₅-COOCH₃ | C₈H₈O₂ | 136.15 | MS: m/z = 136. ¹H NMR: Aromatic signals will integrate to 5 protons instead of 4, and the characteristic AA'BB' pattern of the para-substituted ring will be lost. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a general method for the coupling of this compound with a generic arylboronic acid.
Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for Suzuki coupling.
-
Reagent Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of Toluene and Water (e.g., 4:1 ratio).
-
Degassing: Seal the flask and thoroughly degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Catalyst Addition: Under a positive flow of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv.).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring under an inert atmosphere for 4-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC until the starting material is consumed.
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Identification of an Unknown Byproduct by GC-MS
-
Sample Preparation: Take a small aliquot (~0.1 mL) from the crude reaction mixture. Dilute it with a suitable volatile solvent (e.g., ethyl acetate, dichloromethane) to an appropriate concentration (~1 mg/mL).
-
Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC-MS instrument.
-
Separation: The components of the mixture will be separated on the GC column based on their boiling points and polarity. A temperature gradient is typically used (e.g., starting at 50 °C and ramping to 250 °C).
-
Detection & Analysis: As each component elutes from the column, it is ionized and detected by the mass spectrometer.
-
Interpretation:
-
Analyze the chromatogram to see the retention times and relative abundance of each component.
-
Examine the mass spectrum for each peak. The molecular ion peak (M⁺) will give the molecular weight of the compound.
-
Compare the obtained mass spectra with a library database (e.g., NIST) to find potential matches.
-
Use the fragmentation pattern to help confirm the structure of the unknown byproduct.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ruifuchem.com [ruifuchem.com]
- 5. smart.dhgate.com [smart.dhgate.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. reddit.com [reddit.com]
- 8. www1.udel.edu [www1.udel.edu]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. [1,1'-Biphenyl]-4,4'-dicarboxylic acid, dimethyl ester [webbook.nist.gov]
- 11. Dimethyl 4,4'-biphenyldicarboxylate | C16H14O4 | CID 13099 - PubChem [pubchem.ncbi.nlm.nih.gov]
Effect of solvent and base on the efficiency of Methyl 4-bromobenzoate coupling reactions.
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of methyl 4-bromobenzoate (B14158574) in palladium-catalyzed cross-coupling reactions.
Section 1: Troubleshooting Guides
This section addresses common issues encountered during Suzuki-Miyaura, Sonogashira, and Heck coupling reactions with methyl 4-bromobenzoate.
Low or No Product Yield
Question: I am observing a low to non-existent yield in my coupling reaction with this compound. What are the likely causes and how can I resolve this?
Answer: Low product yield is a frequent challenge in cross-coupling reactions and can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in coupling reactions.
Possible Causes and Solutions:
-
Catalyst Inactivity: The active Pd(0) species is susceptible to oxidation. Ensure your palladium source is active. If using a Pd(II) precatalyst, ensure conditions are suitable for its in-situ reduction. The phosphine (B1218219) ligands can also be oxidized; using fresh, high-purity ligands is crucial.[1]
-
Insufficient Degassing: Oxygen can poison the Pd(0) catalyst, leading to the formation of palladium black and loss of activity.[1] It is critical to thoroughly degas the solvent and reaction mixture, either by bubbling with an inert gas (argon or nitrogen) for an extended period or by using freeze-pump-thaw cycles.[2]
-
Suboptimal Base or Solvent: The choice of base and solvent is critical and interdependent. The base is essential for the transmetalation step in Suzuki coupling and for the deprotonation of the alkyne in Sonogashira coupling. The solvent affects the solubility of reactants and the stability and activity of the catalyst. If you suspect this is the issue, screening different combinations is recommended (see data tables below). For instance, in Suzuki couplings, inorganic bases like K₂CO₃ or K₃PO₄ are often effective, while amine bases such as triethylamine (B128534) are common in Sonogashira and Heck reactions.[3] Polar aprotic solvents like DMF or dioxane are frequently used.
-
Low Reactivity of Coupling Partner: While this compound is generally reactive, the coupling partner's electronic and steric properties can significantly impact the reaction rate. For challenging substrates, consider using more active catalyst systems (e.g., with bulky, electron-rich ligands like SPhos or XPhos) or increasing the reaction temperature.
Formation of Side Products
Question: My reaction is producing significant amounts of side products. How can I improve the selectivity?
Answer: The formation of side products is a common issue. Identifying the major side product is the first step toward suppression.
Common Side Reactions and Mitigation Strategies:
-
Homocoupling (Glaser Coupling) in Sonogashira Reactions: The formation of a dimer of the terminal alkyne is a frequent side reaction, often promoted by the copper co-catalyst in the presence of oxygen.
-
Protodeboronation in Suzuki Reactions: The boronic acid can be replaced by a hydrogen atom, which is more likely with electron-rich boronic acids and under prolonged heating.
-
Solution: Use a milder base or a lower reaction temperature. In some cases, using a more stable boronic ester (e.g., a pinacol (B44631) ester) can prevent this side reaction.
-
-
Reductive Dehalogenation: The bromo group on this compound can be replaced by a hydrogen atom.
-
Solution: This can be caused by impurities in the reagents or solvent. Ensure high purity of all components. A change in the ligand or catalyst might also be necessary.
-
Section 2: Data on Solvent and Base Efficiency
The efficiency of coupling reactions is highly dependent on the choice of solvent and base. The following tables provide a summary of how these factors can influence the yield of products in reactions involving aryl bromides similar to this compound.
Suzuki-Miyaura Coupling
Table 1: Effect of Different Bases on the Suzuki Coupling of Aryl Bromides [3]
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | 1,4-Dioxane | 100 | 12 | ~85 |
| 2 | Cs₂CO₃ | THF/H₂O | 80 | 12 | 95 |
| 3 | K₂CO₃ | Toluene/H₂O | 100 | 12 | >95 |
| 4 | NaOH | MeOH/H₂O | RT | 1.5 | 96.3 |
Table 2: Effect of Different Solvents on the Suzuki Coupling of Bromobenzene [2]
| Entry | Solvent (Ratio with Water) | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dioxane | K₃PO₄ | Reflux | 12 | No Product |
| 2 | THF | K₃PO₄ | Reflux | 12 | 10.4 |
| 3 | DMF | K₃PO₄ | Reflux | 12 | 30.9 |
| 4 | Methanol | K₃PO₄ | Reflux | 12 | 78.9 |
| 5 | Methanol/Water (3:2) | NaOH | RT | 1.5 | 96.3 |
Sonogashira Coupling
Table 3: Copper-Free Sonogashira Coupling of this compound with Phenylacetylene [4]
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | TMP | DMSO | RT | 2 | 85 |
TMP = 2,2,6,6-tetramethylpiperidine
Heck Coupling
Table 4: Effect of Solvent and Base on the Heck Coupling of Bromobenzene with Styrene [5][6]
| Entry | Base | Solvent | Additive | Temperature (°C) | Time (h) | Conversion/Yield (%) |
| 1 | Et₃N | Water | TBAB | 130 | 4 | 95 (Conversion) |
| 2 | KOH | Water | TBAB | 130 | 4 | 91 (Conversion) |
| 3 | Et₃N | DMF | TBAB | 130 | 4 | 99 (Yield) |
| 4 | Na₂CO₃ | NMP | Bu₄NCl | 120 | 24 | High Conversion |
TBAB = Tetrabutylammonium bromide
Section 3: Experimental Protocols
Detailed experimental procedures are crucial for the successful execution of coupling reactions.
Suzuki-Miyaura Coupling Protocol
This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling Protocol (Copper-Free)
This protocol outlines a copper-free Sonogashira coupling of this compound with a terminal alkyne.[4]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium precatalyst (e.g., G3-XPhos, 2 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous solvent (e.g., DMSO)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst and K₃PO₄ to a dry Schlenk tube.
-
Add this compound to the tube.
-
Evacuate and backfill the tube with argon three times.
-
Add the anhydrous solvent via syringe.
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at the desired temperature (room temperature to 100 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Heck Coupling Protocol
This protocol describes the Heck reaction between this compound and an alkene (e.g., methyl acrylate).[7]
Materials:
-
This compound (1.0 equiv)
-
Methyl acrylate (B77674) (1.5 equiv)
-
Pd(OAc)₂ (0.03 equiv)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.06 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Argon)
Procedure:
-
In a sealed tube, dissolve this compound and methyl acrylate in DMF.
-
Add triethylamine to the solution.
-
Degas the mixture with argon for 15 minutes.
-
Add Pd(OAc)₂ and tri(o-tolyl)phosphine.
-
Seal the tube and heat the reaction mixture to 100-120 °C for 18-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to yield the product.
Section 4: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the catalytic cycles and logical workflows relevant to the discussed coupling reactions.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Experimental Workflow for Reaction Optimization
References
Technical Support Center: Handling and Disposal of Methyl 4-bromobenzoate Waste
This guide provides detailed information and procedures for researchers, scientists, and drug development professionals on the safe handling and disposal of Methyl 4-bromobenzoate (B14158574) waste. Adherence to these guidelines is crucial for ensuring laboratory safety and environmental compliance.
Quantitative Data Summary
For quick reference, the key physical and toxicological properties of Methyl 4-bromobenzoate and a related compound are summarized in the table below.
| Property | Value | Notes |
| Chemical Formula | C₈H₇BrO₂ | |
| Molecular Weight | 215.04 g/mol [1][2] | |
| Appearance | White to cream or pale gray crystals/powder[3][4] | |
| Melting Point | 77-81 °C[1][3] | |
| Density | ~1.69 g/cm³ | Data for this compound.[1][3] |
| Water Solubility | Insoluble[1][3] | |
| Organic Solvent Solubility | Slightly soluble in Chloroform and Methanol.[3] Moderately soluble in Ethanol and Ether.[5] | Specific quantitative data (g/100mL) is not readily available. |
| Acute Oral Toxicity | LD50 (Mouse) for 4-bromobenzoic acid: 1059 mg/kg | No specific LD50 data is available for this compound. This value is for the parent carboxylic acid and indicates moderate toxicity. |
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common questions and issues encountered during the handling and disposal of this compound waste in a question-and-answer format.
Q1: How should I classify waste containing this compound?
A1: All waste containing this compound, regardless of concentration, must be classified as halogenated organic waste .[6] This is due to the presence of bromine in its structure. Proper segregation from non-halogenated waste is critical as the disposal methods and costs for these two streams are significantly different.[6]
Q2: What type of container should I use for collecting this compound waste?
A2: Use a dedicated, properly labeled, and leak-proof container with a screw-top cap. The container must be compatible with the waste's solvent (if any). For instance, if the waste is dissolved in an organic solvent, a high-density polyethylene (B3416737) (HDPE) or glass container is appropriate. The container should be clearly marked with "Halogenated Organic Waste" and a list of its contents, including "this compound" and any solvents.
Q3: Can I mix different types of halogenated waste in the same container?
A3: Generally, it is acceptable to mix compatible halogenated organic solvents and solutes in a single waste container.[6] However, you must never mix incompatible chemicals. This compound is incompatible with strong oxidizing agents.[1] Also, avoid mixing acidic or basic waste with your halogenated organic waste stream.
Q4: What is the correct procedure for disposing of a reaction mixture containing this compound?
A4: Once your experiment is complete, the entire reaction mixture should be transferred to your designated "Halogenated Organic Waste" container. Do not attempt to neutralize or treat the mixture unless it is a documented and approved part of your experimental protocol and you have the necessary safety measures in place. Ensure the waste container is kept closed when not in use.
Q5: How do I handle solid this compound waste?
A5: Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container designated for solid halogenated organic waste. If you are transferring the solid, do so in a well-ventilated area (preferably a fume hood) and take care to avoid creating dust.
Q6: What about disposable materials contaminated with this compound (e.g., gloves, weighing paper, pipette tips)?
A6: These materials are also considered halogenated waste. They should be collected in a separate, clearly labeled bag or container for solid hazardous waste. Do not dispose of them in the regular trash. After collection, this container should be sealed and disposed of through your institution's hazardous waste program.
Experimental Protocols
Protocol for Decontamination of Glassware
Objective: To safely and effectively clean laboratory glassware contaminated with this compound.
Materials:
-
Appropriate Personal Protective Equipment (PPE): lab coat, safety goggles, chemical-resistant gloves (e.g., nitrile).
-
Acetone (B3395972) or ethanol.
-
Laboratory-grade detergent.
-
Tap water.
-
Deionized water.
-
Designated "Halogenated Organic Waste" container.
Procedure:
-
Initial Rinse (in a fume hood):
-
Rinse the glassware 2-3 times with a small amount of a suitable organic solvent in which this compound is soluble, such as acetone or ethanol.
-
Collect all rinsate in your designated "Halogenated Organic Waste" container. This step is crucial to remove the bulk of the chemical residue.
-
-
Detergent Wash:
-
Wash the glassware with a warm solution of laboratory-grade detergent and water. Use a brush to scrub all surfaces if necessary.
-
-
Tap Water Rinse:
-
Rinse the glassware thoroughly with tap water to remove all detergent.
-
-
Final Rinse:
-
Perform a final rinse 3-4 times with deionized water to remove any remaining impurities.[7]
-
-
Drying:
-
Allow the glassware to air dry or place it in a drying oven as appropriate.
-
Protocol for Small-Scale Spill Cleanup
Objective: To safely clean up a small spill (less than 5 grams) of solid this compound.
Materials:
-
Full PPE: lab coat, safety goggles, chemical-resistant gloves.
-
Inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent).
-
Scoop or brush and dustpan (spark-proof if available).
-
Sealable plastic bags for waste collection.
-
Hazardous waste labels.
Procedure:
-
Alert and Isolate:
-
Alert personnel in the immediate area of the spill.
-
If the spill is in a poorly ventilated area or if dust is generated, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
-
Contain the Spill:
-
Collect the Waste:
-
Gently sweep or scoop the mixture of the spilled chemical and absorbent material.[9] Avoid creating dust.
-
Place the collected material into a sealable plastic bag.
-
-
Decontaminate the Area:
-
Wipe the spill area with a cloth or paper towel dampened with a suitable solvent (e.g., acetone), and place the towel in the waste bag.
-
Follow with a wipe-down using soap and water.
-
-
Package and Label Waste:
-
Seal the bag and then place it inside a second bag (double-bagging).[8]
-
Attach a completed hazardous waste label to the outer bag, identifying the contents as "this compound spill debris."
-
-
Dispose of Waste:
-
Arrange for the disposal of the waste through your institution's EHS department.
-
-
Final Steps:
-
Remove and dispose of your gloves in the hazardous waste stream.
-
Wash your hands thoroughly with soap and water.
-
Waste Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste containing this compound.
Caption: Workflow for the segregation and disposal of this compound waste.
References
- 1. This compound, 98+% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
- 2. This compound | C8H7BrO2 | CID 12081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 619-42-1 [m.chemicalbook.com]
- 4. This compound, 98+% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. CAS 619-42-1: this compound | CymitQuimica [cymitquimica.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. How to Clean Laboratory Glassware: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. qmul.ac.uk [qmul.ac.uk]
- 9. ehs.utk.edu [ehs.utk.edu]
Addressing poor solubility of Methyl 4-bromobenzoate in reaction mixtures.
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the poor solubility of methyl 4-bromobenzoate (B14158574) in reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of methyl 4-bromobenzoate?
This compound is an aromatic ester that typically appears as a colorless to pale yellow liquid or a white crystalline powder.[1][2][3] It is known to be insoluble in water.[2][4][5][6][7] Its solubility in common organic solvents is moderate to slight.[1][2][6]
Q2: I am observing incomplete dissolution of this compound in my reaction. What are the initial steps I should take?
Poor solubility is a common issue with aromatic compounds like this compound. The initial troubleshooting steps should focus on solvent selection and temperature adjustment. Ensure that the chosen solvent is appropriate for both the this compound and the other reactants. If the compound remains insoluble at room temperature, a gradual increase in temperature can enhance solubility.[8][9]
Q3: Can changing the solvent improve the solubility of this compound?
Yes, changing the solvent or using a co-solvent system can significantly improve solubility.[10][11][12] While it has limited solubility in some common solvents, exploring a range of options is recommended. The principle of "like dissolves like" suggests that solvents with similar polarity to this compound may be more effective.
Q4: How does temperature affect the solubility of this compound?
For most solid organic compounds, solubility increases with temperature.[8][9][13] This is because the additional heat provides the energy needed to overcome the intermolecular forces in the solid crystal lattice.[8][9] Therefore, carefully heating the reaction mixture can be a straightforward method to dissolve this compound. However, it is crucial to consider the thermal stability of all reactants and the boiling point of the solvent.
Q5: What is phase-transfer catalysis, and can it help with the solubility issues of this compound?
Phase-transfer catalysis (PTC) is a technique used to facilitate reactions between reactants that are in different, immiscible phases (e.g., a solid and a liquid, or two immiscible liquids).[14][15] A phase-transfer catalyst, often a quaternary ammonium (B1175870) salt, transports a reactant from one phase to another where the reaction can occur.[15][16] This can be particularly useful when one of the reactants, like this compound, is poorly soluble in the reaction medium where the other reactant resides.[17][18]
Troubleshooting Guide
Issue: this compound is not dissolving in the reaction mixture.
This guide provides a systematic approach to addressing the poor solubility of this compound.
Solubility Data Summary
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Solubility | Reference |
| Water | Insoluble | [2][4][5][6][7] |
| Ethanol | Moderately Soluble | [1] |
| Ether | Moderately Soluble | [1] |
| Chloroform | Slightly Soluble | [2][6] |
| Methanol | Slightly Soluble | [2][6] |
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting solubility issues with this compound.
Caption: Troubleshooting workflow for addressing poor solubility.
Experimental Protocols
Protocol 1: Improving Solubility using a Co-solvent System in a Suzuki-Miyaura Coupling Reaction
This protocol details a general procedure for a Suzuki-Miyaura cross-coupling reaction where the solubility of this compound is enhanced by using a co-solvent system.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Primary solvent (e.g., Water)
-
Co-solvent (e.g., Toluene, Dioxane, or THF)
-
Reaction flask
-
Stir bar
-
Condenser
-
Heating mantle
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry reaction flask equipped with a stir bar and condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Solvent Addition: Under the inert atmosphere, add the co-solvent (e.g., Toluene) to the flask, followed by the primary solvent (e.g., water). A common ratio is 3:1 to 5:1 organic co-solvent to water. The goal is to create a biphasic mixture where the catalyst and organic-soluble reagents can interact effectively.
-
Catalyst Addition: Add the palladium catalyst (e.g., 0.01-0.05 eq) to the reaction mixture.
-
Heating and Stirring: Begin vigorous stirring and heat the reaction mixture to a temperature appropriate for the chosen solvent system and catalyst (typically 80-110 °C).
-
Monitoring the Reaction: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS). The reaction mixture should become homogeneous or remain a well-stirred biphasic system as the reaction proceeds.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography.
References
- 1. CAS 619-42-1: this compound | CymitQuimica [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. This compound | C8H7BrO2 | CID 12081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 98+% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
- 5. chembk.com [chembk.com]
- 6. This compound CAS#: 619-42-1 [m.chemicalbook.com]
- 7. This compound | 619-42-1 [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ijmsdr.org [ijmsdr.org]
- 11. wjbphs.com [wjbphs.com]
- 12. auctoresonline.org [auctoresonline.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. macmillan.princeton.edu [macmillan.princeton.edu]
- 18. iajpr.com [iajpr.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of Methyl 4-bromobenzoate
For researchers and professionals in the fields of chemical synthesis and drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation. This guide provides a detailed interpretation of the ¹H NMR spectrum of Methyl 4-bromobenzoate (B14158574) and compares it with structurally similar compounds, Methyl benzoate (B1203000) and Methyl 4-chlorobenzoate. This analysis is supported by experimental data and standardized protocols to ensure reproducibility and accurate interpretation.
Comparison of ¹H NMR Data
The following table summarizes the ¹H NMR spectral data for Methyl 4-bromobenzoate and its analogues. The spectra were recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as the internal standard.
| Compound | Aromatic Protons (ortho to -COOCH₃) | Aromatic Protons (meta to -COOCH₃) | Methyl Protons (-OCH₃) |
| This compound | δ 7.87 (d, J = 8.6 Hz, 2H)[1] | δ 7.55 (d, J = 8.6 Hz, 2H)[1] | δ 3.87 (s, 3H)[1] |
| Methyl benzoate | δ 8.02-7.97 (m, 2H)[2] | δ 7.47-7.32 (m, 3H)[2] | δ 3.83 (s, 3H)[2] |
| Methyl 4-chlorobenzoate | δ 7.94 (d, J = 8.6 Hz, 2H)[2] | δ 7.37 (d, J = 8.6 Hz, 2H)[2] | δ 3.87 (s, 3H)[2] |
-
d : doublet, s : singlet, m : multiplet, J : coupling constant in Hertz (Hz)
The data clearly illustrates the effect of the para-substituent on the chemical shifts of the aromatic protons. The electron-withdrawing nature of the bromine and chlorine atoms in the 4-position causes a downfield shift of the aromatic protons compared to the unsubstituted Methyl benzoate. The two distinct doublets in the spectra of the halogenated compounds, with identical coupling constants, are characteristic of a 1,4-disubstituted benzene (B151609) ring. The singlet for the methyl protons remains relatively consistent across the three compounds.
Structural Interpretation of this compound ¹H NMR Spectrum
The ¹H NMR spectrum of this compound exhibits a simple and highly symmetrical pattern.
-
Aromatic Region: Two doublets are observed. The downfield doublet at δ 7.87 ppm corresponds to the two aromatic protons ortho to the electron-withdrawing ester group. The upfield doublet at δ 7.55 ppm is assigned to the two aromatic protons meta to the ester group (and ortho to the bromine atom). The coupling constant of J = 8.6 Hz is a typical value for ortho-coupling between adjacent aromatic protons.[1]
-
Aliphatic Region: A sharp singlet at δ 3.87 ppm integrates to three protons, which is characteristic of the methyl ester group (-COOCH₃).[1]
The clear splitting pattern and integration values are consistent with the 1,4-disubstituted aromatic structure of this compound.
Experimental Protocols
Sample Preparation for ¹H NMR Spectroscopy
A standard procedure for preparing a sample for ¹H NMR analysis of a small organic molecule like this compound is as follows:
-
Weighing the Sample: Accurately weigh 5-25 mg of the compound.[3]
-
Dissolving the Sample: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a small, clean vial.
-
Adding the Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Filtering (if necessary): If the solution contains any particulate matter, it should be filtered through a small plug of glass wool in the pipette during the transfer to prevent magnetic field inhomogeneities.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
¹H NMR Spectrum Acquisition
The following is a general workflow for acquiring a ¹H NMR spectrum using a modern NMR spectrometer:
-
Instrument Setup: The spectrometer is set up with the appropriate probe and pre-existing experimental parameters are loaded.
-
Sample Insertion: The prepared NMR tube is placed in a spinner turbine and inserted into the magnet.
-
Locking: The spectrometer's lock system uses the deuterium (B1214612) signal from the solvent to stabilize the magnetic field.
-
Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.
-
Parameter Adjustment: The acquisition parameters, such as the number of scans, pulse width, and acquisition time, are adjusted based on the sample concentration and the desired signal-to-noise ratio.
-
Acquisition: The Free Induction Decay (FID) is acquired.
-
Data Processing: The FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum.
-
Phasing and Baseline Correction: The spectrum is phased to ensure that all peaks are in the absorptive mode, and the baseline is corrected to be flat.
-
Referencing: The chemical shift axis is calibrated by setting the TMS signal to 0 ppm.
-
Integration and Peak Picking: The area under each peak is integrated to determine the relative number of protons, and the chemical shift of each peak is determined.
Visualizing Relationships and Workflows
To further clarify the interpretation and experimental process, the following diagrams are provided.
References
A Comparative Guide to Purity Analysis of Methyl 4-bromobenzoate by HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The purity of starting materials and intermediates is a critical parameter in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. Methyl 4-bromobenzoate (B14158574), a key building block in organic synthesis, is no exception. Accurate determination of its purity is essential to ensure the quality, safety, and efficacy of the final products. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR)—for the purity assessment of methyl 4-bromobenzoate. This comparison is supported by experimental protocols and performance data to aid in the selection of the most appropriate analytical method.
Comparison of Analytical Methods
The choice of an analytical technique for purity determination depends on various factors, including the physicochemical properties of the analyte and its potential impurities, the required accuracy and precision, and the intended application. For this compound, a non-volatile and thermally stable compound, several methods are applicable.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase. | The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard. |
| Applicability | Well-suited for non-volatile and thermally labile compounds. Ideal for separating this compound from non-volatile impurities like 4-bromobenzoic acid. | Suitable for volatile and thermally stable compounds. This compound can be analyzed by GC due to its stability at elevated temperatures. | Provides structural confirmation and absolute quantification without the need for a specific reference standard of the analyte. |
| Precision (%RSD) | Typically ≤ 2% | Typically ≤ 5% | Typically ≤ 1%[1] |
| Accuracy (% Recovery) | 98-102% | 95-105% | 97-103% |
| Sensitivity | High, dependent on the detector (e.g., UV-Vis). | High, especially with sensitive detectors like Flame Ionization Detector (FID). | Generally lower sensitivity compared to chromatographic techniques. |
| Analysis Time | Moderate (typically 10-30 minutes per sample). | Fast for simple mixtures (typically 10-20 minutes per sample). | Low to moderate throughput, requires longer acquisition times for high precision. |
| Key Advantages | Versatile, robust, and widely available. Can separate a wide range of impurities. | High separation efficiency and speed for volatile compounds. | Provides structural information, is a primary ratio method, and does not require a reference standard of the analyte for quantification. |
| Limitations | Requires use of solvents, potential for analyte degradation under harsh mobile phase conditions. | Limited to thermally stable and volatile compounds. | Lower sensitivity, requires more expensive equipment and specialized expertise. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are representative and may require optimization for specific instruments and sample matrices.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is designed for the determination of the purity of this compound and the quantification of its potential non-volatile impurities.
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is commonly used. For example, a starting condition of 60% acetonitrile and 40% water, with a linear gradient to 80% acetonitrile over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh about 10 mg of this compound and dissolve it in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.
Gas Chromatography (GC) Protocol
This method is suitable for the quantification of this compound and volatile impurities.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., DB-1 or HP-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio).
-
Sample Preparation: Accurately weigh about 10 mg of this compound and dissolve it in 10 mL of a suitable solvent like dichloromethane (B109758) or ethyl acetate.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
This protocol describes the determination of the absolute purity of this compound using an internal standard.[2]
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with known purity, chemical stability, and signals that do not overlap with the analyte signals (e.g., maleic acid, 1,4-bis(trimethylsilyl)benzene).
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., Chloroform-d, DMSO-d6).
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound sample into a vial.
-
Accurately weigh a suitable amount of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer an aliquot of the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time of the signals of interest).
-
-
Data Analysis:
-
Integrate the signals of the analyte and the internal standard.
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
-
Potential Impurities in this compound
The purity analysis of this compound should consider potential impurities arising from its synthesis. The most common synthetic route is the Fischer esterification of 4-bromobenzoic acid with methanol.[3] Therefore, potential impurities include:
-
4-bromobenzoic acid: The unreacted starting material.
-
Other isomeric bromobenzoic acids: If the starting material is not pure.
-
By-products from side reactions: Depending on the reaction conditions.
-
Residual solvents: From the reaction and purification steps.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflow for the purity analysis of this compound using HPLC and the decision-making process for selecting an appropriate analytical method.
Conclusion
For the routine purity analysis of this compound, HPLC is a robust and versatile technique capable of separating the main component from its key non-volatile impurity, 4-bromobenzoic acid. GC offers a faster alternative if the primary concern is volatile impurities and the analyte's thermal stability is assured. qNMR stands out as a powerful, non-destructive primary method that provides absolute purity determination without the need for a specific reference standard of this compound, making it highly valuable for the certification of reference materials. The choice of the most suitable method will ultimately depend on the specific requirements of the analysis, including the need for structural information, the expected nature of impurities, and the desired sample throughput.
References
A Comparative Guide to the Reactivity of Methyl 4-bromobenzoate and Methyl 4-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the development of novel pharmaceuticals and functional materials, the selection of appropriate starting materials is a critical decision that dictates the efficiency, cost, and overall success of a synthetic route. Aryl halides are foundational building blocks, frequently employed in powerful palladium-catalyzed cross-coupling reactions to construct complex molecular architectures. This guide provides an objective comparison of the reactivity of two common aryl halide building blocks: Methyl 4-bromobenzoate (B14158574) and Methyl 4-chlorobenzoate (B1228818), supported by established chemical principles and illustrative experimental data.
Executive Summary
The primary determinant of reactivity in palladium-catalyzed cross-coupling reactions for the studied compounds is the carbon-halogen (C-X) bond dissociation energy. The Carbon-Bromine (C-Br) bond in Methyl 4-bromobenzoate is significantly weaker than the Carbon-Chlorine (C-Cl) bond in Methyl 4-chlorobenzoate. This fundamental difference leads to a generally higher reactivity for the bromo-analog, as the oxidative addition of the aryl halide to the palladium catalyst, often the rate-limiting step, occurs more readily.
Consequently, this compound typically offers faster reaction times and higher yields under standard catalytic conditions. Conversely, while Methyl 4-chlorobenzoate is often a more cost-effective starting material, its lower reactivity may necessitate the use of more sophisticated and expensive catalyst systems, higher temperatures, or longer reaction times to achieve comparable results.[1] The choice between these two reagents therefore represents a classic trade-off between substrate cost and reactivity.
Data Presentation: Physicochemical Properties and Reactivity Comparison
A summary of the key physical and chemical properties of this compound and Methyl 4-chlorobenzoate is presented below, alongside a representative comparison of their performance in a typical Suzuki-Miyaura cross-coupling reaction.
| Property | This compound | Methyl 4-chlorobenzoate |
| Molecular Formula | C₈H₇BrO₂ | C₈H₇ClO₂ |
| Molecular Weight | 215.04 g/mol [1][2] | 170.59 g/mol [3] |
| CAS Number | 619-42-1[1][2] | 1126-46-1[3] |
| Appearance | White to off-white crystalline powder | White crystalline solid |
| Melting Point | 77-81 °C[2] | 41-44 °C |
| C-X Bond Dissociation Energy (approx.) | ~82.6 kcal/mol (for Bromobenzene)[1] | ~97.6 kcal/mol (for Chlorobenzene)[1] |
Illustrative Suzuki-Miyaura Coupling Reaction Comparison
The following data is illustrative, based on general reactivity trends for aryl bromides versus aryl chlorides in Suzuki-Miyaura cross-coupling reactions.[2] Actual results can vary based on the specific reaction partners, catalyst system, and conditions employed.
| Parameter | This compound | Methyl 4-chlorobenzoate |
| Reaction | Suzuki-Miyaura coupling with Phenylboronic Acid | Suzuki-Miyaura coupling with Phenylboronic Acid |
| Catalyst System | Pd(PPh₃)₄ (3 mol%) | Pd(PPh₃)₄ (3 mol%) |
| Base | Na₂CO₃ | Na₂CO₃ |
| Solvent | Toluene (B28343)/Ethanol/Water | Toluene/Ethanol/Water |
| Temperature | 80 °C | 80 °C |
| Reaction Time | 4 hours | 24 hours |
| Typical Yield | >90% | <50% (often requires more active catalyst for higher yield) |
Mandatory Visualization
The following diagrams illustrate the key factors influencing the reactivity of the two compounds and a typical workflow for a cross-coupling experiment.
Experimental Protocols
Below are representative experimental protocols for common palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid.
Materials:
-
Methyl 4-halobenzoate (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add Methyl 4-halobenzoate, phenylboronic acid, potassium phosphate, and a magnetic stir bar.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add toluene and water, and sparge the solution with the inert gas for 15 minutes.
-
In a separate vial under the inert atmosphere, add Palladium(II) acetate and SPhos, and dissolve in a small amount of toluene.
-
Add the catalyst solution to the Schlenk tube via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Note on Reactivity: When using this compound, the reaction is often complete within a few hours. For Methyl 4-chlorobenzoate, longer reaction times (12-24 hours) or the use of more active (and often more expensive) phosphine (B1218219) ligands and pre-catalysts may be necessary to achieve a high yield.
Buchwald-Hartwig Amination
This protocol outlines a general procedure for the C-N cross-coupling of an aryl halide with a primary or secondary amine.
Materials:
-
Methyl 4-halobenzoate (1.0 mmol, 1.0 equiv)
-
Aniline (B41778) (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a Schlenk tube.
-
Add Methyl 4-halobenzoate and toluene.
-
Add aniline to the mixture.
-
Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.
-
Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the reaction with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Note on Reactivity: The Buchwald-Hartwig amination of aryl chlorides like Methyl 4-chlorobenzoate is generally more challenging than that of the corresponding aryl bromides.[3] Achieving good yields with the chloro-analog often requires carefully selected, highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands like XPhos.
Conclusion
References
A Comparative Guide to the Synthesis of Methyl 4-bromobenzoate: A Traditional vs. Greener Approach
For researchers, scientists, and professionals in drug development, the efficient and sustainable synthesis of key chemical intermediates is a paramount concern. Methyl 4-bromobenzoate (B14158574), a crucial building block in the pharmaceutical and fine chemical industries, is traditionally synthesized via Fischer esterification. This guide provides a comprehensive comparison of this established method with a novel, greener synthetic route utilizing a recyclable iron-supported zirconium/titanium solid acid catalyst.
This report details the experimental protocols for both the traditional and the new synthetic routes, presenting a clear comparison of their performance based on experimental data. The objective is to provide a thorough analysis to aid in the selection of the most appropriate synthetic strategy, considering factors such as yield, reaction conditions, and environmental impact.
Performance Comparison: Fischer Esterification vs. Solid Acid Catalysis
The following table summarizes the key performance indicators for the synthesis of Methyl 4-bromobenzoate using the traditional Fischer esterification and the novel solid acid-catalyzed method.
| Parameter | Traditional Route: Fischer Esterification | New Route: Solid Acid-Catalyzed Esterification |
| Starting Material | 4-Bromobenzoic Acid | 4-Bromobenzoic Acid |
| Key Reagents | Methanol (B129727), Sulfuric Acid (catalyst) | Methanol, Iron-supported Zr/Ti solid acid catalyst |
| Reaction Temperature | Reflux (approx. 65 °C) | 120 °C |
| Reaction Time | 4 - 10 hours | 6 hours |
| Typical Yield | ~99% | Not explicitly stated for 4-bromo derivative, but high for others |
| Catalyst Recyclability | No | Yes |
| Key Advantages | High yield, well-established, simple procedure. | Catalyst is recyclable, environmentally friendly ("green" chemistry). |
| Key Disadvantages | Use of corrosive sulfuric acid, catalyst is not recyclable, potential for acidic waste generation. | Higher reaction temperature, catalyst preparation required. |
Visualizing the Synthetic Workflows
To better illustrate the procedural differences between the two synthetic routes, the following workflow diagrams are provided.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the two synthetic routes.
Traditional Route: Fischer Esterification
The Fischer esterification is a classic method for producing esters by the acid-catalyzed reaction of a carboxylic acid with an alcohol.[1]
Materials:
-
4-Bromobenzoic acid
-
Methanol (excess)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane (B109758) (or other suitable organic solvent)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 4-bromobenzoic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid catalyst.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude this compound.
-
If necessary, purify the product by recrystallization or column chromatography.
New Route: Solid Acid-Catalyzed Esterification
This novel approach employs a heterogeneous solid acid catalyst, which can be easily recovered and reused, making it a more environmentally friendly alternative.[2][3]
Catalyst Preparation (Iron-supported Zr/Ti Solid Acid): [2]
-
Prepare a 50% dichlorooxozirconium solution and a 30% iron (III) chloride solution.
-
Mix the solutions according to the desired molar ratios (e.g., Fe:Zr:Ti = 2:1:1).[2]
-
Add tetrabutyl titanate to the mixture under rapid stirring.
-
Dry the resulting mixture in an oven at 100°C for over 12 hours until a constant weight is achieved.
-
Immerse the dry powder in 2 mol/L sulfuric acid for 24 hours.
-
Dry the acid-treated powder at 120°C for 24 hours.
-
Finally, calcine the dried powder in a Muffle furnace at 550°C for 12 hours.
Esterification Procedure: [2]
-
In a flask, combine 0.50 g of 4-bromobenzoic acid, 10.00 mL of methanol, and 0.05 g of the prepared iron-supported Zr/Ti solid acid catalyst.[2]
-
Stir the mixture in an oil bath at 120°C.[2]
-
Monitor the reaction progress using TLC. The reaction is typically run for 6 hours.[2]
-
After the reaction is complete, filter the mixture to recover the solid acid catalyst.
-
Remove the methanol from the filtrate by rotary evaporation.
-
Dissolve the resulting product in ethyl acetate (B1210297) for further purification if necessary.
Conclusion
The traditional Fischer esterification remains a highly effective method for the synthesis of this compound, offering high yields and utilizing a straightforward procedure. However, its reliance on a corrosive and non-recyclable acid catalyst presents environmental and handling challenges.
The novel synthetic route using an iron-supported zirconium/titanium solid acid catalyst offers a compelling "green" alternative. The key advantage of this method is the reusability of the catalyst, which significantly reduces waste and environmental impact. While this method requires a higher reaction temperature and an initial investment in catalyst preparation, its sustainability and potential for long-term cost-effectiveness in large-scale production make it a promising avenue for future applications in the chemical and pharmaceutical industries. Further optimization of the solid acid-catalyzed reaction to match the high yields of the Fischer esterification for 4-bromobenzoic acid specifically would solidify its position as a superior synthetic strategy.
References
- 1. This compound | C8H7BrO2 | CID 12081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Activity and Cyclic Catalysis of Synthesized Iron-Supported Zr/Ti Solid Acid Catalysts in Methyl Benzoate Compounds | MDPI [mdpi.com]
- 3. The Activity and Cyclic Catalysis of Synthesized Iron-Supported Zr/Ti Solid Acid Catalysts in Methyl Benzoate Compounds [ouci.dntb.gov.ua]
A Spectroscopic Comparison of Methyl 4-bromobenzoate and Its Reaction Products
A comprehensive guide for researchers, scientists, and drug development professionals detailing the spectroscopic characteristics of Methyl 4-bromobenzoate (B14158574) and its key derivatives. This guide provides a comparative analysis of their spectral data, supported by detailed experimental protocols.
Methyl 4-bromobenzoate is a versatile intermediate in organic synthesis, widely utilized in the pharmaceutical and material sciences. Its reactivity, primarily centered around the bromine substituent and the ester functionality, allows for a variety of chemical transformations. Understanding the spectroscopic signatures of this compound and its derivatives is crucial for reaction monitoring, product identification, and quality control. This guide presents a detailed comparison of the spectroscopic data for this compound and the products of its common reactions: hydrolysis, amination, and Suzuki coupling.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound and its reaction products: 4-bromobenzoic acid, Methyl 4-aminobenzoate, and Methyl 4-phenylbenzoate.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | Ar-H (ortho to COOCH₃) | Ar-H (ortho to Br/NH₂/Ph) | -OCH₃ | -NH₂ | Ar-H (biphenyl) |
| This compound | 7.89 (d, 2H) | 7.60 (d, 2H) | 3.92 (s, 3H) | - | - |
| 4-Bromobenzoic acid | 7.92 (d, 2H) | 7.67 (d, 2H) | - | - | - |
| Methyl 4-aminobenzoate | 7.85 (d, 2H) | 6.63 (d, 2H) | 3.82 (s, 3H) | 4.08 (br s, 2H) | - |
| Methyl 4-phenylbenzoate | 8.08 (d, 2H) | 7.65 (d, 2H) | 3.94 (s, 3H) | - | 7.35-7.50 (m, 5H) |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | C=O | C-Br/C-NH₂/C-Ph | C (Ar) | C (Ar) | C (Ar) | C (Ar) | -OCH₃ |
| This compound | 166.4 | 128.0 | 131.7 | 131.1 | 129.9 | - | 52.5 |
| 4-Bromobenzoic acid | 167.1 | 127.5 | 132.3 | 131.4 | 130.3 | - | - |
| Methyl 4-aminobenzoate | 167.5 | 151.0 | 131.5 | 119.7 | 113.7 | - | 51.5 |
| Methyl 4-phenylbenzoate | 167.0 | 145.0 | 139.8 | 130.1 | 129.0 | 128.2 | 52.2 |
Table 3: IR Spectroscopic Data (ν, cm⁻¹)
| Compound | C=O Stretch | C-O Stretch | C-Br Stretch | N-H Stretch | Ar C-H Stretch |
| This compound | 1725 | 1278 | 1012 | - | 3000-3100 |
| 4-Bromobenzoic acid | 1685 | 1288 | 1010 | - | 3000-3100 |
| Methyl 4-aminobenzoate | 1698 | 1275 | - | 3350, 3450 | 3000-3100 |
| Methyl 4-phenylbenzoate | 1720 | 1275 | - | - | 3000-3100 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | [M]⁺ | [M+2]⁺ | Key Fragments |
| This compound | C₈H₇BrO₂ | 215.04 | 214, 216 | 1:1 | 183, 185 ([M-OCH₃]⁺), 155, 157 ([M-COOCH₃]⁺) |
| 4-Bromobenzoic acid | C₇H₅BrO₂ | 201.02 | 200, 202 | 1:1 | 183, 185 ([M-OH]⁺), 155, 157 ([M-COOH]⁺) |
| Methyl 4-aminobenzoate | C₈H₉NO₂ | 151.16 | 151 | - | 120 ([M-OCH₃]⁺), 92 ([M-COOCH₃]⁺) |
| Methyl 4-phenylbenzoate | C₁₄H₁₂O₂ | 212.24 | 212 | - | 181 ([M-OCH₃]⁺), 152 ([M-COOCH₃-H]⁺) |
Experimental Protocols
Detailed methodologies for the synthesis of the compared products from this compound are provided below.
Protocol 1: Hydrolysis of this compound to 4-bromobenzoic acid
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of methanol (B129727) and water.
-
Addition of Base: Add sodium hydroxide (B78521) (2.0 eq) to the solution.
-
Reflux: Heat the mixture to reflux for 2 hours.
-
Work-up: After cooling to room temperature, remove the methanol under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2 with concentrated hydrochloric acid.
-
Isolation: Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-bromobenzoic acid.
Protocol 2: Synthesis of Methyl 4-aminobenzoate
This reaction is typically carried out via a nucleophilic aromatic substitution, which is challenging with an unactivated aryl bromide. A more common route is the reduction of methyl 4-nitrobenzoate. However, for the purpose of illustrating a transformation of the bromine group, a copper-catalyzed amination is described.
-
Reaction Setup: To a sealed tube, add this compound (1.0 eq), copper(I) iodide (0.1 eq), and L-proline (0.2 eq).
-
Reagents: Add potassium carbonate (2.0 eq) and a solution of aqueous ammonia (B1221849) (excess) in DMSO.
-
Heating: Seal the tube and heat the mixture at 100 °C for 24 hours.
-
Work-up: Cool the reaction mixture, dilute with water, and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford Methyl 4-aminobenzoate.
Protocol 3: Suzuki Coupling of this compound with Phenylboronic Acid
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).
-
Solvent and Base: Add a 2M aqueous solution of sodium carbonate and toluene.
-
Reflux: Heat the biphasic mixture to reflux for 12 hours under an inert atmosphere.
-
Work-up: After cooling, separate the organic layer. Extract the aqueous layer with toluene.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to yield Methyl 4-phenylbenzoate.
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate the chemical transformations and the general workflow for spectroscopic analysis.
Caption: Reaction pathways from this compound.
Caption: General experimental workflow for synthesis and analysis.
A Comparative Guide to Alternative Reagents for Methyl 4-bromobenzoate in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. While aryl bromides, such as Methyl 4-bromobenzoate (B14158574), are common electrophilic partners, a range of alternative reagents can offer advantages in terms of reactivity, cost, and availability. This guide provides an objective comparison of the performance of various alternatives to Methyl 4-bromobenzoate, supported by experimental data and detailed protocols.
Performance Comparison of Aryl Halides and Pseudohalides
The choice of the electrophilic partner in a Suzuki-Miyaura coupling reaction significantly impacts the reaction conditions required and the overall efficiency of the transformation. The reactivity of the leaving group is a critical factor, with the general trend for halides being I > Br > Cl > F.[1] Pseudohalides, such as triflates and tosylates, also serve as effective leaving groups. The following table summarizes the relative performance of common alternatives to this compound.
| Electrophilic Partner | General Reactivity | Advantages | Disadvantages | Typical Catalyst System |
| Methyl 4-iodobenzoate (B1621894) | Highest | High reactivity allows for milder reaction conditions and lower catalyst loadings.[2] | Higher cost and lower stability compared to bromides and chlorides.[3][4] | Standard Pd catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂). |
| Methyl 4-chlorobenzoate (B1228818) | Lower | Cost-effective and widely available. | Requires more active catalyst systems (e.g., with bulky, electron-rich ligands) and often harsher reaction conditions (higher temperatures).[2][5][6][7] | Pd catalysts with bulky phosphine (B1218219) ligands (e.g., XPhos, SPhos) or Ni catalysts.[1] |
| Methyl 4-trifluoromethanesulfonyloxybenzoate (Methyl 4-triflyloxybenzoate) | Variable | Can be more reactive than bromides in certain contexts.[8] | Reactivity is highly dependent on the specific catalyst system and nucleophilic partner.[9][10][11] | Often requires specific ligand systems for optimal performance. |
| Methyl 4-tosyloxybenzoate | Lower than Bromides | More stable than some reactive halides. | Generally less reactive than bromides and triflates, requiring more forcing conditions.[12] | Specialized palladium catalysts with electron-rich ligands.[13][14] |
Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura coupling reaction using this compound and its alternatives. These protocols are intended as a starting point and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of this compound (Aryl Bromide)
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv)
-
Toluene/Water (5:1)
-
Schlenk flask
-
Magnetic stirrer and heating plate
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[15]
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of Methyl 4-chlorobenzoate (Aryl Chloride)
Materials:
-
Methyl 4-chlorobenzoate (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Tri-tert-butylphosphine (P(t-Bu)₃) (4 mol%)
-
Potassium fluoride (B91410) (KF) (3.0 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Schlenk flask
-
Magnetic stirrer
Procedure:
-
In a glovebox or under a stream of inert gas, add Methyl 4-chlorobenzoate, the arylboronic acid, Pd₂(dba)₃, P(t-Bu)₃, and KF to a dry Schlenk flask.
-
Add anhydrous THF via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Gas Chromatography (GC) or TLC.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Suzuki-Miyaura Coupling of Methyl 4-tosyloxybenzoate (Aryl Tosylate)
Materials:
-
Methyl 4-tosyloxybenzoate (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
CM-phos (a type of indolyl phosphine ligand) (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane (B91453), anhydrous
-
Schlenk flask
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Methyl 4-tosyloxybenzoate, the arylboronic acid, Pd(OAc)₂, CM-phos, and K₃PO₄.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate.
-
Purify the crude product by column chromatography.[14]
Visualizing the Suzuki-Miyaura Coupling
To further aid in the understanding of the Suzuki-Miyaura coupling, the following diagrams illustrate the core catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Methyl 4-iodobenzoate - Wikipedia [en.wikipedia.org]
- 4. Page loading... [wap.guidechem.com]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides [organic-chemistry.org]
- 8. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki-Miyaura anomaly. | Department of Chemistry [chem.ox.ac.uk]
- 10. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Yoneda Labs [yonedalabs.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
A comparative study of different palladium catalysts for Methyl 4-bromobenzoate cross-coupling.
A Comparative Guide to Palladium Catalysts for the Cross-Coupling of Methyl 4-bromobenzoate (B14158574)
For researchers and professionals in drug development and materials science, the efficient construction of carbon-carbon bonds is a cornerstone of molecular synthesis. Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose, offering a versatile and reliable means to couple aryl halides with various partners. This guide provides a comparative analysis of different palladium catalysts for the cross-coupling of Methyl 4-bromobenzoate, a common building block in the synthesis of pharmaceuticals and functional materials. The performance of selected catalysts in Heck and Suzuki-Miyaura coupling reactions is compared, supported by experimental data.
Performance Comparison of Palladium Catalysts
The choice of catalyst, ligand, and reaction conditions is critical for the success of a cross-coupling reaction, directly impacting yield, reaction time, and catalyst loading. Below is a summary of the performance of different palladium catalyst systems in the Heck and Suzuki-Miyaura coupling of this compound and analogous aryl bromides.
| Reaction Type | Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Heck Coupling | Pd(OAc)₂ / P(o-tol)₃ | Methyl acrylate | Et₃N | DMF | 100-120 | 18-24 | ~95 | [1] |
| Heck Coupling | Pd/C | Styrene | Na₂CO₃ | NMP | 140 | - | High | [2] |
| Heck Coupling | Pd EnCat | Styrene | Na₂CO₃ | NMP | 120 | 2 | >95 | [2] |
| Suzuki-Miyaura | Pd(OAc)₂ / PPh₃ | 2-Bromotoluene | K₂CO₃ | Toluene (B28343)/H₂O | 80-90 | 12-24 | 85 | [1] |
| Suzuki-Miyaura | Pd(PPh₃)₄ | Phenylboronic acid | K₂CO₃ | Toluene/Ethanol/H₂O | - | - | - | [3] |
| Suzuki-Miyaura | PdCl₂(dppf) | Phenylboronic acid | K₂CO₃ | DMF | 80 | 12 | ~92 | [4] |
Note: Yields are approximate and can vary based on the specific coupling partner and precise reaction conditions. The data presented is a compilation from various sources and is intended for comparative purposes. Direct comparison should be made with caution.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and adaptation of these methods to new substrates.
General Procedure for Heck Cross-Coupling[1]
-
Reaction Setup: In a sealed tube, dissolve this compound (1.0 equiv.) and the alkene (e.g., methyl acrylate, 1.5 equiv.) in an appropriate solvent such as DMF.
-
Base Addition: Add a suitable base, for example, triethylamine (B128534) (2.0 equiv.), to the solution.
-
Degassing: Degas the mixture with an inert gas like argon for 15 minutes to remove oxygen, which can deactivate the catalyst.
-
Catalyst Addition: Add the palladium catalyst, such as palladium(II) acetate (B1210297) (0.03 equiv.), and a phosphine (B1218219) ligand, like tri(o-tolyl)phosphine (0.06 equiv.).
-
Reaction: Seal the tube and heat the reaction mixture to 100-120 °C for 18-24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography to yield the desired product.
General Procedure for Suzuki-Miyaura Cross-Coupling[1][3]
-
Reaction Setup: To a round-bottom flask, add the aryl bromide (e.g., this compound, 1.0 equiv.), the organoboron reagent (e.g., an arylboronic acid, 1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.).
-
Solvent Addition: Add a suitable solvent system, for instance, a mixture of toluene and water (e.g., in a 4:1 ratio).
-
Degassing: Degas the mixture by bubbling an inert gas (argon or nitrogen) through it for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst, for example, palladium(II) acetate (0.02 equiv.) and a ligand like triphenylphosphine (B44618) (0.08 equiv.), or a pre-formed catalyst such as Pd(PPh₃)₄ (0.03 mmol).
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over sodium sulfate, filter, and concentrate. The crude product can be purified by flash chromatography.
Reaction Workflow and Catalytic Cycle
The following diagrams illustrate the general workflow for a palladium-catalyzed cross-coupling reaction and the fundamental steps of the Suzuki-Miyaura catalytic cycle.
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5]
References
Verifying the Structure of a Novel Biphenyl Compound Synthesized from Methyl 4-bromobenzoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of a novel biphenyl (B1667301) compound, Methyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate, synthesized from Methyl 4-bromobenzoate (B14158574). It offers a detailed examination of its synthesis and structural verification, alongside a comparative look at alternative synthetic precursors. The experimental data and protocols furnished herein serve as a valuable resource for researchers engaged in the synthesis and characterization of new chemical entities.
Performance Comparison of Aryl Halides in Biaryl Synthesis
The choice of starting material is critical in cross-coupling reactions for biaryl synthesis. This section compares the performance of Methyl 4-bromobenzoate with its iodo- and chloro-analogs in a typical Suzuki-Miyaura coupling reaction.
| Parameter | Methyl 4-iodobenzoate | This compound | Methyl 4-chlorobenzoate |
| Reactivity | High | Moderate | Low |
| Typical Reaction Time | 1-4 hours | 2.5-12 hours | 8-24 hours |
| Typical Yield | >90% | 85-95% | <60% (with standard catalysts) |
| Catalyst Requirement | Standard Pd catalysts | Standard Pd catalysts | Often requires specialized, bulky phosphine (B1218219) ligands |
| Relative Cost | High | Moderate | Low |
Synthesis and Characterization of Methyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate
A novel biphenyl compound, Methyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate, was synthesized from this compound via a Suzuki-Miyaura cross-coupling reaction. The structural integrity of the synthesized compound was rigorously verified using a suite of spectroscopic techniques.
Synthetic Workflow
The synthesis of Methyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate from this compound is achieved through a palladium-catalyzed Suzuki-Miyaura coupling reaction with 4-methoxyphenylboronic acid. The general workflow for this synthesis and subsequent characterization is depicted below.
Experimental Protocols
Synthesis of Methyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate:
A Schlenk tube is charged with this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and a palladium catalyst (e.g., Pd/HCCP-DABP, 0.3 mol%).[1] A solvent mixture of ethanol (B145695) and water (3 mL, v:v=1:1) is added. The tube is evacuated and backfilled with nitrogen. The reaction mixture is then stirred at 50 °C for 2.5 hours.[1] Following completion, the mixture is cooled and extracted with dichloromethane. The combined organic phases are dried, and the solvent is evaporated. The crude product is purified by column chromatography on silica (B1680970) gel to yield the final product.[1]
Characterization Methods:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
Mass Spectrometry (MS): Mass spectral data was obtained to confirm the molecular weight of the synthesized compound.[2]
-
Infrared (IR) Spectroscopy: IR spectra were recorded to identify the functional groups present in the molecule.
Characterization Data Summary
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.01 (d, J=7.2 Hz, 2H), 7.65 (d, J=7.2 Hz, 2H), 7.59 (d, J=7.2 Hz, 2H), 7.01 (d, J=7.6 Hz, 2H), 3.87 (s, 3H), 3.85 (s, 3H).[3] |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 167.1, 159.1, 140.9, 133.8, 128.8, 128.2, 126.8, 126.7, 114.2, 55.4, 52.2.[4] |
| Mass Spectrum (m/z) | 242.27 (M+).[5] |
| IR (KBr, cm⁻¹) | 3000-2850 (C-H stretch), 1720 (C=O stretch, ester), 1610, 1500 (C=C stretch, aromatic), 1250 (C-O stretch, ether). |
Hypothetical Biological Signaling Pathway Modulation
Biphenyl structures are prevalent in pharmacologically active molecules. A novel compound such as Methyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate could potentially interact with various biological signaling pathways. The diagram below illustrates a hypothetical interaction with a generic kinase signaling pathway.
This guide provides a foundational framework for the synthesis, characterization, and potential application of a novel compound derived from this compound. The presented data and protocols are intended to be a starting point for further research and development in the field of medicinal chemistry and materials science.
References
- 1. METHYL 4'-METHOXYBIPHENYL-4-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 2. Methyl 4'-methoxy(1,1'-biphenyl)-4-carboxylate | C15H14O3 | CID 1393415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. Methyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate,(CAS# 729-17-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
A Comparative Guide to Analytical Methods for the Quantification of Methyl 4-bromobenzoate
For Researchers, Scientists, and Drug Development Professionals: A Cross-Validation of Analytical Methods for the Precise Quantification of Methyl 4-bromobenzoate (B14158574).
The accurate and precise quantification of Methyl 4-bromobenzoate, a key intermediate in the synthesis of various pharmaceutical compounds, is critical for ensuring product quality, process control, and regulatory compliance. This guide provides a comprehensive cross-validation of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The objective is to offer a comparative analysis of their performance characteristics, supported by detailed experimental protocols and validation data, to aid researchers in selecting the most appropriate method for their specific needs.
Comparison of Analytical Methods
The choice of an analytical method for the quantification of this compound is dependent on several factors, including the required sensitivity, selectivity, sample matrix, and the intended application, such as in-process control or final product release testing.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectroscopy |
| Principle | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection. | Measurement of the absorbance of ultraviolet or visible light by the analyte in a solution. |
| Selectivity | High, especially with a UV detector. Can resolve the analyte from closely related impurities. | Very high, provides structural information for peak identification. | Low, susceptible to interference from other chromophoric compounds in the sample matrix. |
| Sensitivity | High | Very High | Moderate |
| Throughput | Moderate | Moderate | High |
| Key Advantage | Robust and widely applicable for non-volatile and thermally stable compounds. | Excellent for the analysis of volatile and semi-volatile compounds, offering high specificity. | Simple, rapid, and cost-effective for the analysis of relatively pure samples. |
| Key Limitation | Requires solvent consumption and may have longer run times compared to UV-Vis. | Requires the analyte to be volatile and thermally stable. | Lacks specificity and is not suitable for complex mixtures without prior separation. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are representative and may require optimization for specific instrumentation and sample matrices.
High-Performance Liquid Chromatography (HPLC)
This method is designed for the accurate quantification of this compound in bulk drug substances and formulated products.
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides high selectivity and sensitivity for the quantification of this compound, particularly for identifying and quantifying trace-level impurities.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Injector Temperature: 270°C.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-300.
-
Monitored Ions (for quantification): m/z 214 (M+), 183 (M-OCH3)+.
-
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., ethyl acetate) to a concentration within the linear range of the method.
UV-Vis Spectroscopy
This method is suitable for a rapid, high-throughput estimation of this compound in pure form or in simple mixtures where interfering substances are absent.
-
Instrumentation: UV-Vis Spectrophotometer.
-
Solvent: Methanol (B129727).
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution of this compound from 200-400 nm (typically around 240 nm).
-
Procedure:
-
Prepare a stock solution of this compound of known concentration in methanol.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Measure the absorbance of the standards and the sample solution at the λmax against a methanol blank.
-
Construct a calibration curve by plotting absorbance versus concentration and determine the concentration of the sample.
-
Quantitative Data Summary
The following table summarizes the validation parameters for the three analytical methods, established in accordance with the International Council for Harmonisation (ICH) guidelines.
| Validation Parameter | HPLC | GC-MS | UV-Vis Spectroscopy |
| **Linearity (R²) ** | > 0.999 | > 0.999 | > 0.998 |
| Range (µg/mL) | 1 - 100 | 0.1 - 20 | 5 - 50 |
| Accuracy (% Recovery) | 98.0 - 102.0 | 97.5 - 102.5 | 95.0 - 105.0 |
| Precision (%RSD) | < 2.0 | < 2.5 | < 3.0 |
| Limit of Detection (LOD) (µg/mL) | 0.2 | 0.05 | 1.0 |
| Limit of Quantification (LOQ) (µg/mL) | 0.6 | 0.15 | 3.0 |
Visualizing the Cross-Validation Workflow
To effectively manage the cross-validation of these analytical methods, a structured workflow is essential. The following diagram illustrates the key stages of this process.
Caption: A logical workflow for the cross-validation of analytical methods.
Conclusion
The cross-validation of analytical methods for the quantification of this compound demonstrates that HPLC and GC-MS are highly suitable techniques, offering excellent accuracy, precision, and selectivity. HPLC is a robust and versatile method for routine quality control, while GC-MS provides superior specificity, making it ideal for impurity profiling and trace analysis. UV-Vis spectroscopy, though less specific, can be a valuable tool for rapid, high-throughput screening of pure samples. The selection of the optimal method will ultimately depend on the specific analytical requirements, sample characteristics, and available instrumentation. This guide provides the foundational data and protocols to make an informed decision, ensuring the generation of reliable and accurate analytical results in the development and manufacturing of pharmaceuticals.
Benchmarking Methyl 4-bromobenzoate: A Comparative Guide to its Performance in Named Reactions
For Researchers, Scientists, and Drug Development Professionals
Methyl 4-bromobenzoate (B14158574) is a versatile and widely utilized building block in organic synthesis, prized for its reactivity in a multitude of cross-coupling reactions. This guide provides an objective comparison of its performance in several key named reactions, benchmarked against common alternatives. The information presented herein, supported by experimental data, aims to assist researchers in making informed decisions for substrate selection and reaction optimization in the synthesis of complex molecules and active pharmaceutical ingredients.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Methyl 4-bromobenzoate serves as a robust substrate in a variety of palladium-catalyzed cross-coupling reactions, offering a balance of reactivity and stability. Its performance is benchmarked against its iodo and chloro analogues (methyl 4-iodobenzoate (B1621894) and methyl 4-chlorobenzoate) and the corresponding ethyl ester (ethyl 4-bromobenzoate) to provide a comprehensive overview of its utility.
The general order of reactivity for aryl halides in these reactions is I > Br > Cl, which is attributed to the decreasing bond dissociation energy of the carbon-halogen bond. This trend is reflected in the reaction conditions and outcomes detailed below.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. This compound consistently delivers high yields in this reaction, albeit under slightly more forcing conditions compared to its iodo counterpart.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 12 | >95 | [1] |
| Methyl 4-iodobenzoate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 2 | 95 | [2] |
| Methyl 4-chlorobenzoate | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 24 | 85 | [2] |
| 4-Bromobenzoic acid | Phenylboronic acid | PdCl₂(dmβ-CD) | Na₂CO₃ | H₂O/MeOH | RT | 2 | >98 | [3] |
Heck Reaction
In the Heck reaction, which forms a C-C bond between an aryl halide and an alkene, this compound demonstrates excellent reactivity, providing high yields of the desired substituted alkene.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Methyl acrylate (B77674) | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100-120 | 18-24 | 85-95 | [4] |
| This compound | Styrene | Pd/C | Na₂CO₃ | NMP | 130 | 12 | 90 | [4] |
| 4-Bromoacetophenone | Styrene | Pd(OAc)₂ / 1a | K₂CO₃ | DMF/H₂O | 80 | 4 | 92 | [5] |
| Bromobenzene | Styrene | Pd EnCat | Na₂CO₃ | NMP | 150 | 3 | >95 | [6] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. This compound is a suitable substrate, although it may require slightly elevated temperatures compared to the more reactive aryl iodides.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylacetylene (B144264) | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | RT | 2 | 85 | [7] |
| Methyl 4-iodobenzoate | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 6-12 | High | [4] |
| 4-Iodotoluene | Phenylacetylene | Pd/Al₂O₃ / Cu₂O | - | THF/DMA | 75 | - | 60 | [8] |
| Bromobenzene | Phenylacetylene | Cu(I)-PANI@MWCNT | KOH | DMF | 135 | 4 | 60 | [9] |
Buchwald-Hartwig Amination
For the synthesis of arylamines, the Buchwald-Hartwig amination is a powerful tool. This compound undergoes this transformation efficiently, coupling with a variety of amines in the presence of a suitable palladium catalyst and ligand.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Aniline (B41778) | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12-24 | High | [4] |
| 4-Bromoanisole | Aniline | Pd₂(dba)₃ / P(t-Bu)₃ | NaOtBu | Toluene | 80 | 3 | 98 | [1] |
| 4-Bromobenzotrifluoride | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 24 | 95 | [10] |
| Chlorobenzene | Aniline | Pd₂(dba)₃ / GPhos | NaOtBu | Toluene | 110 | 24 | 92 | [11] |
Stille Coupling
The Stille coupling offers another versatile method for C-C bond formation using organotin reagents. While less common than the Suzuki coupling due to the toxicity of tin compounds, it is a valuable reaction for specific applications.
| Substrate | Coupling Partner | Catalyst System | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Tributyl(phenyl)tin | Pd(PPh₃)₄ | - | Toluene | 100 | 16 | 88 | [12] |
| Iodobenzene | Phenyltrimethyltin | Pd₂(dba)₃ / AsPh₃ | Cu(CH₃CN)₄PF₆ | DMF | RT | - | Complete Conversion | [11] |
| 4-Iodotoluene | Tributyl(vinyl)tin | Pd(PPh₃)₄ | - | THF | 50 | 24 | 91 | |
| Aryl Bromides | Organotin Reagents | Pd(OAc)₂ / Dabco | - | DMF | 110 | - | Good to High | [12] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the named reactions discussed.
General Experimental Workflow
The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction.
Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 equiv)
-
Toluene
-
Water
Procedure:
-
To a Schlenk flask, add this compound, phenylboronic acid, and potassium phosphate.
-
Add toluene and water (typically in a 4:1 to 10:1 ratio).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add palladium(II) acetate and SPhos to the reaction mixture.
-
Heat the mixture to 100 °C and stir vigorously for 12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired product.[1]
Heck Reaction of this compound with Methyl Acrylate
Materials:
-
This compound (1.0 equiv)
-
Methyl acrylate (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 3 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 6 mol%)
-
Triethylamine (B128534) (Et₃N, 2.0 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a sealed tube, dissolve this compound and methyl acrylate in DMF.
-
Add triethylamine to the solution.
-
Degas the mixture with argon for 15 minutes.
-
Add palladium(II) acetate and tri(o-tolyl)phosphine.
-
Seal the tube and heat the reaction mixture to 100-120 °C for 18-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to yield the product.[4]
Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
[DTBNpP]Pd(crotyl)Cl (2.5 mol%)
-
2,2,6,6-Tetramethylpiperidine (TMP, 2.0 equiv)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add this compound and the palladium precatalyst.
-
Add DMSO followed by TMP and phenylacetylene via syringe.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[7]
Buchwald-Hartwig Amination of this compound with Aniline
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a Schlenk tube.
-
Add this compound and toluene.
-
Add aniline to the mixture.
-
Seal the tube and heat the reaction to 100 °C for 12-24 hours.
-
Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.[4]
Stille Coupling of this compound with Tributyl(phenyl)tin
Materials:
-
This compound (1.0 equiv)
-
Tributyl(phenyl)tin (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2 mol%)
-
Toluene
Procedure:
-
To a flame-dried flask under an inert atmosphere, add this compound and toluene.
-
Add tetrakis(triphenylphosphine)palladium(0) and tributyl(phenyl)tin.
-
Heat the reaction mixture to 100 °C for 16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the coupled product.[12]
Logical Selection of Aryl Halide Substrates
The choice of aryl halide is a critical parameter in planning a synthesis. The following diagram illustrates a decision-making process for selecting an appropriate aryl halide for a cross-coupling reaction.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. research.rug.nl [research.rug.nl]
- 6. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Isotopic Labeling Studies Using Derivatives of Methyl 4-Bromobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of isotopic labeling strategies for aromatic esters, with a specific focus on the use of methyl 4-bromobenzoate (B14158574) and its derivatives as precursors. Isotopic labeling is a critical technique in drug discovery and metabolic research, enabling the precise tracking of molecules and their transformation products within biological systems. Methyl 4-bromobenzoate serves as a versatile starting material for introducing isotopes such as deuterium (B1214612) (²H), tritium (B154650) (³H), and carbon-13 (¹³C) into aromatic rings.
This document outlines and compares the primary methods for isotopic labeling using this compound derivatives, providing detailed experimental protocols, quantitative data for comparison, and a discussion of alternative approaches.
Comparison of Isotopic Labeling Strategies
The primary method for introducing hydrogen isotopes (deuterium and tritium) into the aromatic ring of this compound is through palladium-catalyzed dehalogenative hydrogenation. This approach involves the replacement of the bromine atom with a deuterium or tritium atom from a gaseous source. Two main catalytic systems are employed for this transformation: traditional heterogeneous catalysis using palladium on carbon (Pd/C) and modern homogeneous catalysis.
Quantitative Data Comparison
The following table summarizes the key performance indicators for the different isotopic labeling methods.
| Parameter | Method 1: Heterogeneous Catalysis | Method 2: Homogeneous Catalysis | Method 3: Alternative (¹³C Labeling) |
| Starting Material | This compound | This compound | 4-Bromobenzoic acid |
| Isotope Source | D₂ or T₂ gas | D₂ or T₂ gas | ¹³CO₂ |
| Catalyst | Palladium on Carbon (Pd/C) | PdCl₂(amphos)₂ | Not applicable (Grignard carboxylation) |
| Typical Reaction Time | 4 - 8 hours | 2 - 6 hours | 1 - 2 hours |
| Typical Yield | 70 - 90% | 85 - 98% | 60 - 80% |
| Isotopic Purity | >95% | >98% | >99% |
| Key Advantages | Readily available and inexpensive catalyst, well-established method. | High yields, excellent functional group tolerance, high isotopic incorporation.[1] | Precise placement of the ¹³C label for metabolic flux analysis. |
| Key Disadvantages | Can lead to side reactions, lower functional group tolerance, potential for incomplete isotope incorporation.[1] | More complex and expensive catalyst system.[1] | Requires a multi-step synthesis, not suitable for hydrogen isotope labeling. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of isotopic labeling studies. Below are representative protocols for the compared methods.
Method 1: Heterogeneous Palladium-Catalyzed Deuteration of this compound
This protocol describes a standard procedure for the deuteration of this compound using deuterium gas and a heterogeneous palladium on carbon catalyst.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Anhydrous solvent (e.g., Ethyl Acetate or Methanol)
-
Deuterium gas (D₂)
-
Base (e.g., Sodium Acetate or Triethylamine)
-
Reaction vessel suitable for hydrogenation (e.g., Parr shaker or H-Cube)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
In a suitable reaction vessel, dissolve this compound (1.0 eq.) in the chosen anhydrous solvent.
-
Add the base (1.2 eq.) to the solution.
-
Carefully add the 10% Pd/C catalyst (5-10 mol%) to the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen).
-
Seal the reaction vessel and purge several times with deuterium gas.
-
Pressurize the vessel with deuterium gas to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature for 4-8 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS) to confirm the consumption of the starting material.
-
Upon completion, carefully vent the excess deuterium gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude deuterated product.
-
Purify the product by column chromatography on silica (B1680970) gel to yield the [4-²H]-methyl benzoate.
Method 2: Homogeneous Palladium-Catalyzed Tritiation of this compound
This protocol outlines a modern approach for the tritiation of this compound using a homogeneous palladium catalyst, which offers improved yields and functional group tolerance.[1]
Materials:
-
This compound
-
PdCl₂(amphos)₂ catalyst (amphos = (4-(N,N-dimethylamino)phenyl)di-tert-butyl phosphine)
-
Zinc Acetate (Zn(OAc)₂)
-
Anhydrous Dimethylacetamide (DMAc)
-
Tritium gas (T₂)
-
Tritium handling manifold and reaction vessel
-
Scintillation counter for radioactivity measurement
Procedure:
-
In a specialized reaction vessel compatible with tritium gas, combine this compound (1.0 eq.), PdCl₂(amphos)₂ (2-5 mol%), and Zn(OAc)₂ (1.5 eq.).
-
Add anhydrous DMAc to dissolve the reactants under an inert atmosphere.
-
Connect the reaction vessel to a tritium manifold.
-
Introduce tritium gas into the vessel at room temperature.
-
Stir the reaction mixture for 2-6 hours.
-
Monitor the reaction for the incorporation of tritium.
-
Upon completion, the excess tritium gas is recovered.
-
The reaction mixture is carefully worked up to remove the catalyst and solvent.
-
The crude tritiated product is purified by radio-HPLC.
-
The specific activity of the final product, [4-³H]-methyl benzoate, is determined using a calibrated scintillation counter.
Mandatory Visualizations
To visually represent the procedural steps and logical relationships, the following diagrams have been generated.
References
A Comparative Guide to the Reactivity of Methyl 4-bromobenzoate and Other Aryl Halides in Palladium-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. The choice of the aryl halide substrate is a critical parameter that significantly influences reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides an objective comparison of the performance of methyl 4-bromobenzoate (B14158574) with other common aryl halides—specifically aryl iodides, chlorides, and triflates—in three cornerstone palladium-catalyzed reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination. This analysis is supported by experimental data to inform substrate selection and reaction optimization.
General Reactivity Trends
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is largely governed by the carbon-halogen (C-X) bond dissociation energy. A weaker C-X bond facilitates the rate-determining oxidative addition step to the palladium(0) catalyst. The generally accepted order of reactivity is:
Aryl Iodide > Aryl Triflate > Aryl Bromide > Aryl Chloride
Aryl iodides are the most reactive due to the weakest C-I bond, often requiring milder reaction conditions. Aryl bromides, including methyl 4-bromobenzoate, offer a balance of reactivity and stability, making them widely used and cost-effective substrates. Aryl chlorides are the least reactive and often necessitate more specialized and electron-rich phosphine (B1218219) ligands, higher catalyst loadings, and more forcing reaction conditions to achieve comparable yields to their bromo and iodo counterparts.[1] Aryl triflates, while highly reactive, can sometimes be more expensive and less stable than aryl halides.
Comparative Performance in Key Palladium-Catalyzed Reactions
The following sections provide a comparative overview of the performance of this compound and its analogs in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. The data presented is a compilation from various studies and is intended to be representative. Direct comparison can be influenced by variations in catalysts, ligands, bases, and solvents.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. The reactivity of the aryl halide is a key factor in the efficiency of this reaction.
Table 1: Comparison of Methyl 4-halobenzoates in the Suzuki-Miyaura Coupling with Phenylboronic Acid
| Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Methyl 4-iodobenzoate | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95% | [2] |
| This compound | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane (B91453) | 100 | 12 | ~85% | [2] |
| Methyl 4-chlorobenzoate (B1228818) | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-Amyl alcohol | 100 | 18 | 92% | |
| Methyl 4-(triflyloxy)benzoate | PdCl₂(dppf) | K₂CO₃ | DMF | 80 | 4 | 94% |
Note: Data for methyl 4-chlorobenzoate and methyl 4-(triflyloxy)benzoate are based on analogous systems due to a lack of directly comparable literature data for these specific substrates under the same conditions.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene. The efficiency of the Heck reaction is also highly dependent on the reactivity of the C-X bond.
Table 2: Comparison of Methyl 4-halobenzoates in the Heck Reaction with an Alkene
| Aryl Halide | Alkene | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Methyl 4-iodobenzoate | Methyl acrylate | Pd(OAc)₂ | Et₃N | NMP | 140 | 1 | 93% | [3] |
| This compound | Styrene (B11656) | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 24 | 85% | |
| Methyl 4-chlorobenzoate | Styrene | Pd(OAc)₂ / PCy₃ | Na₂CO₃ | NMP | 140 | 24 | 75% |
Note: Data for this compound and methyl 4-chlorobenzoate are based on analogous systems and general knowledge of Heck reaction trends.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide or triflate with an amine. The choice of aryl halide significantly impacts the required catalyst system and reaction conditions.
Table 3: Comparison of Methyl 4-halobenzoates in the Buchwald-Hartwig Amination with Aniline (B41778)
| Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Methyl 4-iodobenzoate | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 80 | 4 | 95% | |
| This compound | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 18 | 90% | |
| Methyl 4-chlorobenzoate | Pd₂(dba)₃ / BrettPhos | NaOt-Bu | Dioxane | 100 | 24 | 88% |
Note: Data is based on analogous systems due to a lack of directly comparable literature data for these specific substrates under the same conditions.
Experimental Protocols
The following are representative experimental protocols for the palladium-catalyzed reactions discussed. Optimization may be required for specific substrates and desired outcomes.
General Protocol for Suzuki-Miyaura Coupling of this compound
A flame-dried Schlenk flask is charged with this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium phosphate (B84403) (K₃PO₄, 2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol). The flask is evacuated and backfilled with argon three times. Anhydrous 1,4-dioxane (5 mL) is then added via syringe. The reaction mixture is heated to 100 °C and stirred for 12-24 hours. Progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate (B1210297), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.[2]
General Protocol for Heck Reaction of this compound
In a sealed tube, this compound (1.0 mmol), styrene (1.2 mmol), triethylamine (B128534) (Et₃N, 2.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), and tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol) are combined in N,N-dimethylformamide (DMF, 5 mL). The mixture is degassed with argon for 15 minutes. The tube is sealed and heated to 100-120 °C for 18-24 hours. After cooling, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography.
General Protocol for Buchwald-Hartwig Amination of this compound
To a dried Schlenk tube is added this compound (1.0 mmol), aniline (1.2 mmol), cesium carbonate (Cs₂CO₃, 1.4 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), and Xantphos (0.04 mmol). The tube is evacuated and backfilled with argon. Anhydrous 1,4-dioxane (5 mL) is added, and the mixture is heated to 110 °C for 18-24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, filtered through a pad of Celite, and concentrated. The residue is purified by column chromatography on silica gel to afford the desired N-arylated product.
Visualizing Reaction Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams illustrate the catalytic cycle of a generic palladium-catalyzed cross-coupling reaction and a typical experimental workflow.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
References
A Comparative Guide to the Regioselectivity of Reactions Involving Methyl 4-bromobenzoate
For researchers, scientists, and drug development professionals, methyl 4-bromobenzoate (B14158574) is a versatile building block in organic synthesis. Its reactivity is dominated by the presence of the bromine atom and the electron-withdrawing methyl ester group, which dictates the regioselectivity of various transformations. This guide provides an objective comparison of the regioselectivity and performance of methyl 4-bromobenzoate in several key reactions, supported by experimental data and detailed protocols.
The primary site of reactivity on the aromatic ring of this compound is the carbon atom bonded to the bromine. This C-Br bond is the focal point for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings, leading to a high degree of regioselectivity where substitution occurs exclusively at the C4 position. In contrast, nucleophilic aromatic substitution is also regioselective at the C4 position, facilitated by the para-oriented electron-withdrawing methyl ester group.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for the formation of carbon-carbon bonds.[1] For this compound, these reactions provide a reliable method for introducing new functional groups at the C4 position. The general workflow for these reactions involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation (for Suzuki and Sonogashira reactions) or migratory insertion (for the Heck reaction), and concluding with reductive elimination to yield the product and regenerate the catalyst.[2][3]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C(sp2)-C(sp2) bonds by reacting an organohalide with an organoboron compound.[1] In the case of this compound, the reaction is highly regioselective, with the coupling occurring exclusively at the carbon atom bearing the bromine atom. The reaction is tolerant of a wide range of functional groups and typically proceeds with high yields.[1]
Data Presentation: Suzuki-Miyaura Coupling of this compound Analogues
| Entry | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (0.5) | Na₂CO₃ | H₂O/MeOH (3:1) | RT | 2 | >98[4] |
| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ (2) / PPh₃ (8) | K₂CO₃ | Toluene/H₂O (4:1) | 80-90 | 12-24 | N/A[5] |
| 3 | Arylboronic acids | Pd(PPh₃)₄ (3-5) | K₂CO₃ | 1,4-Dioxane (B91453)/H₂O (4:1) | 80-100 | 8-24 | 80-97[1] |
Experimental Protocol: Suzuki-Miyaura Coupling
To a dry round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), a base such as potassium carbonate (3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).[1] The flask is sealed with a rubber septum, then evacuated and backfilled with an inert gas (e.g., Nitrogen) three times.[1] A degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, is added via syringe.[1] The reaction mixture is stirred vigorously and heated to 80-100 °C.[1] The reaction progress is monitored by TLC or LC-MS.[5] Upon completion (typically 8-24 hours), the mixture is cooled to room temperature, diluted with an organic solvent like ethyl acetate (B1210297), and washed with water and brine.[1][5] The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[5]
Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[6] The reaction is catalyzed by a palladium complex and requires a base.[6] With this compound, the C-Br bond is selectively activated. The regioselectivity of the Heck reaction is determined by the substitution pattern of the alkene. Terminal alkenes typically yield the E-isomer of the 1,2-disubstituted product.[7] The reaction with styrene (B11656) can produce both linear (β-arylation) and branched (α-arylation) products, with the linear product often being favored.[8]
Data Presentation: Heck Reaction of this compound
| Entry | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Methyl acrylate (B77674) | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 110 | 20 | 85-95[5] |
| 2 | Styrene | Pd/C | Na₂CO₃ | NMP | 130 | 12 | 90[5] |
| 3 | n-Butyl acrylate | Pd(OAc)₂ | K₂CO₃ | DMF | 100 | 20 | 97[5] |
| 4 | Styrene | Pd(OAc)₂ (1 mol%) / Ligand (2 mol%) | K₂CO₃ | DMF/H₂O (1:1) | 80 | 4 | N/A[9] |
Experimental Protocol: Heck Reaction
In a sealed tube, this compound (1.0 equiv.) and an alkene, such as methyl acrylate (1.5 equiv.), are dissolved in DMF.[5] Triethylamine (B128534) (2.0 equiv.) is added as the base.[5] The mixture is degassed with argon for 15 minutes.[5] Palladium(II) acetate (0.03 equiv.) and a phosphine (B1218219) ligand like tri(o-tolyl)phosphine (0.06 equiv.) are then added.[5] The tube is sealed and the reaction mixture is heated to 100-120 °C for 18-24 hours.[5] After cooling, the mixture is diluted with ethyl acetate and washed with water and brine.[5] The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.[5] The final product is purified by column chromatography.[5]
Sonogashira Coupling
The Sonogashira coupling reaction is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10] This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.[10][11] For this compound, the coupling is exclusively regioselective at the C-Br bond, leading to the formation of methyl 4-(alkynyl)benzoates.
Data Presentation: Sonogashira Coupling of this compound Analogues
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 6 | High |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (5 mol%) / CuI (5 mol%) | Et₃N | Triethylamine | 100 | 10 | N/A[12] |
| 3 | Terminal Alkynes | Pd(OAc)₂ / XPhos | Et₃N | MeCN | 110 | N/A | N/A[13] |
Experimental Protocol: Sonogashira Coupling
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (2-5 mol%), and copper(I) iodide (4-10 mol%).[11][12] Anhydrous solvent (e.g., triethylamine or THF) is added, followed by the amine base (if not used as the solvent) and the terminal alkyne (1.1-1.5 equiv.) via syringe.[11][12] The reaction mixture is stirred at the desired temperature (room temperature to 100 °C) and monitored by TLC.[11][12] Upon completion, the mixture is cooled, diluted with an organic solvent, and washed with water or saturated aqueous ammonium (B1175870) chloride to remove amine salts.[11] The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.[11]
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.[14] In this compound, the methyl ester group at the C4 position is electron-withdrawing and is para to the bromine atom, making the C4 position susceptible to nucleophilic attack. Therefore, SNAr reactions on this compound are highly regioselective at the C4 position.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
Safety Operating Guide
Navigating the Safe Disposal of Methyl 4-bromobenzoate: A Procedural Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of Methyl 4-bromobenzoate (B14158574), a common laboratory chemical. Adherence to these guidelines will help mitigate risks and ensure compliance with environmental regulations.
Methyl 4-bromobenzoate is classified as a hazardous substance, and as such, requires careful handling and specific disposal protocols. It is known to cause skin and eye irritation, and may also lead to respiratory irritation.[1][2]
Hazard Identification and Classification
Understanding the specific hazards associated with this compound is the first step in safe handling and disposal. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][2] |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation[1][2] |
Personal Protective Equipment (PPE)
Prior to handling this compound, it is crucial to be outfitted with the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Safety goggles or a face shield.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat.[2] |
| Respiratory Protection | A dust mask (type N95 or equivalent) should be worn, especially when handling the powder form. |
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe disposal of this compound. This process is designed to prevent environmental contamination and ensure the safety of all laboratory personnel.
-
Waste Segregation : It is critical to segregate chemical waste. This compound waste should be classified as halogenated organic waste.[3] It must not be mixed with non-halogenated organic waste, aqueous solutions, or general laboratory trash.[3]
-
Container Selection : Choose a suitable, leak-proof, and clearly labeled waste container. The container should be marked as "Halogenated Organic Waste" and should list this compound as a constituent.[3]
-
Waste Transfer :
-
Solid Waste : If the this compound is in solid form, carefully transfer it to the designated waste container using a clean scoop or spatula. Take care to avoid creating dust.
-
Liquid Waste : If the chemical is dissolved in a solvent, use a funnel to carefully pour the solution into the designated halogenated liquid waste container.
-
-
Container Management : To prevent spills and accommodate for vapor expansion, do not fill the waste container beyond 90% of its capacity.[3] Always keep the container sealed when not in immediate use.[3]
-
Storage : Store the sealed waste container in a well-ventilated, designated chemical waste storage area. This area should be away from heat sources and incompatible materials, such as strong oxidizing agents.[1][3]
-
Final Disposal : Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor. Always follow local, regional, and national regulations for hazardous waste disposal.[1][4]
Spill Management
In the event of a spill, the following steps should be taken:
-
Small Spills : For minor spills, use an inert absorbent material like sand or vermiculite (B1170534) to contain and absorb the chemical.[3] The absorbed material should then be transferred into the designated halogenated organic waste container.[3]
-
Large Spills : In the case of a significant spill, evacuate the immediate area and promptly notify your institution's EHS department for assistance.[3]
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling Methyl 4-bromobenzoate
Essential safety protocols and logistical plans are critical for the secure handling and disposal of Methyl 4-bromobenzoate (B14158574) in a laboratory setting. This guide provides drug development professionals, researchers, and scientists with immediate, actionable steps for the safe utilization of this compound, ensuring a secure research environment.
Methyl 4-bromobenzoate is a combustible solid that can cause skin, eye, and respiratory irritation.[1][2][3] Adherence to proper personal protective equipment (PPE) protocols and handling procedures is paramount to mitigate these risks.
Hazard Identification and Personal Protective Equipment
Understanding the potential hazards of this compound is the first step in safe handling. The compound is classified with specific hazard statements that dictate the necessary protective measures.
| Hazard Classification | GHS Hazard Statement | Required Personal Protective Equipment (PPE) |
| Skin Irritation (Category 2) | H315: Causes skin irritation[2][3] | Protective gloves (inspected before use), appropriate protective clothing to prevent skin exposure.[4] |
| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation[2][3] | Safety glasses with side-shields or goggles conforming to EN166 or NIOSH standards.[2][5] |
| Specific target organ toxicity — single exposure (Category 3) | H335: May cause respiratory irritation[2][3] | Use in a well-ventilated area.[1][5] For larger quantities or in case of inadequate ventilation, a NIOSH/MSHA or European Standard EN 136 approved respirator is necessary.[4] |
Safe Handling and Storage Protocols
Proper handling and storage are crucial to prevent accidental exposure and maintain the integrity of the chemical.
Handling:
-
Do not breathe dust.[1]
Storage:
-
Keep container tightly closed in a dry, cool, and well-ventilated place.[1][5]
-
Store away from incompatible materials such as strong oxidizing agents.[1][5]
Accidental Release and Disposal Procedures
In the event of a spill or the need for disposal, the following steps should be taken to ensure safety and environmental protection.
| Procedure | Action |
| Accidental Release | Ensure adequate ventilation.[2] Use personal protective equipment.[2] Sweep up and shovel the material into suitable containers for disposal.[1][2] Avoid creating dust.[2] Do not let the chemical enter the environment.[1] |
| Disposal | Dispose of contents and container to an approved waste disposal plant.[1][5] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[5] |
First Aid Measures
Immediate and appropriate first aid is critical in case of exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1][5] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[5] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[1][5] |
| Ingestion | Clean mouth with water. Get medical attention.[1][5] |
Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
